molecular formula C20H40O B093999 Phytol CAS No. 150-86-7

Phytol

Cat. No.: B093999
CAS No.: 150-86-7
M. Wt: 296.5 g/mol
InChI Key: BOTWFXYSPFMFNR-PYDDKJGSSA-N
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Description

Phytol (3,7,11,15-tetramethylhexadec-2-en-1-ol) is an acyclic diterpene alcohol that serves as a fundamental building block in nature, being an integral component of the chlorophyll molecule . As one of the most abundant acyclic isoprenoids in the biosphere, it is produced by virtually all photosynthetic organisms . This compound is a precursor for the synthetic manufacture of vitamins E and K1 and is used in the fragrance industry . For research purposes, this compound is a molecule of significant interest due to its diverse biomedical activities and its role as a precursor to metabolites like phytanic acid . Research applications for this compound are broad and actively being explored. It is widely investigated for its antimicrobial and cytotoxic potential, with studies indicating it can disrupt bacterial membranes and inhibit exopolysaccharide production in species like Klebsiella pneumoniae . Its potent anti-inflammatory activity is another key area of focus; preclinical studies suggest it works through multiple pathways, including the inhibition of COX-1, COX-2, and NF-κB, and the modulation of interleukin-1β (IL-1β) . In metabolic research, this compound and its metabolites are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, influencing lipid metabolism and demonstrating antidyslipidemic effects in animal models . Furthermore, its pro-apoptotic and autophagy-inducing properties, often mediated through reactive oxygen species (ROS) generation and DNA damage, make it a compelling subject for oncology research . Emerging applications also include its evaluation as a skin-whitening agent in cosmeceutical research, where it has been shown to suppress melanogenesis . The mechanism of action of this compound is multi-faceted and context-dependent. Its antimicrobial effects are hypothesized to stem from its ability to integrate into and disrupt microbial cell membranes . In cancer cells, it can induce apoptosis by activating TRAIL, FAS, and TNF receptors, leading to caspase activation and PARP cleavage . Its anti-inflammatory and metabolic actions are largely attributed to its agonist activity on nuclear receptors like PPARα and the Retinoid X Receptor (RXR) . Researchers should note that while this compound shows promising bioactivities, its metabolite phytanic acid is known to accumulate in the rare genetic disorder Refsum's disease, which should be considered in relevant metabolic studies . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15+/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTWFXYSPFMFNR-PYDDKJGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCC/C(=C/CO)/C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1040586
Record name Phytol
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Molecular Weight

296.5 g/mol
Source PubChem
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Physical Description

Solid, Colourless to yellow viscous liquid; Faint floral aroma
Record name Phytol
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Record name (E,Z)-Phytol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

202.00 to 204.00 °C. @ 10.00 mm Hg
Record name Phytol
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Solubility

very slightly, Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name Phytol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (E,Z)-Phytol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1810/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.847-0.863
Record name (E,Z)-Phytol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

150-86-7
Record name Phytol
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Record name Trans-phytol
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Record name 2-Hexadecen-1-ol, 3,7,11,15-tetramethyl-, (2E,7R,11R)-
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Record name Phytol
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Record name (E)-(7R,11R)-3,7,11,15-tetramethylhexadec-2-ene-1-ol
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Record name 3,7,11,15-tetramethylhexadec-2-en-1-ol
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Record name PHYTOL, (E)-
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Record name Phytol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Phytol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002019
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Pivotal Role of Phytol in Chlorophyll: From Photosynthesis to Metabolic Precursor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phytol, a diterpene alcohol, is an integral component of the chlorophyll molecule, essential for photosynthesis in plants and other photosynthetic organisms. Beyond its structural role in anchoring chlorophyll within the thylakoid membranes, this compound and its derivatives are deeply embedded in a network of metabolic pathways with significant implications for plant physiology and potential applications in drug development. This technical guide provides an in-depth exploration of this compound's journey, from its biosynthesis and incorporation into chlorophyll to its ultimate fate as a precursor for vital compounds like tocopherols (vitamin E). We present a comprehensive overview of the key enzymatic steps, regulatory mechanisms, and detailed experimental protocols for the analysis of this compound and its metabolites. Quantitative data are summarized for comparative analysis, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's multifaceted role.

Introduction

Chlorophyll, the pigment responsible for the green hue of plants, is central to life on Earth, enabling the conversion of light energy into chemical energy through photosynthesis. The chlorophyll molecule is a complex structure comprising a porphyrin ring, which absorbs light, and a long hydrophobic tail composed of the diterpene alcohol, this compound.[1] This this compound tail is crucial for the proper functioning of chlorophyll, anchoring it within the lipid environment of the thylakoid membranes where the light-dependent reactions of photosynthesis occur.

The significance of this compound extends far beyond its structural role. Upon chlorophyll degradation, a process accelerated during leaf senescence and stress conditions, this compound is released and enters a series of metabolic pathways.[2][3] It serves as a critical precursor for the biosynthesis of essential lipid-soluble antioxidants, most notably tocopherols (vitamin E) and phylloquinone (vitamin K1).[4][5] Furthermore, the catabolism of this compound provides a source of energy and carbon for the plant.

Understanding the intricate details of this compound metabolism is of paramount importance for researchers in plant biology, biochemistry, and agriculture. Moreover, the biological activities of this compound and its metabolites have garnered interest in the field of drug development. This guide aims to provide a detailed technical resource for scientists working in these areas, offering a comprehensive overview of this compound's role as a chlorophyll component, from its synthesis to its metabolic repurposing.

Biosynthesis of this compound and its Incorporation into Chlorophyll

The biosynthesis of the this compound tail of chlorophyll is a multi-step process that originates from the methylerythritol 4-phosphate (MEP) pathway, which is responsible for the synthesis of isoprenoid precursors in plastids.[6]

The key steps in the formation of the this compound-tailed chlorophyll molecule are:

  • Synthesis of Geranylgeranyl Diphosphate (GGPP): The MEP pathway produces isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the fundamental five-carbon building blocks of isoprenoids. Geranylgeranyl diphosphate synthase (GGPPS) catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the 20-carbon molecule, GGPP.[7]

  • Reduction of GGPP to Phytyl Diphosphate (PP): Geranylgeranyl reductase (GGR) catalyzes the reduction of the four double bonds in the geranylgeranyl moiety of GGPP to yield phytyl diphosphate (PP). This enzyme can also reduce geranylgeranylated chlorophyllide.[8][9][10]

  • Esterification to Chlorophyllide: The final step in chlorophyll biosynthesis is the attachment of the phytyl tail to the chlorophyllide a molecule. This esterification reaction is catalyzed by chlorophyll synthase (CHLG), which utilizes phytyl diphosphate as the substrate.[6]

The overall pathway from GGPP to chlorophyll is tightly regulated to coordinate with the synthesis of the chlorophyllide head group, ensuring the efficient assembly of functional chlorophyll molecules.

Data Presentation

Quantitative Content of Chlorophyll and this compound in Plant Tissues

The concentration of chlorophyll and its constituent this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following tables provide a summary of reported values in the model plant Arabidopsis thaliana and other species.

Plant SpeciesTissueChlorophyll a Content (mg/g FW)Chlorophyll b Content (mg/g FW)Total Chlorophyll Content (mg/g FW)Reference(s)
Arabidopsis thalianaLeaves (Control)--~0.76[11]
Arabidopsis thalianaShoots (Control)--Varies (e.g., ~1.0-1.5)[12][13]
Various Roadside PlantsLeaves0.2 - 1.50.1 - 0.6-[14]
Magnifera indicaLeaves~0.07~0.13~0.20[15]
Irvinga gabonensisLeaves~0.15~0.31~0.46[15]

Table 1: Chlorophyll Content in Various Plant Species. FW denotes fresh weight.

Plant SpeciesTissueThis compound ContentReference(s)
Arabidopsis thalianaLeaves (Nitrogen Deprived)Increases significantly[16]
Tectona grandisLeavesPresent[17]

Table 2: this compound Content in Plant Tissues. Quantitative data for this compound is less commonly reported directly and often inferred from chlorophyll content or measured under specific stress conditions that lead to its accumulation.

Kinetic Parameters of Key Enzymes in this compound Metabolism

The efficiency of the enzymatic reactions involved in this compound metabolism is described by their kinetic parameters, the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[18][19][20] A low Km value indicates a high affinity of the enzyme for its substrate.

EnzymeOrganismSubstrateKmVmaxReference(s)
VTE5 (this compound Kinase) Arabidopsis thalianaThis compound-0.11 pmol mg⁻¹ min⁻¹[21]
Geranylgeraniol-0.04 pmol mg⁻¹ min⁻¹[21]
Farnesol-0.03 pmol mg⁻¹ min⁻¹[21]
FOLK (Farnesol Kinase) Arabidopsis thalianaThis compound-0.03 pmol mg⁻¹ min⁻¹[21]
Geranylgeraniol-0.21 pmol mg⁻¹ min⁻¹[21]
Farnesol-0.15 pmol mg⁻¹ min⁻¹[21]
Geranylgeranyl Diphosphate Synthase (GGPPS) Salvia officinalisDMAPP1.8 µM-[22]
IPP2.5 µM-[22]
Mg-Chelatase Pisum sativumDeuteroporphyrin-1 nmol h⁻¹ mg⁻¹ protein[23]

Table 3: Kinetic Parameters of Enzymes Involved in this compound and Precursor Metabolism. Dashes indicate data not available in the cited literature.

Experimental Protocols

Quantification of Chlorophyll Content by Spectrophotometry

This protocol describes a common method for extracting and quantifying chlorophyll a and b from plant leaf tissue using acetone.

Materials:

  • Fresh leaf tissue

  • 80% (v/v) Acetone

  • Mortar and pestle

  • Quartz sand (optional)

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

  • Glass cuvettes

Procedure:

  • Weigh approximately 100 mg of fresh leaf tissue.

  • Place the tissue in a chilled mortar with a small amount of quartz sand.

  • Add 2-3 mL of 80% acetone and grind the tissue with a pestle until it is thoroughly homogenized and the green pigments are extracted.

  • Transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with additional 80% acetone and add the rinsate to the tube.

  • Bring the final volume of the extract to 10 mL with 80% acetone.

  • Centrifuge the extract at 5,000 x g for 10 minutes to pellet the cell debris.

  • Carefully transfer the supernatant to a clean glass cuvette.

  • Measure the absorbance of the extract at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as a blank.

  • Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (for 80% acetone):

    • Chlorophyll a (mg/L) = 12.7 * A₆₆₃ - 2.69 * A₆₄₅

    • Chlorophyll b (mg/L) = 22.9 * A₆₄₅ - 4.68 * A₆₆₃

    • Total Chlorophyll (mg/L) = 20.2 * A₆₄₅ + 8.02 * A₆₆₃

  • Express the chlorophyll content as mg/g of fresh weight.

Note: For some plant species, N,N-Dimethylformamide (DMF) may be a more effective extraction solvent.[24] The absorbance maxima and equations for calculation will differ for DMF.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the quantification of free this compound in plant tissues.

Materials:

  • Plant tissue (fresh or freeze-dried)

  • Internal standard (e.g., deuterated this compound, this compound-d5)

  • Extraction solvent (e.g., hexane:isopropanol, 3:2, v/v)

  • Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Extraction:

    • Homogenize a known amount of plant tissue in the extraction solvent.

    • Add a known amount of the internal standard.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic (upper) phase containing the lipids.

  • Saponification (to release esterified this compound):

    • Evaporate the organic extract to dryness under a stream of nitrogen.

    • Resuspend the lipid extract in a methanolic potassium hydroxide solution.

    • Incubate at an elevated temperature (e.g., 60°C) to hydrolyze the esters.

    • Re-extract the non-saponifiable lipids (including this compound) with hexane.

  • Derivatization:

    • Evaporate the hexane extract to dryness.

    • Add the derivatization agent (MSTFA) and a suitable solvent (e.g., pyridine).

    • Incubate to convert the hydroxyl group of this compound to a more volatile trimethylsilyl (TMS) ether.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a temperature program to separate the components of the mixture.

    • Monitor for the characteristic mass fragments of this compound-TMS and the internal standard.

    • Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.[14]

In Vitro Enzyme Assay for this compound Kinase (VTE5)

This protocol is adapted from methods used to characterize the activity of VTE5.[21][25]

Materials:

  • Source of VTE5 enzyme (e.g., recombinant protein expressed in E. coli or microsomal fractions from yeast expressing VTE5)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4)

  • Substrates: this compound, ATP (or other nucleotide triphosphates)

  • Cofactors: MgCl₂

  • Detergent (e.g., CHAPS)

  • Quenching solution (e.g., chloroform:methanol)

  • LC-MS/MS system for product analysis

Procedure:

  • Prepare the reaction mixture containing the assay buffer, MgCl₂, detergent, and the VTE5 enzyme preparation.

  • Initiate the reaction by adding the substrates, this compound and ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding a quenching solution.

  • Extract the lipid-soluble product (phytyl-phosphate).

  • Analyze the formation of phytyl-phosphate using LC-MS/MS.

  • Calculate the enzyme activity based on the amount of product formed over time.

Visualization of Pathways and Workflows

Light-Dependent Regulation of Chlorophyll Biosynthesis

The biosynthesis of chlorophyll is tightly regulated by light, involving a cascade of signaling events from photoreceptors to transcription factors that control the expression of key biosynthetic genes.

G Light-Dependent Regulation of Chlorophyll Biosynthesis cluster_light Light Signal cluster_photoreceptors Photoreceptors cluster_transcription_factors Transcription Factors cluster_genes Chlorophyll Biosynthesis Genes Light Light Phytochromes Phytochromes Light->Phytochromes Cryptochromes Cryptochromes Light->Cryptochromes PIFs PIFs Phytochromes->PIFs degradation HY5 HY5 Cryptochromes->HY5 stabilization HEMA1 HEMA1 HY5->HEMA1 activation CHLH CHLH HY5->CHLH activation POR POR HY5->POR activation PIFs->HEMA1 repression PIFs->CHLH repression PIFs->POR repression Chlorophyll Biosynthesis Chlorophyll Biosynthesis HEMA1->Chlorophyll Biosynthesis CHLH->Chlorophyll Biosynthesis POR->Chlorophyll Biosynthesis

Caption: Light signaling pathway regulating chlorophyll biosynthesis.

Metabolic Fate of this compound Released from Chlorophyll

Upon its release from chlorophyll during degradation, free this compound can be directed into several metabolic pathways, including degradation and the synthesis of other essential molecules.[2][4][26]

G Metabolic Fate of this compound cluster_synthesis Biosynthetic Pathways cluster_degradation Degradation Pathway Chlorophyll Chlorophyll Chlorophyll Degradation Chlorophyll Degradation Chlorophyll->Chlorophyll Degradation This compound This compound Chlorophyll Degradation->this compound Phytyl-P Phytyl-P This compound->Phytyl-P VTE5 Fatty Acid Phytyl Esters Fatty Acid Phytyl Esters This compound->Fatty Acid Phytyl Esters PES1/PES2 Phytenal Phytenal This compound->Phytenal Phytyl-PP Phytyl-PP Phytyl-P->Phytyl-PP VTE6 Tocopherols (Vitamin E) Tocopherols (Vitamin E) Phytyl-PP->Tocopherols (Vitamin E) Phytanoyl-CoA Phytanoyl-CoA Phytenal->Phytanoyl-CoA Alpha/Beta-Oxidation Alpha/Beta-Oxidation Phytanoyl-CoA->Alpha/Beta-Oxidation

Caption: Metabolic pathways of this compound after its release from chlorophyll.

Experimental Workflow for Subcellular Localization of a Protein using Fluorescent Protein Tagging

Determining the subcellular location of enzymes involved in this compound metabolism is crucial for understanding their function. Fluorescent protein tagging is a common technique for this purpose.[27][28][29][30][31]

G Workflow for Subcellular Protein Localization Start Start Gene of Interest (GOI) Gene of Interest (GOI) Start->Gene of Interest (GOI) Fluorescent Protein (FP) Gene Fluorescent Protein (FP) Gene Start->Fluorescent Protein (FP) Gene Construct Fusion Gene (GOI-FP) Construct Fusion Gene (GOI-FP) Gene of Interest (GOI)->Construct Fusion Gene (GOI-FP) Transform into Plant System Transform into Plant System Construct Fusion Gene (GOI-FP)->Transform into Plant System Transient Expression Transient Expression Transform into Plant System->Transient Expression Stable Transformation Stable Transformation Transform into Plant System->Stable Transformation Confocal Microscopy Confocal Microscopy Transient Expression->Confocal Microscopy Stable Transformation->Confocal Microscopy Analyze Fluorescence Signal Analyze Fluorescence Signal Confocal Microscopy->Analyze Fluorescence Signal Co-localization with Organelle Marker Co-localization with Organelle Marker Analyze Fluorescence Signal->Co-localization with Organelle Marker Determine Subcellular Location Determine Subcellular Location Co-localization with Organelle Marker->Determine Subcellular Location Fluorescent Protein (FP) Gene) Fluorescent Protein (FP) Gene) Fluorescent Protein (FP) Gene)->Construct Fusion Gene (GOI-FP)

Caption: Experimental workflow for protein subcellular localization.

Conclusion

This compound's role as a component of chlorophyll is fundamental to photosynthesis, providing the necessary hydrophobic anchor to position the light-harvesting machinery within the thylakoid membranes. However, its significance extends far beyond this structural function. The release of this compound during chlorophyll turnover initiates a cascade of metabolic events that are crucial for the synthesis of vital compounds, including the potent antioxidant vitamin E. The intricate regulation of this compound's biosynthesis, its incorporation into chlorophyll, and its subsequent metabolic fate highlight the elegance and efficiency of plant metabolic networks. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the multifaceted roles of this compound. A deeper understanding of these pathways not only enhances our knowledge of plant biology but also opens avenues for the development of novel strategies in agriculture and medicine. Future research, particularly in elucidating the precise regulatory mechanisms and the full spectrum of biological activities of this compound and its derivatives, will undoubtedly continue to reveal the profound importance of this chlorophyll component.

References

The Crossroads of Chlorophyll Catabolism: An In-depth Technical Guide to Phytol Metabolic Pathways in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Phytol, a branched-chain diterpene alcohol, is an integral component of chlorophyll molecules, the cornerstone of photosynthesis. During chlorophyll degradation, a process inherent to plant senescence and stress responses, significant quantities of this compound are liberated. Once considered a mere byproduct of chlorophyll breakdown, this compound is now recognized as a critical precursor for the biosynthesis of essential molecules and a key player in the plant's metabolic network. Its metabolic fate is intricately regulated, with distinct pathways governing its conversion into vital compounds or its degradation. Understanding these pathways is paramount for researchers in plant biology, scientists exploring natural product synthesis, and professionals in drug development investigating novel therapeutic agents derived from plant metabolites. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in plants, detailing the core biochemical reactions, key enzymatic players, and the experimental methodologies used to elucidate these processes.

Core Metabolic Fates of this compound

Upon its release from chlorophyll by the action of chlorophyllase, free this compound is directed into one of three primary metabolic pathways: phosphorylation, esterification, or degradation. The partitioning of this compound between these pathways is a dynamically regulated process, influenced by the developmental stage of the plant and prevailing environmental conditions.

The Phosphorylation Pathway: Gateway to Vitamin Biosynthesis

The phosphorylation pathway represents a critical salvage mechanism, converting this compound into precursors for essential lipophilic vitamins. This pathway proceeds in a two-step enzymatic cascade primarily localized to the chloroplast envelope.[1][2]

  • Step 1: Phosphorylation of this compound: Free this compound is first phosphorylated to phytyl-phosphate (Phytyl-P) by the enzyme This compound kinase (VTE5) .[2][3] This reaction is a key regulatory point, committing this compound to the biosynthesis of tocopherols and phylloquinone.

  • Step 2: Phosphorylation of Phytyl-Phosphate: Phytyl-P is subsequently phosphorylated to phytyl-diphosphate (Phytyl-PP) by phytyl-phosphate kinase (VTE6) .[3][4] Phytyl-PP serves as the direct precursor for the subsequent condensation reactions in the biosynthesis of tocopherols (Vitamin E) and phylloquinone (Vitamin K1).[2][5]

The vital role of this pathway is underscored by the phenotypes of Arabidopsis mutants. For instance, vte5 mutants exhibit reduced tocopherol levels, while vte6 mutants are severely deficient in both tocopherol and phylloquinone and display impaired growth.[4][6]

The Esterification Pathway: A Temporary Reservoir

This compound can be esterified with fatty acids to form fatty acid phytyl esters (FAPEs) , which are thought to function as a temporary, non-toxic storage form of this compound within plastoglobules of chloroplasts.[7][8] This pathway is particularly active during senescence and under stress conditions that trigger chlorophyll degradation.[7]

The synthesis of FAPEs is catalyzed by phytyl ester synthases (PES1 and PES2) in Arabidopsis thaliana. These enzymes exhibit broad substrate specificity for various fatty acyl-CoAs.[7][9] The accumulation of FAPEs prevents the buildup of free this compound, which can be toxic to cellular membranes at high concentrations.

The Degradation Pathway: Catabolism of the this compound Backbone

The degradation of this compound allows the plant to recycle the carbon locked within its isoprenoid structure. While this pathway is less understood in plants compared to mammals, key steps and enzymatic players have been identified, primarily through studies in Arabidopsis.

  • Oxidation to Phytenal: The initial step in this compound degradation is its oxidation to phytenal .[4][10] This conversion can occur both enzymatically and non-enzymatically.[11] Phytenal is a reactive aldehyde and its levels are tightly controlled within the cell.[4]

  • Further Oxidation and α/β-Oxidation: Phytenal is likely further oxidized to phytenic acid. Due to the methyl branch at the β-carbon, phytenic acid cannot be directly degraded by β-oxidation. Instead, it is believed to undergo α-oxidation to remove a single carbon atom, yielding pristanic acid.[12][13] Pristanic acid can then enter the β-oxidation spiral for complete catabolism.[12] Key enzymes implicated in this pathway in Arabidopsis include AtPAHX and AtHPCL .

Quantitative Analysis of this compound and its Metabolites

The study of this compound metabolism relies on accurate quantification of the key intermediates and end-products. The tables below summarize representative quantitative data from studies on Arabidopsis thaliana.

Table 1: Fatty Acid Phytyl Ester (FAPE) Content in Wild-Type and pes Mutants of Arabidopsis thaliana under Nitrogen Deprivation. [7]

GenotypeConditionFAPE Content (µg/g FW)
Wild-Type (Col-0)+ Nitrogen~1.5
Wild-Type (Col-0)- Nitrogen~15
pes1- Nitrogen~12
pes2- Nitrogen~2
pes1 pes2- Nitrogen< 0.5

Table 2: this compound and Phytyl-Phosphate Content in Wild-Type and vte6 Mutants of Arabidopsis thaliana. [4]

GenotypeMetaboliteContent (relative units)
Wild-Type (Col-0)This compoundLow
Wild-Type (Col-0)Phytyl-PhosphateLow
vte6-1This compoundHigh
vte6-1Phytyl-PhosphateHigh

Table 3: Phytenal Content in Wild-Type and Mutant Arabidopsis thaliana under Nitrogen Deprivation.

GenotypePhytenal Content (relative units)
Wild-Type (Col-0)Low
pao1 (chlorophyll degradation mutant)Very Low
vte5-2 (tocopherol deficient)High
pes1 pes2 (FAPE deficient)High

Experimental Protocols

Protocol 1: Extraction of this compound and its Metabolites from Plant Tissue

This protocol describes a general method for the extraction of lipophilic compounds, including this compound, FAPEs, and tocopherols, from plant leaves.[12]

Materials:

  • Fresh or freeze-dried plant leaf tissue

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Methanol, Chloroform, 0.9% NaCl solution

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

Procedure:

  • Harvest and weigh fresh plant leaf tissue. For freeze-dried tissue, weigh the lyophilized material.

  • Immediately freeze the fresh tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a centrifuge tube.

  • Add a mixture of methanol:chloroform (2:1, v/v) to the tissue powder. The volume should be sufficient to fully immerse the sample (e.g., 3 mL for 100 mg of tissue).

  • Homogenize the sample thoroughly using a tissue homogenizer or by vigorous vortexing.

  • Add 1 part chloroform and 1 part 0.9% NaCl solution to the homogenate for every 3 parts of the initial methanol:chloroform mixture to induce phase separation.

  • Vortex the mixture vigorously and then centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower chloroform phase, which contains the lipophilic metabolites, using a glass pipette.

  • Transfer the chloroform phase to a new tube and dry the solvent under a stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C.

  • Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., hexane or a mixture compatible with the subsequent analysis) for further analysis.

Protocol 2: Quantification of Phytenal by GC-MS with Derivatization

This protocol outlines the derivatization and analysis of the volatile aldehyde phytenal using Gas Chromatography-Mass Spectrometry (GC-MS).[11]

Materials:

  • Dried lipid extract (from Protocol 1)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system equipped with a non-polar capillary column (e.g., HP-5ms)

Procedure:

  • Derivatization: a. To the dried lipid extract, add 50 µL of pyridine to dissolve the sample. b. Add 50 µL of BSTFA with 1% TMCS. c. Tightly cap the vial and heat at 70°C for 30 minutes to facilitate the formation of trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis: a. Injector: Set the injector temperature to 250°C. Inject 1 µL of the derivatized sample in splitless mode. b. Oven Program: Start at an initial temperature of 70°C, hold for 2 minutes. Ramp the temperature to 280°C at a rate of 10°C/minute. Hold at 280°C for 5 minutes. c. Carrier Gas: Use helium at a constant flow rate of 1 mL/minute. d. Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600.

  • Quantification: Identify the TMS-derivatized phytenal peak based on its retention time and mass spectrum. Quantify using an internal standard and a calibration curve prepared with an authentic phytenal standard.

Protocol 3: Quantification of Tocopherols and Phylloquinone by HPLC

This protocol describes a method for the separation and quantification of tocopherols and phylloquinone using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[2]

Materials:

  • Dried lipid extract (from Protocol 1)

  • HPLC system with a fluorescence detector

  • Normal-phase silica column (e.g., LiChrospher Si 60)

  • Mobile phase: Hexane with a low percentage of an alcohol like isopropanol or dioxane.

Procedure:

  • Sample Preparation: Resuspend the dried lipid extract in the HPLC mobile phase.

  • HPLC Analysis: a. Column: Equilibrate the normal-phase silica column with the mobile phase. b. Mobile Phase: Use an isocratic elution with a mixture of hexane and a polar modifier (e.g., 99.5:0.5 hexane:isopropanol). The exact composition may need optimization depending on the column and specific compounds of interest. c. Flow Rate: Set a flow rate of 1 mL/minute. d. Detection:

    • Tocopherols: Excite at 295 nm and measure emission at 330 nm.
    • Phylloquinone: Excite at 243 nm and measure emission at 432 nm after post-column reduction with zinc.

  • Quantification: Identify and quantify the different tocopherol isomers and phylloquinone by comparing their retention times and peak areas to those of authentic standards.

Protocol 4: In Vitro Assay of this compound Kinase (VTE5) Activity

This protocol provides a method to measure the activity of this compound kinase by quantifying the formation of phytyl-phosphate.[4]

Materials:

  • Purified recombinant VTE5 protein or plant protein extract

  • This compound

  • [γ-³²P]ATP or a non-radioactive ATP source and a method to detect ADP or phytyl-phosphate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60)

  • Developing solvent (e.g., chloroform:methanol:acetic acid:water, 85:15:10:3.5, v/v/v/v)

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a known concentration of this compound (solubilized with a detergent like Triton X-100), and the enzyme source.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of chloroform:methanol (1:1, v/v).

  • Extract the lipids by adding chloroform and water, vortexing, and centrifuging to separate the phases.

  • Spot the lower chloroform phase onto a TLC plate.

  • Develop the TLC plate using the specified developing solvent.

  • Visualize the radioactive phytyl-phosphate spot using a phosphorimager and quantify the radioactivity.

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Visualizing the Metabolic Network

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways of this compound and a typical experimental workflow for its analysis.

Phytol_Metabolism cluster_chlorophyll Chlorophyll Metabolism cluster_phosphorylation Phosphorylation Pathway cluster_esterification Esterification Pathway cluster_degradation Degradation Pathway Chlorophyll Chlorophyll Chlorophyllide Chlorophyllide Chlorophyll->Chlorophyllide Chlorophyllase This compound This compound Chlorophyll->this compound Chlorophyllase Phytyl_P Phytyl-Phosphate This compound->Phytyl_P VTE5 (this compound Kinase) FAPEs Fatty Acid Phytyl Esters This compound->FAPEs PES1/PES2 Phytenal Phytenal This compound->Phytenal Oxidation Phytyl_PP Phytyl-Diphosphate Phytyl_P->Phytyl_PP VTE6 (Phytyl-P Kinase) Tocopherols Tocopherols (Vit E) Phytyl_PP->Tocopherols Phylloquinone Phylloquinone (Vit K1) Phytyl_PP->Phylloquinone Fatty_Acids Fatty Acyl-CoA Fatty_Acids->FAPEs Phytenic_Acid Phytenic Acid Phytenal->Phytenic_Acid Pristanic_Acid Pristanic Acid Phytenic_Acid->Pristanic_Acid α-Oxidation Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Figure 1: Overview of the major metabolic pathways of this compound in plants.

Experimental_Workflow Plant_Material Plant Material (e.g., Leaves) Extraction Lipid Extraction (Methanol/Chloroform) Plant_Material->Extraction Extract Crude Lipid Extract Extraction->Extract Derivatization Derivatization (e.g., TMS) Extract->Derivatization HPLC_Analysis HPLC Analysis Extract->HPLC_Analysis GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis HPLC_Analysis->Data_Analysis

Figure 2: A generalized experimental workflow for the analysis of this compound and its metabolites.

Conclusion

The metabolic pathways of this compound in plants represent a fascinating and increasingly important area of research. Far from being a simple waste product, this compound is a key metabolite that is salvaged and repurposed for the synthesis of essential vitamins or stored for future use. The degradation pathway also highlights the plant's ability to efficiently recycle cellular components. The intricate regulation of these pathways underscores the metabolic flexibility of plants in response to developmental cues and environmental challenges. The methodologies outlined in this guide provide a robust framework for researchers to further unravel the complexities of this compound metabolism, paving the way for potential applications in crop improvement and the discovery of novel bioactive compounds.

References

The Environmental Fate of Phytol: A Technical Guide to its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytol, a diterpene alcohol, is an integral component of chlorophyll molecules, making it one of the most abundant acyclic isoprenoids in the biosphere.[1] Released into the environment primarily through the degradation of plant and algal matter, this compound and its subsequent breakdown products serve as important biomarkers and have garnered interest for their potential biological activities. Understanding the environmental transformation of this compound is crucial for biogeochemical studies, environmental monitoring, and exploring its relevance in drug development. This technical guide provides an in-depth overview of the degradation products of this compound in the environment, detailing the transformation pathways, analytical methodologies for their detection, and a summary of reported environmental concentrations.

This compound Degradation Pathways: Biotic and Abiotic Transformations

The degradation of this compound in the environment is a multifaceted process involving both biological (biotic) and chemical (abiotic) mechanisms. These pathways lead to a series of oxidized and reduced products, with the specific route depending on environmental conditions such as oxygen availability, light exposure, and microbial activity.

Biotic Degradation

Microbial activity is a primary driver of this compound degradation in environments such as soil, sediments, and water. Both aerobic and anaerobic microorganisms metabolize this compound through a series of enzymatic reactions.

Under aerobic conditions , bacteria initiate the degradation of this compound by oxidizing the alcohol group to an aldehyde, forming phytenal .[2][3] This is followed by further oxidation to phytenic acid .[4][5] Phloetenic acid can then be reduced to phytanic acid , which subsequently undergoes α-oxidation to yield pristanic acid .

In anaerobic environments , such as denitrifying marine sediments, a similar initial oxidation to (E)-phytenal and (E)-phytenic acid occurs.[5][6][7] However, under these conditions, the subsequent degradation can proceed through alternating β-decarboxymethylation and β-oxidation, leading to a range of shorter-chain isoprenoid acids without significant production of phytanic acid.[5][7]

Abiotic Degradation

Abiotic processes, primarily photodegradation and oxidation, also contribute to the transformation of this compound, particularly in aquatic environments.

Photodegradation of the phytyl side chain of chlorophyll can occur in senescent phytoplankton cells exposed to sunlight.[8][9] This process can lead to the formation of various photoproducts. Additionally, the abiotic conversion of the transient intermediate (E)-phytenal to 6,10,14-trimethylpentadecan-2-one has been observed.[3]

Oxidative processes , such as those induced by hydroperoxides in senescent phytoplankton, can also contribute to the breakdown of the phytyl chain.[8] These abiotic pathways can generate a complex mixture of degradation products that can then be further transformed by microbial action.

Key Degradation Products of this compound

The environmental degradation of this compound results in a cascade of chemical intermediates. The most significant and frequently studied of these are:

  • Phytenal: The initial aldehyde product of this compound oxidation. It is a reactive and often transient intermediate.[3][10]

  • Phytenic Acid: The carboxylic acid formed from the oxidation of phytenal.[4][5]

  • Phytanic Acid: A saturated branched-chain fatty acid formed from the reduction of phytenic acid. Its accumulation in humans is associated with Refsum disease.[11]

  • Pristanic Acid: A shorter-chain branched-chain fatty acid produced from the α-oxidation of phytanic acid.[12][7]

  • Pristane and Phytane: These isoprenoid alkanes are formed under diagenetic conditions in sediments, with the ratio of pristane to phytane (Pr/Ph) often used as an indicator of the redox conditions of the depositional environment.[8]

Quantitative Data on this compound Degradation Products in the Environment

The concentrations of this compound degradation products in the environment vary widely depending on the matrix, local biomass input, and prevailing environmental conditions. The following tables summarize available quantitative data to facilitate comparison across different environmental compartments.

Table 1: Concentration of this compound Degradation Products in Marine Sediments

CompoundConcentration RangeLocation/Study DetailsReference
(Z)- and (E)-Phytenic AcidsHigh concentrations in the upper core, decreasing with depthMarine sediment core[5]
Isoprenoid AcidsMixture of five saturated isoprenoid acids from bacterial conversion of this compoundMarine bacteria culture[4]
Pristane/PhytaneRatio used as an indicator of oxic/anoxic conditionsAquatic environments[8]

Table 2: Concentration of Phytanic Acid and Pristanic Acid in Biological Samples

CompoundConcentration Range (in plasma)Sample Type/ConditionReference
Phytanic AcidMicromolar concentrationsHealthy individuals[7]
Pristanic AcidMicromolar concentrationsHealthy individuals[7]
Phytanic Acid9.3 - 13.9 mg/kg in milkCow's milk, varying feed[13]
Phytanic AcidElevated levelsPatients with Refsum disease and other peroxisomal disorders[11][14]

Experimental Protocols

Accurate quantification of this compound and its degradation products in environmental samples requires robust analytical methodologies. The following sections outline key experimental protocols for their extraction and analysis.

Sample Extraction

1. Extraction from Soil and Sediment:

  • Principle: Solvent extraction is used to isolate lipids, including this compound and its derivatives, from the solid matrix.

  • Protocol:

    • Freeze-dry and homogenize the soil or sediment sample.[5]

    • Perform a Soxhlet extraction or a modified Bligh-Dyer extraction with a mixture of chloroform and methanol.[5]

    • For phospholipid fatty acid (PLFA) analysis, which can include isoprenoid acids, a single-phase chloroform-methanol-buffer extraction is commonly used.[4]

    • The extracted lipid fraction is then concentrated for further analysis.

2. Extraction from Water:

  • Principle: Solid-phase extraction (SPE) is a common technique to concentrate non-polar and semi-polar organic compounds from aqueous samples.

  • Protocol:

    • Filter the water sample to remove particulate matter.[10]

    • Acidify the sample to pH 2-3 with HCl.[10]

    • Pass the acidified water through a pre-conditioned SPE cartridge (e.g., C18 or PPL).[2][10]

    • Elute the retained organic compounds with a suitable solvent such as methanol or a mixture of dichloromethane and methanol.[10]

    • Concentrate the eluate before derivatization and analysis.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

Many of the this compound degradation products are not sufficiently volatile for direct GC-MS analysis. Derivatization is therefore a critical step to increase their volatility and improve chromatographic separation.

  • Trimethylsilylation (TMS): This is a common method for derivatizing alcohols and carboxylic acids.

    • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][15]

    • Procedure: The dried extract is reconstituted in a suitable solvent (e.g., pyridine) and the silylating reagent is added. The reaction is typically carried out at an elevated temperature (e.g., 60-70°C) for a specific duration.[1]

  • Methoximation followed by Silylation: For aldehydes like phytenal, a two-step derivatization is often employed to stabilize the reactive aldehyde group.

    • Reagents: Methoxyamine hydrochloride in pyridine, followed by a silylating agent like BSTFA or MSTFA.[3][10]

    • Procedure: The sample is first reacted with methoxyamine hydrochloride to form a methoxime derivative, which is then silylated.[10]

Analytical Instrumentation

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for identification and quantification.

  • Typical Parameters:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injector: Split/splitless inlet.

    • Oven Temperature Program: A temperature gradient is used to elute compounds with a wide range of boiling points.

    • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

  • Principle: HPLC separates compounds based on their polarity and interaction with the stationary phase. The tandem mass spectrometer provides high selectivity and sensitivity for quantification.

  • Typical Parameters:

    • Column: A reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid.

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer operating in multiple reaction monitoring (MRM) mode for targeted analysis.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key degradation pathways and a typical experimental workflow for the analysis of this compound degradation products.

Phytol_Degradation_Pathway cluster_biotic Biotic Degradation cluster_abiotic Abiotic Degradation This compound This compound Phytenal Phytenal This compound->Phytenal Oxidation (Aerobic/Anaerobic) Phytenic_Acid Phytenic_Acid Phytenal->Phytenic_Acid Oxidation Phytanic_Acid Phytanic_Acid Phytenic_Acid->Phytanic_Acid Reduction Pristanic_Acid Pristanic_Acid Phytanic_Acid->Pristanic_Acid α-Oxidation Chlorophyll Chlorophyll Free_this compound Free_this compound Chlorophyll->Free_this compound Hydrolysis Photoproducts Photoproducts Free_this compound->Photoproducts Photodegradation Experimental_Workflow Sample_Collection Environmental Sample (Soil, Water, Sediment) Extraction Extraction (Soxhlet, Bligh-Dyer, or SPE) Sample_Collection->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Analysis GC-MS or HPLC-MS/MS Analysis Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

References

The Anti-inflammatory Mechanism of Action of Phytol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Molecular Pathways and Cellular Effects for Researchers and Drug Development Professionals

Abstract

Phytol, a branched-chain unsaturated alcohol and a constituent of chlorophyll, has emerged as a promising natural compound with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its modulation of key signaling pathways, reduction of pro-inflammatory mediators, and antioxidant activities. Data from in vitro and in vivo studies are systematically presented, including detailed experimental protocols and quantitative analysis, to support its potential as a therapeutic agent for inflammatory diseases. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, necessitating the search for safer and more effective alternatives. Natural products represent a rich source of novel anti-inflammatory agents. This compound, a diterpene alcohol, has demonstrated significant anti-inflammatory and antinociceptive effects in various preclinical models.[2][3] This guide delves into the core mechanisms of action that underpin this compound's therapeutic potential.

Modulation of Key Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting critical intracellular signaling cascades that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this regulation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression.

This compound has been shown to significantly downregulate the NF-κB signaling pathway.[4][5][6] Studies have demonstrated that this compound treatment in LPS-stimulated macrophages leads to a reduction in the expression of NF-κB.[4] This inhibitory action prevents the nuclear translocation of NF-κB, thereby suppressing the expression of its downstream target genes, including those for TNF-α, IL-6, IL-1β, COX-2, and iNOS.[2][4]

Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Downregulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. This compound has been observed to downregulate the phosphorylation of p38 MAPK in models of arthritis.[5][6] By inhibiting the activation of these kinases, this compound can further suppress the production of pro-inflammatory cytokines and mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor ASK1 ASK1 Receptor->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 P AP1 AP-1 p38->AP1 Activation This compound This compound This compound->p38 Inhibition of Phosphorylation Pro_inflammatory_genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_genes

Figure 2: this compound's modulation of the p38 MAPK signaling pathway.

Reduction of Pro-inflammatory Mediators

A key aspect of this compound's anti-inflammatory activity is its ability to suppress the production and release of a wide array of pro-inflammatory molecules.

Cytokine Inhibition

This compound significantly reduces the levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[2][4] In carrageenan-induced peritonitis, this compound treatment markedly decreased the levels of TNF-α and IL-1β in the peritoneal exudate.[2] Similarly, in a model of complete Freund's adjuvant (CFA)-induced arthritis, this compound reduced the release of pro-inflammatory cytokines in the synovial fluid and decreased IL-6 production in the spinal cord.[5][6]

Inhibition of Inflammatory Enzymes

This compound also targets the expression and activity of enzymes responsible for synthesizing inflammatory mediators. It has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the gene and protein levels in LPS-stimulated macrophages.[4] The inhibition of iNOS leads to decreased production of nitric oxide (NO), a potent inflammatory mediator. By inhibiting COX-2, this compound reduces the synthesis of prostaglandins, which are key contributors to pain and swelling in inflammation.[5][6] In silico studies have further suggested that this compound can efficiently interact with and inhibit COX-1 and COX-2 enzymes.[7][8]

Antioxidant and Oxidative Stress Modulation

Oxidative stress is intricately linked with inflammation, with reactive oxygen species (ROS) acting as signaling molecules that can amplify the inflammatory cascade. This compound possesses significant antioxidant properties that contribute to its anti-inflammatory effects.

Reactive Oxygen Species (ROS) Scavenging

This compound has demonstrated the ability to reduce the production of superoxide anions (a form of ROS) in macrophages.[4] In vivo, this compound treatment increased the levels of the antioxidant glutathione (GSH) and decreased the concentration of malondialdehyde (MDA), a marker of lipid peroxidation, in a model of acute inflammation.[2][3] This suggests that this compound can directly scavenge free radicals and bolster the endogenous antioxidant defense system.[9]

Antioxidant_Mechanism cluster_cellular_stress Cellular Stress cluster_ros_production ROS Production cluster_cellular_response Cellular Response Inflammatory_Stimuli Inflammatory Stimuli ROS Reactive Oxygen Species (ROS) Inflammatory_Stimuli->ROS Oxidative_Damage Oxidative Damage (Lipid Peroxidation) ROS->Oxidative_Damage Inflammation Amplified Inflammation ROS->Inflammation GSH Glutathione (GSH) This compound This compound This compound->ROS Scavenging This compound->GSH Increases

Figure 3: Antioxidant mechanism of this compound in mitigating oxidative stress.

Other Potential Mechanisms

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of IL-1β and IL-18. While direct evidence for this compound's effect on the NLRP3 inflammasome is still emerging, its ability to suppress ROS production and NF-κB activation, both of which are critical for inflammasome priming and activation, suggests a potential inhibitory role.[4][10]

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

This compound has been identified as a specific activator of PPARα, a nuclear receptor that plays a role in regulating lipid metabolism and inflammation.[11][12] Activation of PPARα can lead to the suppression of inflammatory responses, suggesting another avenue through which this compound may exert its anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies, highlighting the dose-dependent anti-inflammatory efficacy of this compound.

Table 1: In Vivo Anti-inflammatory Effects of this compound in Carrageenan-Induced Paw Edema

Dose (mg/kg)Time (h)Paw Edema Inhibition (%)Reference
7.5125.9[2]
25133.3[2]
50140.7[2]
75144.4[2]
7.5229.6[2]
25237.0[2]
50244.4[2]
75248.1[2]
7.5333.3[2]
25340.7[2]
50348.1[2]
75351.8[2]
7.5435.2[2]
25442.6[2]
50450.0[2]
75451.8[2]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Carrageenan-Induced Peritonitis

TreatmentDose (mg/kg)TNF-α (pg/mL)IL-1β (pg/mL)Reference
Control-10.5 ± 2.312.8 ± 3.1[2]
Carrageenan-254.3 ± 45.11245.0 ± 187.4[2]
This compound75106.8 ± 32.8607.1 ± 147.6[2]
Indomethacin1089.7 ± 21.5543.2 ± 112.9[2]

Table 3: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCell TypeIC50 (µM)Reference
MCF-7Breast Adenocarcinoma8.79 ± 0.41[13]
HeLaCervical Carcinoma15.51 ± 0.87[13]
HT-29Colon Adenocarcinoma25.64 ± 1.12[13]
A-549Lung Carcinoma69.67 ± 2.54[13]
Hs294TSkin Melanoma45.32 ± 1.78[13]
MDA-MB-231Breast Adenocarcinoma58.91 ± 2.11[13]
PC-3Prostate Adenocarcinoma77.85 ± 1.93[13]
MRC-5Fetal Lung Fibroblast (Normal)124.84 ± 1.59[13]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Mice

This is a standard in vivo model to screen for acute anti-inflammatory activity.

  • Animals: Male Swiss mice (25-30 g) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Mice are randomly divided into control and treatment groups.

  • Treatment: this compound (dissolved in a vehicle like DMSO and then diluted in saline) or a reference drug (e.g., indomethacin) is administered intraperitoneally (i.p.) 30 minutes before the inflammatory stimulus. The control group receives the vehicle.

  • Induction of Edema: 0.05 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Carrageenan_Paw_Edema_Workflow Acclimatization Animal Acclimatization Grouping Random Grouping Acclimatization->Grouping Treatment Treatment Administration (this compound, Vehicle, or Reference Drug) Grouping->Treatment Carrageenan_Injection Sub-plantar Injection of Carrageenan Treatment->Carrageenan_Injection 30 min Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Measurement 1, 2, 3, 4 hours Data_Analysis Data Analysis and Inhibition Calculation Measurement->Data_Analysis

Figure 4: Experimental workflow for carrageenan-induced paw edema.
LPS-Induced Inflammation in Macrophages

This in vitro model is used to study the cellular and molecular mechanisms of anti-inflammatory agents.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7 or IC-21) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Cells are seeded in multi-well plates at a specific density.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound for a defined period (e.g., 1-4 hours).

  • Stimulation: Cells are then stimulated with LPS (e.g., 10 ng/mL to 1 µg/mL) for a specific duration (e.g., 24 hours).

  • Sample Collection: The cell culture supernatant is collected for cytokine and nitric oxide assays. The cells are harvested for protein and RNA extraction for Western blot and RT-PCR analysis, respectively.

  • Assays:

    • Nitric Oxide (NO) Assay: Griess reagent is used to measure nitrite concentration in the supernatant.

    • Cytokine Measurement: ELISA kits are used to quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant.

    • Western Blot: Protein expression of iNOS, COX-2, NF-κB, and phosphorylated MAPKs is determined.

    • RT-PCR: Gene expression levels of pro-inflammatory mediators are quantified.

LPS_Macrophage_Workflow Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) Cell_Seeding Cell Seeding in Plates Cell_Culture->Cell_Seeding Pre_treatment Pre-treatment with this compound Cell_Seeding->Pre_treatment LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation Sample_Collection Sample Collection (Supernatant and Cell Lysates) LPS_Stimulation->Sample_Collection Assays Downstream Assays: - Griess Assay (NO) - ELISA (Cytokines) - Western Blot (Proteins) - RT-PCR (mRNA) Sample_Collection->Assays

References

Antioxidant Properties of Phytol and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Phytol is an acyclic, diterpene alcohol that is a constituent of chlorophyll, the pigment found in all photosynthetic organisms, making it one of the most abundant acyclic isoprenoids in the biosphere.[1][2] It serves as a biological precursor for the synthesis of Vitamin E and Vitamin K1.[3] Beyond these roles, this compound and its derivatives, such as the metabolite phytanic acid and synthetically created phytyl phenolipids, have garnered significant scientific interest for a wide range of biological activities, including anti-inflammatory, antimicrobial, and immunomodulatory effects.[2][4][5]

A primary focus of current research is the potent antioxidant activity of this compound.[3][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases.[6] this compound demonstrates a dual-pronged antioxidant capability: it can directly neutralize free radicals and also modulate endogenous cellular antioxidant defense systems, primarily through the activation of the Nrf2 signaling pathway.[7][8]

This technical guide provides an in-depth review of the antioxidant properties of this compound and its derivatives. It presents quantitative data from key in vitro and in vivo studies, details the underlying molecular mechanisms, and provides standardized protocols for the experimental evaluation of these properties.

Direct Radical Scavenging Activity

This compound exhibits direct antioxidant capacity by donating a hydrogen atom from its hydroxyl group to neutralize a variety of free radicals. This activity has been quantified using several standard in vitro assays.

Quantitative Data on Radical Scavenging

The efficacy of this compound in scavenging free radicals is concentration-dependent. The following table summarizes key quantitative findings from various studies.

Assay TypeCompoundConcentration / DoseResultReference
DPPH Radical Scavenging This compound7.2 µg/mL59.89 ± 0.73% inhibition[9][10]
ABTS Radical Scavenging This compound7.2 µg/mL62.79 ± 1.99% inhibition[9][10]
Nitric Oxide (NO) Scavenging This compound0.9 - 7.2 ng/mLSignificant reduction in nitrite production[8]
Hydroxyl Radical (•OH) Scavenging This compound0.9 - 7.2 ng/mLSignificant radical removal observed[8]
Lipid Peroxidation (TBARS) This compound0.9 - 7.2 ng/mLSignificant reduction in TBARS production[8]
DPPH Radical Scavenging Phytyl Cinnamate (Derivative)100 µM49.55% inhibition[2]

Cellular Mechanisms of Antioxidant Action

Beyond direct scavenging, this compound exerts significant antioxidant effects by modulating intracellular signaling pathways and enhancing the activity of endogenous antioxidant enzymes.

The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the cellular response to oxidative stress.[6][7][11] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or activators like this compound, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes.[7][11] Studies have shown that this compound treatment increases the expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), thereby suppressing ROS accumulation.[7]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Releases Nrf2_nuc Nrf2 Nrf2_active->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, SOD, CAT, GPx) ARE->Genes Initiates Transcription Proteins Antioxidant Proteins & Enzymes Genes->Proteins Translation Proteins->ROS Neutralizes

Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Enhancement of Endogenous Antioxidant Enzymes

A direct consequence of Nrf2 activation is the increased synthesis and activity of key antioxidant enzymes. This compound treatment has been shown to restore depleted levels of these enzymes in models of oxidative stress.

Enzyme / MoleculeEffect of this compound TreatmentModel SystemReference
Superoxide Dismutase (SOD) Activity Increased / RestoredMouse Hippocampus / RAW264.7 Cells[7][9][10][12]
Catalase (CAT) Activity Increased / RestoredMouse Hippocampus / RAW264.7 Cells[7][9][10][12]
Reduced Glutathione (GSH) Levels Increased / RestoredMouse Hippocampus / Rat Gastric Tissue[9][10][12]
Heme Oxygenase-1 (HO-1) Expression IncreasedRAW264.7 Cells[7]

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which is particularly damaging to cell membranes. A key marker of this process is the formation of malondialdehyde (MDA). Multiple studies have confirmed this compound's ability to inhibit lipid peroxidation, evidenced by a significant reduction in MDA or thiobarbituric acid reactive substances (TBARS) levels in various tissues.[8][9][10][12] This protective effect is attributed to both its ability to scavenge the radicals that initiate peroxidation and its enhancement of cellular antioxidant defenses that terminate the chain reaction.

Antioxidant Properties of this compound Derivatives

Phytyl Phenolipids

To enhance the antioxidant efficacy and bioavailability of natural compounds, researchers have synthesized phytyl phenolipids by conjugating the lipophilic this compound chain to potent polyphenolic acids like caffeic acid and protocatechuic acid.[1] These novel compounds are designed to mimic α-tocopherol, the most important antioxidant in biomembranes.[1] The phytyl tail anchors the molecule within the lipid membrane, positioning the phenolic head to effectively scavenge radicals at the membrane-water interface, demonstrating remarkable efficiency in preventing liposome autoxidation.[1]

Phytanic Acid

Phytanic acid is a branched-chain fatty acid and a major metabolite of this compound.[4][13] Its role in oxidative stress is complex. While some studies suggest it may have beneficial effects on metabolism by activating receptors like PPARs, high plasma levels of phytanic acid are associated with Refsum's disease, a condition linked to oxidative stress and neurological damage.[13][14][15] Therefore, while it is a key derivative, its antioxidant properties are context-dependent and not as straightforward as those of this compound.

Key Experimental Protocols

The following sections detail standardized methodologies for assessing the antioxidant properties of this compound and its derivatives.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis P1 Prepare stable radical stock solution (e.g., DPPH in Methanol or ABTS + K₂S₂O₈ in water) R1 In 96-well plate, mix radical solution with this compound, Standard, or Blank (solvent) P1->R1 P2 Prepare serial dilutions of This compound/Derivative and Standard (e.g., Trolox, Ascorbic Acid) P2->R1 R2 Incubate in the dark (e.g., 30 minutes at room temp.) R1->R2 A1 Measure absorbance at specific λ (e.g., ~517 nm for DPPH, ~734 nm for ABTS) R2->A1 A2 Calculate % Inhibition: [(Abs_blank - Abs_sample) / Abs_blank] * 100 A1->A2 A3 Determine IC₅₀ value from dose-response curve A2->A3

Caption: General workflow for an in vitro radical scavenging assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine.[16][17]

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly made and kept in the dark.

  • Sample Preparation: Prepare various concentrations of the test compound (this compound) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

  • Reaction: In a 96-well plate or cuvettes, add a small volume of the sample or standard (e.g., 50 µL) to a larger volume of the DPPH solution (e.g., 150 µL). A blank containing only methanol and the DPPH solution serves as the control.[17][18]

  • Incubation: Incubate the plate at room temperature in the dark for 30 minutes.[17][18]

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the blank and A_sample is the absorbance in the presence of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue/green chromophore.[19][20]

  • Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[21][22]

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.700 ± 0.02 at 734 nm.[20][22]

  • Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant.

  • Reaction: Add a small volume of the sample or standard (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL).

  • Incubation: Allow the reaction to proceed for a set time (e.g., 5-30 minutes) at room temperature.[20][21]

  • Measurement: Record the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay.

Lipid Peroxidation (TBARS/MDA) Assay

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary breakdown product. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct.[23][24]

  • Sample Preparation: Homogenize tissue samples (e.g., 10% w/v) in a suitable buffer on ice. Centrifuge to obtain the supernatant.

  • Reaction Mixture: To a volume of the sample supernatant (e.g., 200 µL), add an acidic solution (e.g., trichloroacetic acid or phosphotungstic acid) to precipitate proteins and release bound MDA.[23][25] Add the TBA reagent. An antioxidant like butylated hydroxytoluene (BHT) is often included to prevent further oxidation during the assay.[24]

  • Incubation: Incubate the mixture at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct.[23][25]

  • Cooling & Extraction: Cool the tubes on ice to stop the reaction. The colored complex can be optionally extracted with a solvent like n-butanol to increase sensitivity. Centrifuge to clarify the solution.[23]

  • Measurement: Measure the absorbance of the supernatant or the extracted layer at 532 nm. A correction for non-specific absorbance is often made by subtracting the reading at 600 nm.[25]

  • Quantification: Calculate the MDA concentration using a standard curve prepared with an MDA standard (e.g., 1,1,3,3-tetramethoxypropane) and express the results as nmol of MDA per mg of protein or g of tissue.

Conclusion

This compound and its derivatives have demonstrated significant and multifaceted antioxidant properties. The evidence clearly indicates that this compound acts not only as a direct scavenger of damaging free radicals but also as a potent modulator of the endogenous antioxidant system through the Nrf2 signaling pathway. This dual mechanism allows it to effectively inhibit lipid peroxidation and restore the activity of critical antioxidant enzymes like SOD and CAT. Furthermore, the development of novel phytyl phenolipids highlights a promising strategy for targeted antioxidant delivery to cellular membranes. The comprehensive data and detailed protocols presented in this guide underscore the potential of this compound as a lead compound in the development of therapeutic agents for managing and preventing diseases rooted in oxidative stress. Further research is warranted to fully elucidate its clinical applications and optimize its therapeutic efficacy.

References

A Technical Guide to the Antimicrobial and Antifungal Activities of Phytol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytol, a branched-chain unsaturated diterpene alcohol and a constituent of chlorophyll, has emerged as a significant natural compound with a broad spectrum of biomedical activities.[1] Its antimicrobial and antifungal properties, in particular, have garnered substantial interest for their potential in addressing the growing challenge of drug-resistant pathogens. This technical guide provides a comprehensive overview of the antimicrobial and antifungal efficacy of this compound, detailing its mechanisms of action, antibiofilm potential, and synergistic effects with conventional antibiotics. It summarizes quantitative data from various studies, outlines key experimental protocols for its evaluation, and visualizes its molecular pathways and experimental workflows.

Antimicrobial and Antifungal Efficacy: Quantitative Data

This compound has demonstrated significant inhibitory and cidal activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).

Antibacterial Activity

Quantitative studies have established this compound's effectiveness against various bacterial isolates. The MIC and MBC values from several key studies are summarized below. It is noteworthy that some discrepancies exist in the reported MIC values for the same species, which may be attributable to differences in experimental conditions or strains tested.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of this compound Against Bacteria

Bacterial SpeciesGram StainMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusPositive31.25125[2][3][4][5]
Staphylococcus aureusPositive>1000-[6][7]
Bacillus cereusPositive31.25 - 62.5125 - 250[2][4]
Bacillus licheniformisPositiveActivity confirmed¹-[8][9]
Enterococcus faecalisPositive31.25 - 62.5125 - 250[2][4]
Pseudomonas aeruginosaNegative20-[3][10]
Pseudomonas aeruginosaNegative62.5125[2][4][5]
Escherichia coliNegative62.5 (MIC₅₀)-[6][7][11]
Various Bacteria-3 - 3813 - 52[12]
¹In vivo studies confirmed activity, but a specific MIC value was not provided.
Antifungal Activity

This compound also exhibits potent activity against pathogenic fungi, including yeast and molds.

Table 2: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of this compound Against Fungi

Fungal SpeciesTypeMIC (µg/mL)MFC (µg/mL)Reference
Candida albicansYeast62.5 (MIC₅₀)-[6][7]
Aspergillus nigerMold62.5 (MIC₅₀)-[6][7]
Various Fungi-8 - 1690 - 520[12]

Mechanism of Action

The primary antibacterial mechanism of this compound, particularly against Pseudomonas aeruginosa, involves the induction of oxidative stress.[13][14] This process leads to a cascade of events culminating in DNA damage and cell death.[11][15] Other proposed mechanisms include the inactivation of essential enzymes and proteins.[6][11]

Oxidative Stress Induction

In bacterial cells, this compound treatment leads to an elevated level of intracellular Reactive Oxygen Species (ROS).[11][13] This surge in ROS disrupts the cellular redox balance, causing a transient depletion of NADH and a decrease in the levels of reduced glutathione (GSH), a key component of the antioxidant defense system.[11][13][15] The resulting oxidative stress inflicts severe damage on cellular macromolecules, most critically DNA, which ultimately triggers cell death.[11][13]

Phytol_Mechanism This compound This compound ROS ↑ Intracellular ROS (Reactive Oxygen Species) This compound->ROS Induces NADH Transient NADH Depletion ROS->NADH Causes GSH ↓ Reduced Glutathione (GSH) (Antioxidant Depletion) ROS->GSH Causes DNA_Damage Severe DNA Damage ROS->DNA_Damage Leads to Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Results in MIC_MBC_Workflow A 1. Stock Solution Preparation Dissolve this compound in a suitable solvent (e.g., DMSO). B 2. Serial Dilution Perform two-fold serial dilutions of this compound in broth (e.g., Luria-Bertani) in a 96-well plate. A->B C 3. Inoculum Preparation Prepare a standardized microbial suspension (e.g., 1.5 x 10^8 CFU/mL, diluted to final test concentration). B->C D 4. Inoculation & Incubation Add inoculum to each well. Include positive (microbe, no this compound) and negative (broth only) controls. Incubate for 24h. C->D E 5. MIC Determination Visually assess or measure OD to find the lowest concentration with no visible growth. This is the MIC. D->E F 6. Subculturing for MBC/MFC Take aliquots from clear wells (at and above MIC) and plate them on agar. E->F G 7. MBC/MFC Determination Incubate plates for 24h. The lowest concentration that prevents colony formation is the MBC/MFC. F->G

References

Phytol's Interaction with Nuclear Receptors PPAR and RXR: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phytol, a diterpene alcohol derived from chlorophyll, and its primary metabolite, phytanic acid, are significant modulators of the nuclear receptor signaling pathways involving Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs). These receptors function as ligand-activated transcription factors that regulate a multitude of genes critical to lipid metabolism, glucose homeostasis, and inflammation. This compound itself has been identified as a direct and specific agonist for PPARα. Furthermore, its conversion to phytanic acid provides a potent, naturally occurring ligand for both PPARs and RXRs. This guide provides an in-depth analysis of these interactions, presenting quantitative data, detailed experimental protocols for assessing these interactions, and visual diagrams of the associated signaling and experimental workflows.

This compound and its Metabolites as Nuclear Receptor Ligands

This compound is a constituent of chlorophyll and is readily absorbed, with its metabolites circulating in the body.[1][2][3] While this compound can exert direct effects, its metabolic conversion to phytanic acid is a key step in its biological activity concerning nuclear receptors.[4][5][6]

  • Direct Activation by this compound: Studies have identified this compound as a specific PPARα activator.[7][8] This interaction is functional, leading to the upregulation of PPARα-target genes involved in lipid metabolism within hepatocytes.[7][8]

  • Activation by Phytanic Acid: The metabolite phytanic acid is a well-established ligand for multiple nuclear receptors. It has been shown to activate PPARα, PPARγ, and RXR.[4][9] The activation of PPARα by this compound is, in part, regulated by its conversion to phytanic acid.[5][6] A this compound-enriched diet leads to increased levels of phytanic acid in the liver and adipose tissue, which corresponds with the activation of PPARα target genes.[10][11]

Quantitative Analysis of Receptor Interactions

The binding affinity and activation potency of this compound's metabolites have been quantified in several studies. Data for direct this compound binding to PPARs is less common, with its activity often demonstrated through transactivation assays.

Table 1: Binding Affinity of this compound Metabolites for RXR

Compound Receptor Assay Type Key Parameter Value Reference
Phytanic Acid RXR Competitive Displacement ([³H]-9cRA) Kᵢ 4 µM [1][2][3]

| Phytenic Acid | RXR | Competitive Displacement ([³H]-9cRA) | Kᵢ | 4 µM |[1][3] |

Table 2: Transcriptional Activation by this compound and Metabolites

Compound Receptor/System Assay Type Key Parameter Value/Observation Reference
This compound PPARα Luciferase Reporter Assay Activation Specific activation of PPARα-dependent luciferase activity. [7][8]
Phytanic Acid PPARα Luciferase Reporter Assay Activation Potent activation of PPARα. [11][12]
Phytanic Acid PPARγ - Activation Stimulates PPARγ. [4]

| Phytanic Acid | RXR | Reporter Gene Assay | Activation | Induces RXR-dependent transcription at 4-64 µM. |[1][2][13] |

Signaling Pathways and Mechanisms of Action

PPARs and RXRs function as heterodimers.[9][14] In the absence of a ligand, the PPAR-RXR heterodimer is often bound to corepressor proteins, silencing gene expression.[9] Ligand binding to either PPAR or RXR induces a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[9][14] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating transcription.[9]

cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytol_cyto This compound Phytanic_Acid Phytanic Acid Phytol_cyto->Phytanic_Acid Metabolism Phytanic_Acid_nuc Phytanic Acid Phytanic_Acid->Phytanic_Acid_nuc PPAR PPAR RXR RXR PPAR->RXR CoRepressor Co-Repressor RXR->CoRepressor PPAR_RXR_inactive PPAR/RXR (Inactive) Phytanic_Acid_nuc->PPAR_RXR_inactive Ligand Binding PPAR_RXR_active PPAR/RXR (Active) PPAR_RXR_inactive->PPAR_RXR_active Conformational Change CoRepressor_nuc Co-Repressor PPAR_RXR_inactive->CoRepressor_nuc CoActivator Co-Activator PPAR_RXR_active->CoActivator Recruits PPRE PPRE (DNA Response Element) PPAR_RXR_active->PPRE Binds to TargetGene Target Gene Transcription PPRE->TargetGene Initiates Phytol_extra Dietary this compound Phytol_extra->Phytol_cyto Enters Cell

Caption: PPAR/RXR signaling pathway activated by this compound metabolites.

Experimental Protocols

Assessing the interaction between this compound and nuclear receptors involves several key experimental techniques, primarily cellular transactivation assays and ligand binding assays.

Cellular Transactivation (Reporter Gene) Assay

This is the most common method to determine if a compound acts as a functional agonist for a nuclear receptor.[15][16] It measures the ability of the ligand-receptor complex to drive the expression of a reporter gene (e.g., luciferase) linked to a receptor-specific response element.

Objective: To quantify the dose-dependent activation of a specific PPAR or RXR isoform by this compound or its metabolites in a cellular context.

Materials:

  • Cell Line: Mammalian cell lines with low endogenous receptor expression, such as HEK293, COS-7, or HepG2, are commonly used.[8][17][18]

  • Plasmids:

    • Receptor Expression Vector: A plasmid expressing the full-length receptor or its ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (e.g., pBIND-PPARα).[16][19]

    • Reporter Vector: A plasmid containing multiple copies of a receptor-specific response element (e.g., PPRE) or a GAL4 upstream activation sequence (UAS) driving a firefly luciferase gene (e.g., pGRE-LUC).[15][17]

    • Internal Control Vector: A plasmid constitutively expressing a second reporter, such as Renilla luciferase (e.g., pRL-TK), to normalize for transfection efficiency.[16][17]

  • Reagents: this compound, phytanic acid, positive control agonists (e.g., Rosiglitazone for PPARγ, WY-14643 for PPARα), transfection reagent (e.g., Lipofectamine), cell culture media, and a dual-luciferase reporter assay system.[20][21]

Methodology:

  • Cell Seeding: Plate cells (e.g., HEK293) in 96-well or 24-well plates and grow to 70-90% confluency.[16][19]

  • Transfection: Co-transfect the cells with the receptor expression vector, the reporter vector, and the internal control vector using a suitable transfection reagent according to the manufacturer's protocol.[15]

  • Incubation: Allow cells to express the plasmids for 4-6 hours.[15]

  • Treatment: Replace the transfection medium with fresh medium containing various concentrations of this compound, a positive control agonist, or vehicle control (e.g., DMSO).[21]

  • Incubation: Incubate the treated cells for 18-24 hours to allow for receptor activation and reporter gene expression.[21]

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.[20]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate "fold activation" by comparing the normalized activity of treated cells to that of vehicle-treated cells. Plot the fold activation against the ligand concentration to generate a dose-response curve and determine the EC₅₀ value.[17][21]

start Seed Cells (e.g., HEK293) transfect Co-transfect with Plasmids: 1. Receptor (pBIND-PPAR/RXR) 2. Reporter (pGRE-LUC) 3. Control (pRL-TK) start->transfect incubate1 Incubate (4-6h) for plasmid expression transfect->incubate1 treat Treat cells with this compound, Positive Control, or Vehicle incubate1->treat incubate2 Incubate (18-24h) for receptor activation treat->incubate2 lyse Lyse Cells incubate2->lyse measure Measure Firefly & Renilla Luciferase Activity lyse->measure analyze Normalize Data & Calculate Fold Activation measure->analyze end Generate Dose-Response Curve (EC50) analyze->end

Caption: Workflow for a cellular transactivation (luciferase reporter) assay.
Competitive Ligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a high-affinity radiolabeled or fluorescently-labeled ligand from the receptor's ligand-binding domain.[22]

Objective: To determine the Kᵢ of this compound or its metabolites for RXR or PPAR isoforms.

Materials:

  • Receptor Source: Purified recombinant LBD of the target receptor (e.g., GST-PPARα LBD).

  • Labeled Ligand: A high-affinity radioligand (e.g., [³H]-9-cis-retinoic acid for RXR) or a fluorescently-labeled ligand.[1][2]

  • Test Compound: this compound or phytanic acid at a range of concentrations.

  • Assay Format: Can be performed using various methods, including filtration assays or scintillation proximity assays (SPA).[22]

Methodology (Filtration Assay Example):

  • Incubation: In a multi-well plate, incubate the purified receptor LBD with a fixed, low concentration of the radioligand and a serial dilution of the unlabeled test compound (this compound).

  • Equilibration: Allow the binding reaction to reach equilibrium (time and temperature are receptor-dependent).

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter. The receptor protein and bound ligand are retained on the filter.[22]

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that displaces 50% of the labeled ligand). Calculate the Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and Kₔ of the radioligand.

start Prepare Reaction Mix: Receptor LBD + Radioligand + Serial Dilution of this compound incubate Incubate to Reach Equilibrium start->incubate filter Vacuum Filtration to separate bound from free ligand incubate->filter wash Wash Filters to remove non-specific binding filter->wash count Quantify Radioactivity on filters wash->count analyze Plot % Bound vs. [this compound] Determine IC50 count->analyze end Calculate Ki using Cheng-Prusoff Equation analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound and its metabolite phytanic acid are physiologically relevant ligands for the PPAR and RXR nuclear receptors. This compound acts as a direct PPARα agonist, while phytanic acid demonstrates broader activity, potently activating RXR and various PPAR isoforms. This dual-receptor modulation makes the this compound-phytanic acid axis a significant component of the dietary regulation of lipid and glucose metabolism. The experimental frameworks provided herein offer robust methods for further characterizing these interactions and for screening novel compounds targeting the PPAR/RXR heterodimer.

References

The Genesis of Phytol: A Technical Guide to its Natural Origins and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytol, an acyclic diterpene alcohol, is a cornerstone molecule in the biosphere, primarily recognized as the lipophilic tail of chlorophyll.[1] Its significance extends beyond its structural role in photosynthesis, serving as a crucial precursor for the synthesis of vital fat-soluble vitamins, including Vitamin E (tocopherols) and Vitamin K1 (phylloquinone).[2][3] The unique branched-chain structure of this compound underpins its diverse biological activities, which have garnered considerable interest in the fields of drug development and natural product chemistry.[1][4] This technical guide provides an in-depth exploration of the natural sources of this compound and a detailed examination of its biosynthetic pathways, offering valuable insights for researchers and professionals in the life sciences.

Natural Sources of this compound

This compound is ubiquitously present in all photosynthetic organisms, including higher plants, green algae, and cyanobacteria, as an integral component of chlorophylls a and b.[5][6] During senescence or chlorotic stress, the degradation of chlorophyll releases large quantities of this compound.[7][8] While present in all green plant matter, certain species have been identified as particularly rich sources.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant or algal species, extraction method, and solvent used. The following tables summarize quantitative data from various studies.

Plant/Algal SourceExtraction MethodSolventThis compound ConcentrationReference
Hydrilla verticillataNot SpecifiedEthanol70.29% in extract[9]
Hydrilla verticillataNot SpecifiedNot Specified (Lipophilic Extract)6.39 g/kg of plant material[9]
Micractinium variabile KSF0031Not SpecifiedNot Specified33.29% of total fatty acids[5]
Micractinium variabile KSF0031 (Optimized Medium)Not SpecifiedNot Specified39.95% of total fatty acids[5][10]
Chaetomorpha antinninaNot SpecifiedNot SpecifiedIdentified as a major component[11][12]

The Biosynthesis of this compound: From Geranylgeranyl Diphosphate to a Key Metabolic Intermediate

The biosynthesis of this compound is intricately linked to the chlorophyll biosynthetic pathway and the subsequent degradation of this vital pigment. The primary precursor for this compound is geranylgeranyl diphosphate (GGPP), which is synthesized through the methylerythritol 4-phosphate (MEP) pathway in plastids.[2][13]

Key Enzymatic Steps in this compound Biosynthesis
  • Reduction of Geranylgeranyl Diphosphate: The enzyme geranylgeranyl reductase (GGR) catalyzes the reduction of the geranylgeranyl moiety attached to chlorophyllide to a phytyl group, forming chlorophyll a.[2][14] This enzyme can also act on free geranylgeranyl diphosphate to produce phytyl diphosphate (PDP), which serves as a precursor for tocopherol synthesis.[14]

  • Release from Chlorophyll: During chlorophyll turnover and senescence, the phytyl tail is cleaved from the chlorophyll molecule. This hydrolysis is catalyzed by enzymes such as chlorophyllase (CLH) and pheophytin pheophorbide hydrolase (PPH).[15][16] PPH specifically acts on pheophytin (demetalated chlorophyll), yielding pheophorbide and free this compound.[15]

  • Phosphorylation of Free this compound: The released free this compound is then phosphorylated in a two-step process to be re-utilized for the synthesis of other essential compounds.

    • This compound Kinase (VTE5): This enzyme catalyzes the first phosphorylation step, converting this compound to phytyl-phosphate (Phytyl-P).[17][18]

    • Phytyl-phosphate Kinase (VTE6): VTE6 carries out the second phosphorylation, converting phytyl-phosphate to phytyl-diphosphate (PDP).[17][19]

  • Metabolic Fates of Phytyl-Diphosphate: The resulting PDP is a crucial substrate for the biosynthesis of:

    • Tocopherols (Vitamin E): PDP is condensed with homogentisate to form the precursor for all tocopherols.[17][18]

    • Phylloquinone (Vitamin K1): PDP is also a substrate for the synthesis of phylloquinone.[2]

Visualization of the this compound Biosynthetic Pathway

Phytol_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) GG_Chl Geranylgeranyl- Chlorophyll a GGPP->GG_Chl Chlorophyll Synthase (CHLG) Chlorophyllide Chlorophyllide Chlorophyllide->GG_Chl Chl_a Chlorophyll a GG_Chl->Chl_a Geranylgeranyl Reductase (GGR) Pheophytin Pheophytin Chl_a->Pheophytin Mg-dechelatase Free_this compound Free this compound Pheophytin->Free_this compound Pheophytin Pheophorbide Hydrolase (PPH) Phytyl_P Phytyl-Phosphate Free_this compound->Phytyl_P This compound Kinase (VTE5) PDP Phytyl-Diphosphate (PDP) Phytyl_P->PDP Phytyl-Phosphate Kinase (VTE6) Tocopherols Tocopherols (Vitamin E) PDP->Tocopherols Phylloquinone Phylloquinone (Vitamin K1) PDP->Phylloquinone

Caption: Biosynthetic pathway of this compound and its conversion to precursors for Vitamin E and K1.

Experimental Protocols for this compound Analysis

The extraction and quantification of this compound from natural sources are critical for research and development. The following section details common experimental methodologies.

Extraction of this compound from Plant Material

1. Maceration Protocol [9]

  • Objective: A simple and widely used method for extracting this compound and other phytochemicals.

  • Materials:

    • Dried and powdered plant material

    • Solvent (e.g., ethanol, methanol, hexane, acetone)

    • Conical flask or sealed container

    • Shaker or magnetic stirrer (optional)

    • Filter paper (e.g., Whatman No. 1)

    • Rotary evaporator

  • Procedure:

    • Weigh a desired amount of the dried and powdered plant material and place it in a conical flask.

    • Add a sufficient volume of the chosen solvent to completely submerge the plant material.

    • Seal the flask to prevent solvent evaporation.

    • Keep the flask at room temperature for 3 to 7 days, with occasional shaking or stirring to enhance extraction.

    • After the maceration period, filter the mixture through filter paper to separate the extract from the plant debris.

    • Wash the residue with a small volume of fresh solvent to recover any remaining extract.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at an appropriate temperature (e.g., 40-50°C for ethanol).

    • The resulting crude extract can be further processed for this compound isolation and quantification.

2. Soxhlet Extraction Protocol [1][9]

  • Objective: A continuous extraction method for higher extraction efficiency.

  • Materials:

    • Soxhlet apparatus (round-bottom flask, extractor, condenser)

    • Heating mantle

    • Thimble (cellulose)

    • Dried and powdered plant material

    • Solvent (e.g., hexane, ethanol)

  • Procedure:

    • Place a known amount of the dried plant powder into a cellulose thimble.

    • Place the thimble inside the Soxhlet extractor.

    • Fill the round-bottom flask with the extraction solvent to about two-thirds of its volume.

    • Assemble the Soxhlet apparatus on a heating mantle.

    • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back onto the plant material in the thimble.

    • The solvent will fill the extractor and, once it reaches the siphon arm, will be siphoned back into the round-bottom flask, carrying the extracted compounds.

    • Allow the extraction to proceed for several hours (typically 6-24 hours), or until the solvent in the siphon arm runs clear.

    • After completion, allow the apparatus to cool down.

    • Concentrate the extract in the round-bottom flask using a rotary evaporator.

Saponification for the Liberation of this compound[9]
  • Objective: To hydrolyze chlorophyll and release the ester-bound this compound.

  • Materials:

    • Crude plant extract

    • Ethanolic sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10% w/v)

    • Reflux setup

    • Separatory funnel

    • Non-polar solvent (e.g., petroleum ether, hexane)

  • Procedure:

    • Dissolve the crude extract in ethanol.

    • Add an equal volume of the ethanolic NaOH or KOH solution to the extract.

    • Reflux the mixture for 1-2 hours at a controlled temperature (e.g., 60-80°C).

    • After cooling, transfer the saponified mixture to a separatory funnel.

    • Add an equal volume of a non-polar solvent like petroleum ether and shake vigorously to extract the liberated this compound into the non-polar layer.

    • Separate the layers and collect the non-polar phase containing this compound.

    • Wash the non-polar phase with distilled water to remove any residual alkali.

    • Dry the non-polar phase over anhydrous sodium sulfate and evaporate the solvent to obtain the crude this compound.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)[1]
  • Objective: To identify and quantify this compound in an extract.

  • Procedure:

    • Sample Derivatization (Optional but Recommended): To improve volatility and peak shape, this compound can be derivatized to its trimethylsilyl (TMS) ether.

      • Evaporate a known amount of the extract to dryness under a gentle stream of nitrogen.

      • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine.

      • Heat the mixture at 60-70°C for 30-60 minutes.

    • GC-MS Analysis:

      • Injector Temperature: 250°C

      • Injection Volume: 1 µL in splitless mode

      • Oven Temperature Program:

        • Initial temperature: 70°C, hold for 2 minutes.

        • Ramp to 280°C at a rate of 5°C/min.

        • Hold at 280°C for 10 minutes.

      • MSD Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 40-550.

    • Data Analysis and Quantification:

      • Identify the this compound peak based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

      • Quantify the amount of this compound by creating a standard curve with known concentrations of a pure this compound standard.

General Experimental Workflow

Experimental_Workflow Start Plant Material (Fresh or Dried) Grinding Grinding/Pulverization Start->Grinding Extraction Extraction (Maceration/Soxhlet) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Saponification Saponification (Optional) Crude_Extract->Saponification Purification Purification (e.g., Chromatography) Crude_Extract->Purification Direct Purification Saponification->Purification Analysis Analysis (GC-MS, HPLC) Purification->Analysis Final_Product Quantified this compound Analysis->Final_Product

Caption: A generalized workflow for the extraction, purification, and analysis of this compound from plant sources.

Conclusion

This compound stands as a molecule of significant biological and commercial interest, bridging the gap between primary photosynthetic processes and the synthesis of essential vitamins. A thorough understanding of its natural distribution and biosynthetic pathways is paramount for its effective exploitation in various applications, from pharmaceuticals to nutraceuticals. The methodologies detailed in this guide provide a robust framework for the extraction, isolation, and quantification of this compound, empowering further research into its therapeutic potential and facilitating its development into valuable products. The intricate enzymatic network governing this compound metabolism highlights the elegance of plant biochemistry and offers numerous targets for metabolic engineering to enhance the production of this valuable diterpene.

References

Phytol's Engagement with the Central Nervous System: A Pharmacological Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Phytol, a branched-chain unsaturated alcohol, is a naturally occurring diterpene found as a constituent of chlorophyll.[1] Traditionally recognized for its presence in various medicinal plants, recent pharmacological investigations have unveiled its significant modulatory effects on the central nervous system (CNS). This technical guide provides an in-depth analysis of the current understanding of this compound's pharmacological activities, focusing on its anxiolytic-like, sedative-hypnotic, anticonvulsant, and antidepressant properties. We will delve into the experimental evidence, proposed mechanisms of action, and detailed methodologies to facilitate further research and drug development in this promising area.

Pharmacological Activities and Mechanisms of Action

Emerging evidence strongly suggests that this compound exerts its influence on the CNS primarily through the modulation of the GABAergic system, with additional interactions involving the serotonergic system and voltage-gated sodium channels.

Anxiolytic-Like Effects

Multiple preclinical studies have demonstrated the anxiolytic-like properties of this compound. These effects are largely attributed to its interaction with the GABAergic system, a major inhibitory neurotransmitter system in the brain.[1] The anxiolytic activity of this compound is believed to be mediated through its interaction with GABA-A receptors, likely at the benzodiazepine binding site, leading to an enhancement of GABAergic transmission.[1][2] This is supported by the reversal of this compound's anxiolytic effects by the benzodiazepine antagonist, flumazenil.[1]

Sedative-Hypnotic Effects

This compound has been shown to possess sedative-hypnotic properties, contributing to its potential as a sleep-promoting agent. This activity is also linked to its positive modulation of the GABAergic system.[3] Studies have shown that this compound can decrease the latency to sleep and increase the duration of sleep in animal models, effects that are also reversed by flumazenil.[1] In silico studies further support this, indicating a good binding affinity of this compound with the GABA-A receptor.[3]

Anticonvulsant Effects

The anticonvulsant potential of this compound has been investigated in various seizure models. Its mechanism of action in this context appears to be multi-faceted, involving not only the enhancement of GABAergic inhibition but also the modulation of voltage-gated sodium channels (VGSCs).[4][5] By interacting with GABA-A receptors, this compound can increase the seizure threshold.[6] Additionally, in silico studies suggest that this compound has a good binding affinity for VGSCs, which may contribute to its ability to reduce neuronal excitability and suppress seizure activity.[4][7]

Antidepressant-Like Effects

Recent research has begun to explore the antidepressant-like potential of this compound. The proposed mechanism for this effect involves a dual action on both the GABAergic and serotonergic systems.[8][9] By enhancing GABAergic neurotransmission, this compound may produce a calming effect that contributes to mood regulation.[8] Furthermore, it is suggested that this compound may enhance serotonin synthesis and inhibit serotonin receptor signaling on presynaptic neurons, leading to increased serotonin levels in the synapse.[8] In silico studies have shown that this compound exhibits binding affinities for both GABA-A and 5-HT1A receptors.[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the CNS effects of this compound.

Table 1: In Vivo Behavioral Studies on this compound

Pharmacological Effect Animal Model Dose Range (mg/kg, i.p.) Key Findings Reference(s)
Anxiolytic-LikeElevated Plus-Maze25, 50, 75Increased number of entries and time spent in open arms.[1][1]
Light-Dark Box25, 50, 75Increased time spent in the light compartment.[1][1]
Marble-Burying Test25, 50, 75Decreased number of marbles buried.[1][1]
Sedative-HypnoticPentobarbital-Induced Sleep25, 50, 75Decreased sleep latency and increased sleep duration.[1][1]
Thiopental Sodium-Induced Sleep25, 50, 75Dose-dependently enhanced sleep duration.[3][3]
AnticonvulsantPTZ-Induced Seizures25, 50, 75Increased seizure latency and reduced convulsion frequency and duration.[4][4]
Pilocarpine-Induced Seizures25, 50, 75Increased latency to first seizure and decreased mortality rate.[6][10][6][10]
Antidepressant-LikeTail Suspension Test25, 50, 75Dose-dependently reduced immobility time.[9][9]
Forced Swimming Test25, 50, 75Dose-dependently reduced immobility time.[9][9]
Motor CoordinationRota-rod Test75Impaired motor coordination.[1][1]

Table 2: In Silico Binding Affinities of this compound

Target Receptor/Channel Binding Affinity (kcal/mol) Reference(s)
GABA-A Receptor-6.5[7]
-6.9
-4.9 (α2 subunit), -4.2 (α3 subunit)[2]
Voltage-Gated Sodium Channel (VGSC)-7.0[4][7]
5-HT1A Receptor-6.7[9]

Experimental Protocols

This section provides detailed methodologies for the key behavioral tests used to evaluate the CNS effects of this compound.

Elevated Plus-Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents.[11] The apparatus consists of two open arms and two enclosed arms, elevated from the floor.[11]

  • Apparatus: A plus-shaped maze with two open arms (e.g., 30 x 5 cm) and two closed arms (e.g., 30 x 5 x 15 cm) extending from a central platform (e.g., 5 x 5 cm). The maze is elevated (e.g., 50-55 cm) above the floor.[11]

  • Procedure:

    • Acclimatize the animals to the testing room for at least 60 minutes before the test.[11]

    • Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the test.

    • Place the mouse on the central platform, facing one of the enclosed arms.

    • Allow the animal to explore the maze freely for a 5-minute session.[12]

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Parameters Measured:

    • Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100.

    • Percentage of entries into the open arms: (Entries into open arms / Total entries into all arms) x 100.

    • Total number of arm entries (as a measure of locomotor activity).

Open-Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-related behaviors in a novel environment.[13]

  • Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with the floor divided into a central zone and a peripheral zone.

  • Procedure:

    • Acclimatize the animals to the testing room.[13]

    • Administer this compound or vehicle i.p. 30 minutes before the test.

    • Place the mouse in the center of the open-field arena.

    • Allow the animal to explore the arena for a defined period (e.g., 5-10 minutes).[1]

    • Record the animal's activity using a video tracking system.

  • Parameters Measured:

    • Total distance traveled.

    • Time spent in the central zone.

    • Number of entries into the central zone.

    • Rearing frequency (vertical activity).

    • Grooming duration.[1]

Pentobarbital-Induced Sleeping Time

This test is used to evaluate the sedative-hypnotic effects of a compound.[1]

  • Procedure:

    • Administer this compound or vehicle i.p.

    • After a set time (e.g., 30 minutes), administer a sub-hypnotic dose of sodium pentobarbital (e.g., 40-50 mg/kg, i.p.).

    • Record the latency to the loss of the righting reflex (sleep onset) and the duration of the loss of the righting reflex (sleeping time). The righting reflex is considered lost if the animal remains on its back for more than 30 seconds when placed in that position.

Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to screen for potential anticonvulsant drugs.[4]

  • Procedure:

    • Administer this compound or vehicle i.p.

    • After a predetermined time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, i.p.).

    • Immediately after PTZ injection, observe the animal for the onset of clonic convulsions.

  • Parameters Measured:

    • Latency to the first clonic convulsion.

    • Frequency and duration of convulsions.

    • Protection against mortality.

Pilocarpine-Induced Seizure Model

This model is used to study temporal lobe epilepsy and to evaluate anticonvulsant efficacy.[6][10]

  • Procedure:

    • To reduce peripheral cholinergic effects, pre-treat animals with a muscarinic antagonist such as scopolamine methyl nitrate (e.g., 1 mg/kg, i.p.) 30 minutes before pilocarpine administration.[14]

    • Administer this compound or vehicle i.p.

    • After 30 minutes, administer a convulsant dose of pilocarpine hydrochloride (e.g., 280-300 mg/kg, i.p.).[14][15]

    • Observe the animals continuously for seizure activity, which is typically scored using a modified Racine scale.[16]

  • Parameters Measured:

    • Latency to the first seizure.

    • Severity of seizures (Racine scale).

    • Incidence and duration of status epilepticus.

    • Mortality rate.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathways for this compound's CNS effects and a typical experimental workflow.

cluster_0 This compound's Anxiolytic/Sedative Mechanism This compound This compound GABA_A GABA-A Receptor (Benzodiazepine Site) This compound->GABA_A Positive Allosteric Modulation Cl_influx Increased Cl- Influx GABA_A->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Sedative Anxiolytic & Sedative Effects Reduced_Excitability->Anxiolytic_Sedative

Caption: Proposed GABAergic mechanism of this compound's anxiolytic and sedative effects.

cluster_1 This compound's Antidepressant Mechanism cluster_gaba GABAergic Pathway cluster_serotonin Serotonergic Pathway This compound This compound GABA_A_AD GABA-A Receptor This compound->GABA_A_AD Serotonin_Synthesis Increased Serotonin Synthesis This compound->Serotonin_Synthesis Presynaptic_5HT1A Inhibition of Presynaptic 5-HT1A Receptors This compound->Presynaptic_5HT1A GABA_Modulation Enhanced GABAergic Transmission GABA_A_AD->GABA_Modulation Mood_Regulation1 Mood Regulation GABA_Modulation->Mood_Regulation1 Antidepressant_Effect Antidepressant-Like Effect Mood_Regulation1->Antidepressant_Effect Serotonin_Levels Increased Synaptic Serotonin Serotonin_Synthesis->Serotonin_Levels Presynaptic_5HT1A->Serotonin_Levels Mood_Regulation2 Mood Regulation Serotonin_Levels->Mood_Regulation2 Mood_Regulation2->Antidepressant_Effect

Caption: Dual-action mechanism of this compound's antidepressant-like effects.

cluster_2 Experimental Workflow for In Vivo Behavioral Assessment Animal_Acclimatization Animal Acclimatization (e.g., 60 min) Drug_Administration This compound / Vehicle Administration (i.p.) Animal_Acclimatization->Drug_Administration Pre_Test_Period Pre-Test Period (e.g., 30 min) Drug_Administration->Pre_Test_Period Behavioral_Test Behavioral Test (e.g., EPM, OFT) Pre_Test_Period->Behavioral_Test Data_Acquisition Data Acquisition (Video Tracking) Behavioral_Test->Data_Acquisition Data_Analysis Data Analysis & Statistical Evaluation Data_Acquisition->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: A generalized workflow for in vivo behavioral studies of this compound.

Conclusion and Future Directions

The existing body of evidence strongly supports the pharmacological potential of this compound as a modulator of CNS function. Its anxiolytic, sedative, anticonvulsant, and antidepressant-like effects, primarily mediated through the GABAergic system, position it as a promising candidate for the development of novel therapeutics for a range of neurological and psychiatric disorders.

Future research should focus on elucidating the precise molecular interactions of this compound with its target receptors and channels. Further investigation into its pharmacokinetic and pharmacodynamic profiles, as well as long-term safety and efficacy studies, are crucial next steps in translating these preclinical findings into clinical applications. The detailed methodologies and summarized data presented in this guide aim to provide a solid foundation for researchers and drug development professionals to advance the exploration of this compound's therapeutic potential.

References

Phytol's Cytotoxic and Apoptotic Mechanisms in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cytotoxic and apoptotic effects of phytol, a naturally occurring diterpene alcohol, on various cancer cell lines. This document provides a comprehensive overview of its efficacy, underlying molecular mechanisms, and the experimental protocols used to validate these findings, with a focus on quantitative data and signaling pathways.

Comparative Efficacy of this compound: A Quantitative Overview

This compound has demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary across different cancer cell types. A lower IC50 value indicates a higher potency. The following tables summarize the IC50 values of this compound in several human cancer cell lines from various studies.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Key Findings & Mechanisms
HL-60Human Leukemia1.17 ± 0.34Significant reduction in viability and cell division; induction of apoptosis and necrosis.[1]
MCF-7Breast Adenocarcinoma8.79 ± 0.41Potent cytotoxic response.[2][3]
HeLaCervical Cancer~15.51Concentration-dependent cytotoxic response.[2]
S-180Sarcoma18.98 ± 3.79Reduced viability and cell division; induced apoptosis and necrosis.[1]
A549Lung Carcinoma60.7 ± 0.47 (48h)Induces apoptosis via mitochondrial membrane depolarization, suppression of Bcl-2, and stimulation of Bax.[4] Also inhibits the PI3K-Akt signaling pathway.[5]
A549Non-Small Cell Lung Cancer62.64 ± 5.91Effectively inhibits proliferation with minimal cytotoxicity in normal lung cells.[5]
MDA-MB-231Breast Cancer~69.67Cytotoxic effects observed.[2]
A549Lung Adenocarcinoma70.81 ± 0.32 (24h)Potent antiproliferative activity in a dose and time-dependent manner.[4]
PC-3Prostate Adenocarcinoma77.85 ± 1.93Demonstrated cytotoxic response.[2][3]
AGSHuman Gastric Adenocarcinoma147.67 ± 5.63Induces apoptosis and protective autophagy.[6]

Table 2: Cytotoxicity of this compound in Normal Human Cell Lines

Cell LineCell TypeIC50 (µM)Observations
L-132Normal Human Lung Cells-No adverse toxic effect, with only mild toxicity at maximum doses (67 and 84 µM).[4]
NL20Human Non-tumoral Bronchial Epithelial258.5 ± 34.85Minimal cytotoxicity observed.[5]
H69Small Cell Lung Cancer293.3 ± 62.35Minimal cytotoxicity observed.[5]
MRC-5Fetal Lung Fibroblast124.84 ± 1.59Mild toxicity detected at the concentrations used.[2]

Core Mechanisms of this compound-Induced Apoptosis

This compound induces programmed cell death in cancer cells through a multi-faceted approach, primarily involving the activation of intrinsic and extrinsic apoptotic pathways, the generation of reactive oxygen species (ROS), and the modulation of key signaling cascades that govern cell survival and proliferation.

Intrinsic (Mitochondrial) Pathway of Apoptosis

A significant mechanism observed across multiple cancer cell lines is the modulation of the Bcl-2 family of proteins.[7] this compound leads to a decreased expression of the anti-apoptotic protein Bcl-2 and an increased expression of the pro-apoptotic protein Bax.[4][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[4][6]

Extrinsic (Death Receptor) Pathway of Apoptosis

This compound has been shown to activate the extrinsic apoptotic pathway by engaging death receptors on the cell surface. This involves the activation of TRAIL (TNF-related apoptosis-inducing ligand), FAS, and TNF-α receptors, which in turn leads to the activation of caspase-8 and subsequently the executioner caspases.[8]

Role of Reactive Oxygen Species (ROS)

The generation of ROS plays a crucial role in this compound-induced apoptosis.[8] Increased intracellular ROS levels can lead to oxidative stress, damaging cellular components and triggering both intrinsic and extrinsic apoptotic pathways. In some cancer cell lines, such as human gastric adenocarcinoma AGS cells, this compound has been shown to induce ROS-mediated protective autophagy.[6]

Inhibition of Pro-Survival Signaling Pathways

This compound has been demonstrated to inhibit the PI3K/Akt signaling pathway, a key regulator of cell proliferation, survival, and growth in cancer cells.[5] By inhibiting the phosphorylation of key components of this pathway, such as PI3K, PDK1, and Akt, this compound effectively suppresses downstream signaling that promotes cancer cell survival.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for evaluating its anticancer properties.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_pi3k PI3K/Akt Pathway Inhibition Phytol_ext This compound TRAIL_R TRAIL-R Phytol_ext->TRAIL_R FAS FAS Phytol_ext->FAS TNF_R TNF-R Phytol_ext->TNF_R Caspase8 Caspase-8 TRAIL_R->Caspase8 FAS->Caspase8 TNF_R->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Phytol_int This compound ROS ROS Generation Phytol_int->ROS Bcl2 Bcl-2 Phytol_int->Bcl2 Bax Bax Phytol_int->Bax Mito Mitochondrial Membrane Depolarization ROS->Mito Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Caspase9->Caspase3 Phytol_pi3k This compound PI3K PI3K Phytol_pi3k->PI3K Akt Akt PI3K->Akt Akt->Bcl2 CellSurvival Cell Survival & Proliferation Akt->CellSurvival Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's proposed anticancer signaling pathways.

start Start: Cancer Cell Lines cytotoxicity Cytotoxicity & Cell Viability (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis_detection Apoptosis Detection (Annexin V/PI Staining, Flow Cytometry) ic50->apoptosis_detection protein_expression Protein Expression Analysis (Western Blot) apoptosis_detection->protein_expression pathway_analysis Signaling Pathway Elucidation protein_expression->pathway_analysis end Conclusion: Anticancer Mechanism pathway_analysis->end

Caption: Typical workflow for evaluating anticancer properties.

Detailed Experimental Protocols

The validation of this compound's anticancer properties typically follows a standardized experimental workflow. This begins with assessing cytotoxicity and cell viability, followed by more specific assays to elucidate the mechanisms of cell death and the signaling pathways involved.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: The following day, treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in the desired cell population using this compound. Include a negative (untreated) control.

  • Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate. This method is crucial for determining the effect of this compound on the expression levels of key proteins involved in apoptosis and cell survival signaling pathways (e.g., Bcl-2, Bax, caspases, Akt).

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Conclusion

This compound exhibits significant cytotoxic and apoptotic effects against a variety of cancer cell lines, often with a favorable therapeutic window as indicated by its lower toxicity towards normal cells. Its multifaceted mechanism of action, involving the induction of both intrinsic and extrinsic apoptotic pathways, generation of ROS, and inhibition of critical pro-survival signaling pathways like PI3K/Akt, makes it a promising candidate for further investigation in cancer therapy. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore and validate the anticancer potential of this compound and its derivatives.

References

Phytol: A Cornerstone Precursor in the Synthesis of Vitamin E and Vitamin K1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of phytol and its derivatives as a precursor in both the natural biosynthesis and industrial chemical synthesis of Vitamin E (α-tocopherol) and Vitamin K1 (phylloquinone). The document details the distinct pathways, presents quantitative data for key reactions, outlines experimental protocols, and visualizes the core processes for enhanced clarity.

Introduction: this compound's Central Role in Vitamin Synthesis

Vitamin E (a group of compounds including tocopherols and tocotrienols) and Vitamin K1 (phylloquinone) are essential fat-soluble vitamins critical for human health.[1] Vitamin E is a potent antioxidant that protects cell membranes from oxidative damage, while Vitamin K1 is a vital cofactor for enzymes involved in blood coagulation and bone metabolism.[2][3]

The molecular architecture of both vitamins features a hydrophobic isoprenoid side chain attached to an aromatic ring. This side chain is derived from this compound, a diterpene alcohol. In nature, photosynthetic organisms synthesize these vitamins using this compound derived from chlorophyll metabolism.[4][5] In contrast, large-scale industrial synthesis relies on the chemical condensation of a this compound derivative (typically isothis compound) with an aromatic precursor.[6][7] This guide will explore these pathways in detail.

Synthesis of Vitamin E (α-Tocopherol)

The synthesis of α-tocopherol, the most biologically active form of Vitamin E, highlights the dual role of this compound in both biological and industrial contexts.

Natural Biosynthesis of Tocopherols

In plants and other photosynthetic organisms, the phytyl side chain for tocopherol synthesis is primarily sourced from two pathways: the direct reduction of geranylgeranyl diphosphate (GGDP) and, more significantly, the recycling of free this compound from the degradation of chlorophyll.[5] The pathway involving free this compound is a salvage mechanism crucial for tocopherol production.

The key steps are:

  • This compound Release: Chlorophyll degradation releases free this compound.[4]

  • Two-Step Phosphorylation: Free this compound is phosphorylated in two consecutive steps to form phytyl diphosphate (PDP), the active form for condensation.

    • Step 1: this compound is phosphorylated to phytyl-phosphate (Phytyl-P) by the enzyme This compound kinase (VTE5) .[2][8]

    • Step 2: Phytyl-P is further phosphorylated to phytyl diphosphate (PDP) by phytyl phosphate kinase (VTE6) .[2][9]

  • Condensation: The PDP molecule is condensed with homogentisic acid (HGA), the aromatic precursor, by the enzyme homogentisate phytyltransferase (HPT/VTE2) . This reaction forms 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ).[10][11]

  • Methylation & Cyclization: MPBQ undergoes further enzymatic modifications, including methylation by a methyltransferase (VTE3) and cyclization by tocopherol cyclase (VTE1), to yield the various forms of tocopherol (α, β, γ, δ).[11]

Natural Vitamin E Biosynthesis cluster_0 Chlorophyll Metabolism cluster_1 This compound Activation cluster_2 Tocopherol Pathway Chlorophyll Chlorophyll This compound Free this compound Chlorophyll->this compound Degradation PhytylP Phytyl-Phosphate This compound->PhytylP VTE5 (Kinase) PDP Phytyl Diphosphate (PDP) PhytylP->PDP VTE6 (Kinase) MPBQ 2-Methyl-6-Phytyl-1,4-Benzoquinol (MPBQ) PDP->MPBQ HPT/VTE2 HGA Homogentisic Acid (HGA) HGA->MPBQ Tocopherols α, γ-Tocopherols MPBQ->Tocopherols VTE3 (Methylation) VTE1 (Cyclization)

Caption: Natural biosynthetic pathway of Vitamin E from this compound.
Industrial Chemical Synthesis of α-Tocopherol

The commercial production of synthetic Vitamin E (all-rac-α-tocopherol) is dominated by the condensation of two key intermediates: trimethylhydroquinone (TMHQ) and isothis compound.[1][7] Isothis compound, an isomer of this compound, serves as the C20 alcohol precursor for the side chain.[12]

The core reaction is a Friedel-Crafts alkylation, where isothis compound is condensed with TMHQ in the presence of an acid catalyst.[13][14]

Quantitative Data for Industrial α-Tocopherol Synthesis

Reaction PrecursorsCatalyst SystemSolvent SystemKey ConditionsYieldReference
Trimethylhydroquinone (TMHQ) + Isothis compoundZinc Chloride (ZnCl₂) / Hydrochloric Acid (HCl)Isobutyl Acetate30-40°C, 5 hoursNot specified[14]
TMHQ + Isothis compoundSulfuric Acid (H₂SO₄)Ethylene Carbonate / Heptane (two-phase)100°C95.6%[13]
TMHQ + Isothis compoundBoron Trifluoride Etherate (BF₃·OEt₂)Not specifiedNot specifiedNot specified[13]
TMHQ + this compound/Isothis compound MixtureZinc Chloride (ZnCl₂)Not specifiedNot specified82%[15]

Experimental Protocol: Acid-Catalyzed Condensation of TMHQ and Isothis compound [13]

This protocol is a representative example based on established methods for α-tocopherol synthesis.

  • Reactor Setup: A mixture of 2,3,5-trimethylhydroquinone (1.5 equivalents), ethylene carbonate (as a solvent), and a catalytic amount of 10% (v/v) sulfuric acid (e.g., up to 0.4% weight of isothis compound) is charged into a reactor equipped with a stirrer, condenser, and a water separator, under an inert argon atmosphere.

  • Reactant Addition: The mixture is heated to 100°C with stirring. A solution of isothis compound (1.0 equivalent) dissolved in heptane is added dropwise over a period of approximately 20 minutes.

  • Azeotropic Water Removal: During the addition, an azeotropic mixture of water and heptane is continuously removed using the water separator to drive the reaction to completion.

  • Reaction Monitoring: The reaction is stirred at 100°C for an additional 2-3 hours. The progress is monitored by a suitable analytical technique, such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to approximately 50°C. The lower ethylene carbonate phase is separated. The upper heptane phase, containing the product, is washed with water to remove any remaining acid and solvent.

  • Isolation: The heptane is removed by evaporation under reduced pressure to yield crude d,l-α-tocopherol as a viscous oil.

  • Purification: The crude product can be further purified by methods such as column chromatography or molecular distillation to achieve high purity.

Industrial_Vitamin_E_Synthesis cluster_reaction Condensation Reaction cluster_purification Downstream Processing TMHQ Trimethylhydroquinone (TMHQ) Reaction Friedel-Crafts Alkylation (Heating, Water Removal) TMHQ->Reaction Isothis compound Isothis compound Isothis compound->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, ZnCl₂/HCl) Catalyst->Reaction Solvent Solvent System (e.g., Heptane/Ethylene Carbonate) Solvent->Reaction Workup Phase Separation & Washing Reaction->Workup Evaporation Solvent Evaporation Workup->Evaporation Purification Purification (e.g., Distillation) Evaporation->Purification Product all-rac-α-Tocopherol Purification->Product Natural Vitamin K1 Biosynthesis Chorismate Chorismate DHNA 1,4-Dihydroxy-2- naphthoic acid (DHNA) Chorismate->DHNA Multi-step enzymatic synthesis Prenyl_Intermediate 2-Phytyl-1,4-naphthoquinone DHNA->Prenyl_Intermediate MenA/ABC4 (Phytyltransferase) PDP Phytyl Diphosphate (PDP) (from this compound Pathway) PDP->Prenyl_Intermediate Phylloquinone Phylloquinone (Vitamin K1) Prenyl_Intermediate->Phylloquinone MenG (Methyltransferase) Industrial_Vitamin_K1_Synthesis cluster_prep Precursor Preparation cluster_reaction Core Synthesis cluster_purification Purification Menadione Menadione (Vitamin K3) Menadiol Menadiol (or Monoester derivative) Menadione->Menadiol Reduction This compound This compound / Isothis compound Condensation Acid-Catalyzed Condensation This compound->Condensation Menadiol->Condensation Oxidation Oxidation Condensation->Oxidation (Hydrolysis if protected) Workup Work-up & Solvent Removal Oxidation->Workup Purification Column Chromatography Workup->Purification Product Phylloquinone (Vitamin K1) Purification->Product

References

Understanding the bioavailability and absorption of phytol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Bioavailability and Absorption of Phytol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3,7,11,15-tetramethylhexadec-2-en-1-ol) is a highly abundant, branched-chain unsaturated diterpene alcohol found in the biosphere.[1] As the isoprenoid alcohol tail of chlorophyll, it is a significant component of green vegetables and algae.[2][3] Following ingestion, this compound is metabolized into several bioactive compounds, including phytanic acid and pristanic acid, which are natural ligands for nuclear receptors like peroxisome proliferator-activated receptor alpha (PPARα) and retinoid X receptor (RXR).[4] This interaction implicates this compound and its metabolites in the regulation of lipid metabolism, inflammation, and cellular proliferation, making them a subject of interest for drug development, particularly in the context of metabolic disorders and cancer.[2][5] However, the therapeutic potential of this compound is intrinsically linked to its bioavailability and absorption, which are governed by complex processes starting from its release from the chlorophyll molecule. This guide provides a comprehensive technical overview of the current understanding of this compound's journey from ingestion to its metabolic fate, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Bioavailability and Intestinal Absorption

Release from Chlorophyll

Humans lack the enzymes to efficiently hydrolyze the ester bond between this compound and the porphyrin ring of chlorophyll.[4] Consequently, the absorption of this compound from intact chlorophyll or its magnesium-free derivative, pheophytin, is extremely limited. Studies in both rats and humans have demonstrated that when chlorophyll or pheophytin is ingested, 90-95% of the compound is recovered in the feces, indicating minimal absorption of the this compound moiety.[6] It is estimated that a maximum of 1-2% of this compound from chlorophyll is absorbed in rats, and less than 5% is absorbed in humans.[6][7][8][9] The release of free this compound is largely dependent on the activity of microbial enzymes in the gastrointestinal tract.[4]

Absorption of Free this compound

Once liberated, free this compound, being a lipophilic molecule, is absorbed in the small intestine. While specific transporters have not been fully elucidated, its absorption is presumed to follow the general pathway of dietary lipids, involving emulsification by bile salts, incorporation into mixed micelles, and passive diffusion across the enterocyte membrane. After absorption, this compound is transported to the liver primarily via the lymphatic system.[4][10] In vivo studies in mice have shown that free this compound is well-absorbed, with bioavailability estimated to be between 30% and 66% of the administered dose.[11]

Quantitative Data on this compound Bioavailability and Activity

The following table summarizes key quantitative data from various studies, providing a comparative overview of this compound's absorption rates and its cytotoxic effects observed in vitro.

ParameterValueSpecies/ModelKey FindingsSource
Absorption Rate (from Chlorophyll) ~1-2%RatVery low availability from intact chlorophyll.[7][8]
Absorption Rate (from Chlorophyll) < 5%HumanConfirms low bioavailability from dietary chlorophyll in humans.[6][9]
Oral Bioavailability (Free this compound) 30-66%MouseFree this compound is significantly more bioavailable than chlorophyll-bound this compound.[11]
IC50 (Cytotoxicity) 8.79 ± 0.41 µMHuman Breast Adenocarcinoma (MCF-7)Demonstrates potent cytotoxic activity against this cancer cell line.[1][12]
IC50 (Cytotoxicity) 15.51 - 69.67 µMVarious Human Tumor Cell Lines (HeLa, HT-29, A-549, etc.)Shows a broad range of cytotoxic activity.[1][12]
IC50 (Cytotoxicity) 77.85 ± 1.93 µMHuman Prostate Adenocarcinoma (PC-3)Shows the least cytotoxic effectiveness against this cell line among those tested.[1][12]
IC50 (Cytotoxicity) 124.84 ± 1.59 µMHuman Fetal Lung Fibroblast (MRC-5)Indicates mild toxicity against normal (non-cancerous) cells.[12]

Post-Absorption Metabolism and Signaling Pathways

After absorption and transport to the liver, this compound undergoes a multi-step enzymatic conversion to phytanic acid. This process is essential for its subsequent degradation and biological activity.[10][13]

The metabolic conversion of this compound to phytanic acid is a critical pathway that occurs across multiple cellular compartments, including the endoplasmic reticulum (ER), peroxisomes, and mitochondria.[10][13][14] The process begins with the oxidation of this compound to its corresponding aldehyde, phytenal, which is then further oxidized to phytenic acid.[13] Phytenic acid is subsequently activated to its coenzyme A (CoA) ester, phytenoyl-CoA. The final step is the reduction of the double bond in phytenoyl-CoA to yield phytanoyl-CoA, the precursor to phytanic acid.[13][14] This metabolic pathway is regulated by PPARα, which induces the expression of enzymes involved in the degradation process.[15][16]

G cluster_ingestion Gastrointestinal Tract cluster_absorption Intestinal Wall & Circulation cluster_metabolism Hepatocyte (Liver Cell) Dietary Chlorophyll Dietary Chlorophyll Free this compound Free this compound Dietary Chlorophyll->Free this compound Microbial Hydrolysis Enterocyte Enterocyte Free this compound->Enterocyte Absorption Lymphatic System Lymphatic System Enterocyte->Lymphatic System Transport This compound This compound Lymphatic System->this compound Delivery to Liver Phytenal Phytenal This compound->Phytenal Oxidation (ER) Phytenic Acid Phytenic Acid Phytenal->Phytenic Acid Oxidation (ER) Phytenoyl-CoA Phytenoyl-CoA Phytenic Acid->Phytenoyl-CoA Activation (ER/Peroxisome) Phytanic Acid Phytanic Acid Phytenoyl-CoA->Phytanic Acid Reduction (Peroxisome/Mitochondria) G start Start: Acclimated Rat with Thoracic Duct Cannula admin Oral Gavage: Administer ¹⁴C-Labeled this compound start->admin collect Collect Lymph & Feces (24-48 hours) admin->collect process Sample Processing: Lipid Extraction (Chloroform:Methanol) collect->process separate Chromatographic Separation (TLC or HPLC) process->separate quantify Quantification: Liquid Scintillation Counting separate->quantify end Result: Calculate % Absorption quantify->end

References

Methodological & Application

Application Notes and Protocols for the Extraction of Phytol from Marine Algae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and modern methods for the extraction of phytol from various marine algae. This compound, a diterpene alcohol and a constituent of chlorophyll, is a valuable precursor for the synthesis of vitamins E and K and possesses various biological activities, including antimicrobial and anti-inflammatory properties. The efficient extraction of this compound is crucial for its application in research and drug development.

This document details several extraction methodologies, including conventional solvent extraction, Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and Ultrasound-Assisted Extraction (UAE). Detailed experimental protocols are provided for each method, and quantitative data from various studies are summarized for comparative analysis.

Data Presentation: Comparative this compound Yields

The selection of an appropriate extraction method and solvent system is critical for maximizing the yield and purity of this compound from marine algae. The following tables summarize quantitative data on this compound content and extraction yields from various marine algal species using different techniques.

Marine Alga SpeciesExtraction MethodSolvent SystemThis compound YieldPurity (%)Reference
Undaria pinnatifidaMicrowave-Assisted Extraction (MAE) & High-Speed Counter-Current Chromatography (HSCCC)n-hexane-acetonitrile-methanol (5:5:3, v/v/v)10.7 mg / 15.0 g of algae> 97[1]
Sargassum fusiformeMicrowave-Assisted Extraction (MAE) & High-Speed Counter-Current Chromatography (HSCCC)n-hexane-acetonitrile-methanol (5:5:3, v/v/v)3.5 mg / 15.0 g of algae> 97[1]
Micractinium variabileSolvent ExtractionNot specified10.98 mg / g Dry Cell Weight (DCW)Not specified[2]
Dictyopteris membranaceaeSupercritical Fluid Extraction (SFE)Supercritical CO₂Not specifiedNot specified[3]
Edible Brown SeaweedsUltrasound-Assisted Extraction (UAE)Chloroform-Methanol (2:3, v/v)Not specifiedNot specified[4][5]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific algal species and available laboratory equipment.

Protocol 1: Conventional Solvent Extraction

This method involves the use of organic solvents to extract this compound from the algal biomass. It is a widely used and relatively simple technique.

Materials:

  • Dried and powdered marine algae

  • Solvent (e.g., n-hexane, ethanol, methanol, or a mixture of chloroform:methanol)

  • Conical flask or beaker

  • Shaking incubator or magnetic stirrer

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Separatory funnel (for liquid-liquid extraction if needed)

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: Weigh a known amount of dried and powdered algal biomass.

  • Extraction:

    • Place the algal powder in a conical flask.

    • Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

    • Incubate the mixture in a shaking incubator or stir using a magnetic stirrer at a controlled temperature for a defined period (e.g., 24 hours at room temperature).

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Purification (Optional):

    • The crude extract can be further purified using techniques like column chromatography or liquid-liquid extraction to isolate this compound.

    • For extracts rich in chlorophyll, saponification can be employed to release free this compound[6]. Dissolve the crude extract in an ethanolic solution of potassium hydroxide (KOH) and reflux for 1-2 hours. After cooling, extract the this compound with a non-polar solvent like petroleum ether in a separatory funnel[6].

Protocol 2: Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, leading to faster extraction times and potentially higher yields compared to conventional methods[7][8].

Materials:

  • Dried and powdered marine algae

  • MAE system

  • Extraction vessel

  • Solvent (e.g., n-hexane-acetonitrile-methanol mixture)

  • Filter paper

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh a specific amount of dried and powdered algal biomass (e.g., 15.0 g).

  • Extraction:

    • Place the sample in the MAE extraction vessel.

    • Add the chosen solvent system (e.g., n-hexane-acetonitrile-methanol 5:5:3, v/v/v)[1].

    • Set the MAE parameters: microwave power, extraction time, and temperature. These parameters need to be optimized for each specific application.

    • Run the extraction program.

  • Filtration: After extraction, filter the mixture to separate the extract.

  • Solvent Evaporation: Concentrate the extract using a rotary evaporator.

  • Purification: The crude extract can be purified using techniques like High-Speed Counter-Current Chromatography (HSCCC) to obtain high-purity this compound[1][9].

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE is a green extraction technique that uses a supercritical fluid, typically carbon dioxide (CO₂), as the solvent[3][10]. It offers high selectivity and avoids the use of organic solvents.

Materials:

  • Dried and powdered marine algae

  • Supercritical Fluid Extraction system

  • CO₂ cylinder

  • Co-solvent (e.g., ethanol, optional)

  • Collection vial

Procedure:

  • Sample Preparation: Load a known amount of dried and powdered algal biomass into the SFE extraction vessel.

  • Extraction:

    • Set the SFE parameters: pressure, temperature, CO₂ flow rate, and extraction time (static and dynamic). For example, for Dictyopteris membranaceae, conditions of 91 bar pressure, 40°C, and a CO₂ flow rate of 1.8 g/min for 35 minutes have been used[3].

    • Introduce supercritical CO₂ into the extraction vessel. A co-solvent like ethanol can be added to modify the polarity of the supercritical fluid and enhance the extraction of certain compounds[11][12].

    • The extracted compounds are carried by the supercritical fluid to a separator where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and the extracted material to precipitate.

  • Collection: Collect the precipitated extract from the separator.

Protocol 4: Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the algae enhances solvent penetration and mass transfer, leading to improved extraction efficiency[13][14].

Materials:

  • Dried and powdered marine algae

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Solvent (e.g., chloroform-methanol mixture)

  • Filter paper

  • Rotary evaporator

Procedure:

  • Sample Preparation: Place a weighed amount of dried and powdered algal biomass in a beaker or flask.

  • Extraction:

    • Add the extraction solvent (e.g., chloroform-methanol 2:3, v/v) to the sample[4][5].

    • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

    • Apply ultrasonic waves at a specific frequency and power for a defined period (e.g., 15 minutes)[4][5]. The temperature of the extraction medium should be controlled to prevent degradation of thermolabile compounds.

  • Filtration: Filter the sonicated mixture to separate the extract.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • Saponification and Purification: The resulting extract can be subjected to saponification followed by purification steps to isolate this compound[4][5].

Mandatory Visualization

Experimental Workflow for this compound Extraction and Analysis

Phytol_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction Methods cluster_processing Post-Extraction Processing cluster_purification Purification and Analysis Algae Marine Algae Biomass Drying Drying Algae->Drying Grinding Grinding Drying->Grinding Solvent Conventional Solvent Extraction Grinding->Solvent MAE Microwave-Assisted Extraction (MAE) Grinding->MAE SFE Supercritical Fluid Extraction (SFE) Grinding->SFE UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE Filtration Filtration / Separation Solvent->Filtration MAE->Filtration SFE->Filtration UAE->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Saponification Saponification (Optional) Crude_Extract->Saponification Chromatography Chromatography (e.g., HSCCC, Column) Crude_Extract->Chromatography Saponification->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound Analysis Analysis (HPLC, GC-MS) Pure_this compound->Analysis

Caption: General workflow for the extraction and analysis of this compound from marine algae.

Logical Relationship of Key Extraction Parameters

Extraction_Parameters cluster_factors Key Factors cluster_outcomes Desired Outcomes Algal_Species Algal Species Yield This compound Yield Algal_Species->Yield Solvent Solvent Choice Solvent->Yield Purity This compound Purity Solvent->Purity Temperature Temperature Temperature->Yield Efficiency Extraction Efficiency Temperature->Efficiency Time Extraction Time Time->Yield Time->Efficiency Pressure Pressure (for SFE) Pressure->Yield Power Power (for MAE/UAE) Power->Yield Power->Efficiency Yield->Efficiency

Caption: Interrelationship of key parameters influencing this compound extraction outcomes.

References

Quantification of Phytol in Plant Extracts Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytol, an acyclic diterpene alcohol, is a fundamental component of chlorophyll and is consequently abundant in green plants.[1] As a precursor for the synthesis of vitamins E and K, and with potential therapeutic properties including antimicrobial and anti-inflammatory activities, the accurate quantification of this compound in various plant matrices is of significant interest in phytochemical research, quality control, and drug development. High-Performance Liquid Chromatography (HPLC) offers a versatile and reliable method for the separation and quantification of this compound from complex plant extracts.

These application notes provide a comprehensive guide to the quantification of this compound in plant extracts using a validated HPLC-UV method. Detailed experimental protocols for sample preparation from various plant materials, HPLC analysis, and method validation are presented.

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The principle of RP-HPLC is based on the partitioning of the analyte (this compound) between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. This compound, being a relatively nonpolar molecule, is retained on the stationary phase and its elution is controlled by the composition of the mobile phase. Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from this compound standards of known concentrations.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol depends on the nature of the plant material. It is crucial to handle samples in subdued light and keep them cool to prevent degradation of this compound.[2]

a) Protocol for Fresh Plant Material (e.g., Leaves)

  • Harvesting and Homogenization: Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.[3]

  • Grinding: Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 1 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of methanol (HPLC grade).

    • Vortex vigorously for 1 minute and then sonicate for 30 minutes in a sonication bath, keeping the water cool.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction process on the pellet with another 10 mL of methanol to ensure complete extraction.

    • Combine the supernatants.

  • Chlorophyll Removal (Saponification):

    • To the combined methanolic extract, add 2 mL of 1 M ethanolic potassium hydroxide (KOH).

    • Incubate the mixture in a water bath at 60°C for 1 hour with occasional shaking. This process hydrolyzes the chlorophyll, releasing free this compound.

    • After cooling to room temperature, add 10 mL of n-hexane and 5 mL of deionized water to the mixture.

    • Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully collect the upper n-hexane layer, which contains the this compound.

    • Repeat the n-hexane extraction twice more on the aqueous layer.

    • Combine the n-hexane extracts.

  • Final Preparation:

    • Evaporate the combined n-hexane extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

b) Protocol for Dried Plant Material (e.g., Herbs, Powders)

  • Grinding: If not already powdered, grind the dried plant material to a fine powder (e.g., 40-60 mesh size).

  • Extraction:

    • Weigh approximately 0.5 g of the powdered material into a flask.

    • Add 20 mL of a 30:70 (v/v) mixture of methanol and acetonitrile.

    • Perform extraction using one of the following methods:

      • Maceration: Stopper the flask and shake for 24 hours at room temperature.[4]

      • Soxhlet Extraction: Extract for 6-8 hours.[1]

      • Ultrasonic Extraction: Sonicate for 60 minutes.[1]

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Chlorophyll Removal and Final Preparation: Follow steps 4 and 5 from the fresh plant material protocol.

c) Protocol for Oily Plant Extracts

  • Saponification:

    • Weigh approximately 0.1 g of the oily extract into a flask.

    • Add 10 mL of 2 M ethanolic KOH.

    • Reflux the mixture at 80°C for 1 hour.

  • Extraction of this compound:

    • After cooling, transfer the mixture to a separatory funnel.

    • Add 20 mL of deionized water and 20 mL of n-hexane.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the upper n-hexane layer.

    • Repeat the n-hexane extraction twice more.

    • Combine the n-hexane extracts.

  • Washing: Wash the combined n-hexane extracts with deionized water until the washings are neutral to pH paper.

  • Drying and Final Preparation:

    • Dry the n-hexane extract over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to dryness under nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase and filter into an HPLC vial.

HPLC Analysis

A validated HPLC-UV method is crucial for accurate and reproducible quantification of this compound.

a) Chromatographic Conditions

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity or equivalent with UV detector
Column C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 3.5 µm)[5]
Mobile Phase Isocratic elution with 30:70 (v/v) Methanol:Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40°C[5]
Detection Wavelength 235 nm
Run Time Approximately 20 minutes

b) Preparation of Standard Solutions and Calibration Curve

  • Stock Standard Solution: Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of the mobile phase to obtain a stock solution of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Calibration Curve: Inject each working standard solution into the HPLC system in triplicate. Plot a graph of the mean peak area against the corresponding concentration. The linearity of the calibration curve should be evaluated by the correlation coefficient (r²), which should be ≥ 0.998.[6]

c) Quantification of this compound in Samples

Inject the prepared sample extracts into the HPLC system. Identify the this compound peak by comparing its retention time with that of the standard. The concentration of this compound in the sample is calculated using the regression equation of the calibration curve.

Method Validation

To ensure the reliability of the analytical method, it is essential to perform method validation according to the International Council for Harmonisation (ICH) guidelines.[6]

Validation ParameterAcceptance CriteriaTypical Performance Data (Example)
Linearity (r²) ≥ 0.9980.999
Limit of Detection (LOD) S/N ratio of 3:10.026 µg/mL[7]
Limit of Quantification (LOQ) S/N ratio of 10:10.106 µg/mL[7]
Accuracy (Recovery) 80 - 120%95 - 105%
Precision (RSD%) Intra-day: ≤ 2%, Inter-day: ≤ 3%Intra-day: 0.66%, Inter-day: 0.68%[7]

Data Presentation

The quantitative data for this compound content in various plant extracts should be summarized in a clear and structured table for easy comparison.

Plant SpeciesPlant PartExtraction MethodThis compound Content (mg/g of dry weight)Reference
Hydrilla verticillataWhole PlantNot Specified6.39[1]
Leucas asperaWhole PlantEthanolic Extract- (Qualitatively Identified)
Spinach (Spinacia oleracea)LeavesChloroform:Methanol- (Qualitatively Identified)[5]

(Note: The table above is illustrative. More quantitative data from various plant species analyzed by a validated HPLC method is needed for a comprehensive comparison.)

Visualizations

This compound Metabolic Pathway in Plants

Phytol_Metabolism Chlorophyll Chlorophyll This compound This compound Chlorophyll->this compound Chlorophyllase Phytenal Phytenal This compound->Phytenal Oxidation Phytyl_P Phytyl-Phosphate This compound->Phytyl_P This compound Kinase FAPEs Fatty Acid Phytyl Esters This compound->FAPEs Acyl-CoA Dependent Esterification Phytyl_PP Phytyl-Diphosphate Phytyl_P->Phytyl_PP Phytyl-Phosphate Kinase Tocopherols Tocopherols (Vitamin E) Phytyl_PP->Tocopherols Phylloquinones Phylloquinones (Vitamin K1) Phytyl_PP->Phylloquinones

Caption: Metabolic fate of this compound derived from chlorophyll degradation in plants.

Experimental Workflow for HPLC Quantification of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Plant_Material Plant Material (Fresh/Dried/Oily) Extraction Extraction Plant_Material->Extraction Chlorophyll_Removal Chlorophyll Removal (Saponification) Extraction->Chlorophyll_Removal Concentration Concentration & Reconstitution Chlorophyll_Removal->Concentration Filtration Filtration (0.45 µm) Concentration->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection (235 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Area Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve (this compound Standards) Calculation Concentration Calculation Calibration_Curve->Calculation Peak_Integration->Calculation

Caption: General workflow for the quantification of this compound in plant extracts by HPLC.

References

Application Notes and Protocols for the Identification of Phytol by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytol, an acyclic diterpene alcohol, is a fundamental constituent of chlorophyll and is prevalent in various plant-derived materials.[1] As a precursor to the synthesis of vitamins E and K1, its identification and quantification are crucial across diverse scientific fields, including phytochemistry, pharmacology, food science, and biofuel research.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a highly sensitive and specific analytical technique for the analysis of this compound, enabling its separation from complex matrices and confident identification based on its mass spectrum.[1][2]

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using GC-MS. It encompasses sample preparation, derivatization, instrument parameters, and data analysis.

Data Presentation

Table 1: GC-MS Parameters for this compound Analysis
ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent[1]
Mass Spectrometer Agilent 5977A MSD or equivalent[1]
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[1]
Injector Temperature 250°C[1]
Injection Volume 1 µL[1]
Injection Mode Splitless[1]
Carrier Gas Helium[1]
Flow Rate 1.0 mL/min (constant flow)[1]
Oven Temperature Program Initial: 70°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 5°C/min to 250°C, hold for 10 min[1]
MS Transfer Line Temp. 280°C[1]
Ion Source Temperature 230°C[1]
Ionization Mode Electron Ionization (EI)[1]
Electron Energy 70 eV[1]
Mass Scan Range m/z 40-550[1]
Table 2: Characteristic Mass Fragments of this compound (Underivatized) after EI
m/zProposed Fragment IdentityRelative Abundance (%)
296Molecular Ion [M]⁺ (Often weak or absent)[1]Low
71Base Peak[1]100
143C10H15O⁺High
81C6H9⁺Moderate
123C9H15⁺Moderate
95C7H11⁺Moderate

Note: Relative abundances can vary slightly depending on the instrument and analytical conditions.

Table 3: Recommended Ions for SIM of this compound-TMS Derivative
AnalyteDerivativeQuantifier Ion (m/z)Qualifier Ion (m/z)
This compoundTrimethylsilyl (TMS)To be confirmed by analysis of derivatized standardTo be confirmed by analysis of derivatized standard
This compound-d5 (Internal Standard)Trimethylsilyl (TMS)To be confirmed by analysis of derivatized standardTo be confirmed by analysis of derivatized standard

Note: The exact m/z values for the TMS-derivatized this compound and its deuterated internal standard should be determined by analyzing the mass spectra of the derivatized standards.[2]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of this compound from dried plant material.

Materials:

  • Dried plant material

  • n-Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Anhydrous sodium sulfate

  • Sonicator

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator[3]

  • Syringe filters (0.45 µm)[1]

Procedure:

  • Sample Homogenization: Grind the dried plant material into a fine powder.

  • Extraction: Accurately weigh approximately 1 g of the powdered plant material and place it in a suitable flask. Add 10 mL of n-hexane.[1]

  • Sonication: Sonicate the mixture for 15 minutes to enhance extraction efficiency.[1]

  • Maceration: Allow the mixture to stand for 24 hours at room temperature for complete extraction.[1]

  • Filtration and Concentration: Filter the extract to remove solid plant material. Dry the extract over anhydrous sodium sulfate. Concentrate the filtrate to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.[1][3]

  • Final Filtration: Filter the concentrated extract through a 0.45 µm syringe filter before GC-MS analysis.[1]

Protocol 2: Derivatization of this compound (Silylation)

Derivatization of this compound's hydroxyl group to a trimethylsilyl (TMS) ether is recommended to improve its volatility and chromatographic peak shape.[2][4]

Materials:

  • Concentrated plant extract (from Protocol 1)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]

  • Anhydrous pyridine

  • Heating block or oven

Procedure:

  • Evaporation: Transfer 100 µL of the concentrated extract into a GC vial and evaporate to dryness under a gentle stream of nitrogen.[1]

  • Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS to the dried extract.[2]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.[1][2]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plant Material Extraction Solvent Extraction Sample->Extraction Concentration Concentration under N2 Extraction->Concentration Derivatization Derivatization (Silylation) Concentration->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Identification Library Match & Fragmentation Analysis Detection->Identification Quantification Quantification (Internal Standard) Identification->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

This compound Metabolic Pathway

Phytol_Metabolism Chlorophyll Chlorophyll This compound This compound Chlorophyll->this compound Chlorophyllase Phytyl_P Phytyl-Phosphate This compound->Phytyl_P VTE5 (this compound Kinase) Phytyl_PP Phytyl-Diphosphate Phytyl_P->Phytyl_PP VTE6 (Phytyl-P Kinase) Tocopherol Tocopherol (Vitamin E) Phytyl_PP->Tocopherol Tocopherol Biosynthesis

Caption: Metabolic fate of this compound from chlorophyll degradation.[1][5]

Data Analysis and Interpretation

  • Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a certified standard. The acquired mass spectrum should also be compared with established libraries such as NIST or Wiley for confirmation.[1] The presence of characteristic fragment ions, particularly the base peak at m/z 71, provides strong evidence for the presence of this compound.[1]

  • Quantification: For accurate quantification, an internal standard, such as this compound-d5, is recommended.[2] A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of this compound in the sample is then determined from this calibration curve.[2] The mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity during quantification.[2]

Conclusion

The protocols and data presented in this document provide a robust framework for the successful identification and quantification of this compound using GC-MS. Adherence to proper sample preparation techniques, including derivatization, and the use of appropriate instrumental parameters are critical for achieving accurate and reliable results. The characteristic fragmentation pattern of this compound under electron ionization serves as a reliable fingerprint for its identification in complex matrices.

References

Protocol for Phytol-Loaded Solid Lipid Nanoparticle Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid Lipid Nanoparticles (SLNs) are advanced drug delivery systems that offer a promising platform for the encapsulation of lipophilic active pharmaceutical ingredients like phytol. This compound, a diterpene alcohol derived from the metabolism of chlorophyll, exhibits various pharmacological activities but is poorly soluble in water.[1][2] Encapsulating this compound into SLNs can enhance its stability, facilitate its dispersion in aqueous media, and potentially improve its bioavailability and therapeutic efficacy.[1][3]

This document provides detailed protocols for the preparation of this compound-loaded SLNs using two common methods: emulsification-solvent evaporation and hot high-pressure homogenization. It also includes protocols for the characterization of the resulting nanoparticles, including the determination of particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Data Presentation

The following tables summarize the physicochemical properties of this compound-loaded SLNs prepared using different methods and formulations, as reported in the literature.

Table 1: Physicochemical Properties of this compound-Loaded SLNs (Emulsification Solvent Evaporation Method)

Formulation CodeThis compound:Lipid Ratio (w/w)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
10-SLN-PHY1:10~300< 0.2Negative> 65%
5-SLN-PHY1:5~300< 0.2Negative> 65%
3-SLN-PHY1:3~300< 0.2Negative> 65%
PHY-SLN-PVANot Specified292.29 ± 6.370.16 ± 0.03-25.4 ± 1.0189.2%
PHY-SLN-P80Not Specified171.45 ± 2.60.36 ± 0.01-25.1 ± 0.0692.4%

Data extracted from studies utilizing 1,3-distearyl-2-oleyl-glycerol (TG1) as the lipid and polyvinyl alcohol (PVA) or Tween 80 (P80) as the surfactant.[1][3]

Table 2: General Properties of SLNs Prepared by Hot High-Pressure Homogenization

Lipid MatrixSurfactant(s)Pressure (bar)CyclesResulting Particle Size Range (nm)
TristearinTween 80500 - 15003 - 5100 - 400
Hydrogenated Palm OilLecithin, Oleyl alcohol100010Varies
Stearic AcidTween 80Not specifiedNot specifiedVaries

This table provides a general overview of parameters used in the hot high-pressure homogenization technique for preparing SLNs.[4][5][6]

Experimental Protocols

Protocol for Preparation of this compound-Loaded SLNs by Emulsification-Solvent Evaporation

This method is suitable for thermolabile drugs and involves the emulsification of an organic solution of lipid and this compound in an aqueous surfactant solution, followed by the evaporation of the organic solvent.[1][4]

Materials:

  • This compound

  • Solid Lipid: e.g., 1,3-distearyl-2-oleyl-glycerol (TG1)

  • Organic Solvent: e.g., Dichloromethane (DCM) or Chloroform[1][4]

  • Aqueous Phase: Purified water

  • Surfactant: e.g., Polyvinyl alcohol (PVA)

  • Magnetic stirrer

  • High-speed homogenizer (e.g., Ultra-turrax)

  • Rotary evaporator (optional)

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve the solid lipid (e.g., 0.5% w/v TG1) and this compound (e.g., 0.05% w/v for a 1:10 this compound:lipid ratio) in the organic solvent (e.g., 6 mL of DCM).[1]

    • Ensure complete dissolution.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., 0.5% w/v PVA) in purified water (e.g., 14 mL).[1]

    • Filter both the organic and aqueous phases through a 0.45 µm membrane.[1]

  • Emulsification:

    • Inject the organic phase into the aqueous phase under magnetic stirring (e.g., 720 rpm) at room temperature (25 ± 2 °C).[1]

    • Immediately subject the mixture to high-speed homogenization (e.g., 20,000 rpm) for a specified duration (e.g., 18 minutes) to form a coarse oil-in-water emulsion.[1]

  • Solvent Evaporation:

    • Allow the organic solvent to evaporate by stirring the emulsion overnight at room temperature under magnetic stirring (e.g., 720 rpm).[1] Alternatively, a rotary evaporator can be used for more rapid solvent removal.[4]

  • Storage:

    • Store the resulting SLN dispersion in hermetically sealed glass flasks at 25 ± 2 °C.[1]

Protocol for Preparation of this compound-Loaded SLNs by Hot High-Pressure Homogenization

This technique involves the homogenization of a hot pre-emulsion of the molten lipid and this compound in a hot aqueous surfactant solution at high pressure.[4][5]

Materials:

  • This compound

  • Solid Lipid: e.g., Tristearin or Hydrogenated palm oil

  • Aqueous Phase: Purified water

  • Surfactant: e.g., Tween 80 or Poloxamer 188

  • High-pressure homogenizer

  • High-shear mixer

  • Water bath or heating plate

Procedure:

  • Preparation of the Lipid Phase:

    • Heat the solid lipid to a temperature 5-10 °C above its melting point.[7]

    • Dissolve the this compound in the molten lipid.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.[5]

  • Pre-emulsification:

    • Disperse the hot lipid phase into the hot aqueous phase under high-shear mixing to form a coarse pre-emulsion.[5]

  • High-Pressure Homogenization:

    • Pass the hot pre-emulsion through a high-pressure homogenizer at a pressure between 500 and 1500 bar for 3 to 5 cycles.[4][5] The temperature should be maintained above the melting point of the lipid throughout this process.

  • Cooling and Solidification:

    • Allow the resulting nanoemulsion to cool down to room temperature. The lipid droplets will solidify, forming the SLNs.[4]

  • Storage:

    • Store the SLN dispersion in a suitable container at the recommended temperature.

Protocol for Determination of Encapsulation Efficiency

Encapsulation efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the nanoparticles.

Materials:

  • This compound-loaded SLN dispersion

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Suitable solvent for this compound (e.g., methanol)

Procedure:

  • Separation of Free this compound:

    • Take a known volume of the this compound-loaded SLN dispersion (e.g., 2.0 mL).

    • Centrifuge the dispersion at a high speed (e.g., 5300 rpm for 70 minutes) to separate the SLNs from the aqueous phase containing the unencapsulated this compound.

  • Quantification of Free this compound:

    • Carefully collect the supernatant (aqueous phase).

    • Dilute the supernatant with a suitable solvent (e.g., methanol).

    • Measure the concentration of free this compound in the diluted supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength for this compound. A calibration curve of this compound in the same solvent system should be prepared beforehand.

  • Calculation of Encapsulation Efficiency:

    • Calculate the encapsulation efficiency using the following formula:

    EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

Protocol for Particle Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) is used to determine the mean particle size and polydispersity index (PDI), while electrophoretic light scattering is used to measure the zeta potential.

Materials:

  • This compound-loaded SLN dispersion

  • Particle size and zeta potential analyzer (e.g., Zetasizer)

  • Disposable cuvettes

  • Purified water for dilution

Procedure:

  • Sample Preparation:

    • Dilute the SLN dispersion with purified water to an appropriate concentration to ensure proper light scattering.

  • Particle Size and PDI Measurement:

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform the measurement at a fixed angle (e.g., 90°) and a constant temperature (e.g., 25 °C).

    • The instrument will report the Z-average mean diameter and the PDI.

  • Zeta Potential Measurement:

    • For zeta potential measurement, use the same diluted sample or prepare a fresh one.

    • The instrument will apply an electric field and measure the electrophoretic mobility of the nanoparticles to calculate the zeta potential.

    • Measurements are typically performed at 25 °C.

Mandatory Visualization

G cluster_prep Preparation of this compound-Loaded SLNs cluster_organic Organic Phase cluster_aqueous Aqueous Phase This compound This compound Dissolve_Organic Dissolve This compound->Dissolve_Organic Lipid Solid Lipid (e.g., TG1) Lipid->Dissolve_Organic Solvent Organic Solvent (e.g., DCM) Solvent->Dissolve_Organic Emulsification Emulsification (High-Speed Homogenization) Dissolve_Organic->Emulsification Surfactant Surfactant (e.g., PVA) Dissolve_Aqueous Dissolve Surfactant->Dissolve_Aqueous Water Purified Water Water->Dissolve_Aqueous Dissolve_Aqueous->Emulsification Solvent_Evaporation Solvent Evaporation (Overnight Stirring) Emulsification->Solvent_Evaporation SLN_Dispersion This compound-Loaded SLN Dispersion Solvent_Evaporation->SLN_Dispersion

Caption: Workflow for Emulsification-Solvent Evaporation Method.

G cluster_characterization Characterization of this compound-Loaded SLNs cluster_ee Encapsulation Efficiency cluster_size_zeta Particle Size & Zeta Potential SLN_Sample SLN Dispersion Centrifugation Centrifugation SLN_Sample->Centrifugation Dilution Dilution SLN_Sample->Dilution Supernatant_Analysis Supernatant Analysis (UV-Vis) Centrifugation->Supernatant_Analysis EE_Calculation Calculate EE% Supernatant_Analysis->EE_Calculation DLS_Analysis DLS Analysis Dilution->DLS_Analysis Size_PDI Particle Size & PDI DLS_Analysis->Size_PDI Zeta_Potential Zeta Potential DLS_Analysis->Zeta_Potential

Caption: Workflow for SLN Characterization.

References

Application Notes and Protocols for the Formulation of Phytol Nanoemulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytol, a diterpene alcohol derived from chlorophyll, exhibits a range of promising therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] However, its lipophilic nature and poor water solubility present significant challenges for effective delivery and bioavailability.[1][2] Nanoemulsions are advanced drug delivery systems that can overcome these limitations by encapsulating this compound in nanoscale droplets, thereby enhancing its solubility, stability, and therapeutic efficacy.[1][3] This document provides detailed protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded nanoemulsions, offering a foundation for researchers and drug development professionals to harness the full potential of this bioactive compound.

Formulation of this compound Nanoemulsions

This compound nanoemulsions are typically oil-in-water (O/W) dispersions with droplet sizes in the nanometer range (typically 20-200 nm).[1][3] The formulation involves the careful selection of an oil phase, surfactants, and a suitable preparation method.

Materials and Components

A summary of typical components used in the formulation of this compound nanoemulsions is presented in Table 1.

ComponentExampleRoleReference
Oil Phase Oleic Acid, Medium Chain Triglycerides (MCT)Solvent for this compound, core of the nanoemulsion droplets[4][5]
Surfactant(s) Tween 80 (Polysorbate 80), Span 80Emulsifying agents to stabilize the oil droplets in the aqueous phase[4]
Co-surfactant Soy Phosphatidylcholine, 2-methylpyrrolidoneWorks with the surfactant to further reduce interfacial tension and improve stability[5]
Aqueous Phase Purified WaterContinuous phase of the nanoemulsion[5]
Active Ingredient This compoundThe therapeutic agent to be encapsulated[4][5]

Table 1: Components for this compound Nanoemulsion Formulation

Experimental Protocol: Phase Inversion Composition (PIC) Method

The phase inversion composition (PIC) method is a low-energy technique suitable for the preparation of this compound nanoemulsions.[2][4]

Protocol:

  • Oil Phase Preparation: Dissolve this compound in the selected oil (e.g., oleic acid or MCT) at a specified concentration (e.g., 100 mg/mL).[4]

  • Surfactant Mixture: Prepare a mixture of surfactants and/or co-surfactants. For example, a combination of Tween 80 and Span 80 in a 9:1 (w/w) ratio can be used.[4]

  • Initial Mixing: Add the surfactant mixture to the oil phase and mix thoroughly.

  • Titration: Slowly add the aqueous phase to the oil/surfactant mixture under constant magnetic stirring at a controlled temperature (e.g., 70 °C).[5]

  • Nanoemulsification: The mixture will undergo a phase inversion from a water-in-oil (W/O) to an oil-in-water (O/W) emulsion, resulting in the formation of small droplets.

  • Homogenization (Optional but Recommended): To further reduce the droplet size and improve uniformity, the resulting coarse emulsion can be homogenized using a high-shear homogenizer (e.g., Ultra-Turrax) at high speed (e.g., 11,000 rpm for 1 minute followed by 7,000 rpm for 4 minutes).[5]

  • Storage: Transfer the final nanoemulsion into sealed glass vials and store at room temperature for further analysis.[2]

Characterization of this compound Nanoemulsions

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoemulsions. Key parameters and their measurement techniques are summarized in Table 2.

ParameterTechniqueTypical Values for this compound NanoemulsionsReference
Droplet Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)60 - 250 nm; PDI < 0.3[2][4][5][6]
Zeta Potential Dynamic Light Scattering (DLS)Approx. -20 mV to -30 mV[2][5]
Morphology Transmission Electron Microscopy (TEM)Uniform, spherical droplets[4][6]
Encapsulation Efficiency (%) Ultracentrifugation followed by UV-Vis Spectrophotometry> 90%[4][6]
pH pH meter5.1 - 6.1 (compatible with physiological pH)[7]

Table 2: Physicochemical Characterization of this compound Nanoemulsions

Experimental Protocol: Droplet Size and Zeta Potential Analysis

Protocol:

  • Sample Preparation: Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • DLS Measurement: Analyze the diluted sample using a Zetasizer or similar DLS instrument.

  • Data Acquisition: Measure the particle size (Z-average diameter), polydispersity index (PDI), and zeta potential.

  • Replicates: Perform the measurements in triplicate to ensure accuracy and reproducibility.

Experimental Protocol: Encapsulation Efficiency Determination

Protocol:

  • Separation of Free this compound: Centrifuge the this compound nanoemulsion at high speed (e.g., 15,000 rpm for 20 minutes at 4°C) to separate the nanoemulsion from the aqueous phase containing any unencapsulated this compound.[6]

  • Quantification of Free this compound: Carefully collect the supernatant. The amount of free this compound in the supernatant can be quantified using a UV-Vis spectrophotometer at a specific wavelength (e.g., 250 nm).[4][6] A calibration curve of this compound in a suitable solvent (e.g., ethanol) should be prepared beforehand.[4]

  • Calculation: Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

In Vitro Drug Release Studies

In vitro release studies are performed to evaluate the release profile of this compound from the nanoemulsion over time, often under conditions simulating different physiological environments.

Experimental Protocol: Dialysis Bag Method

Protocol:

  • Dialysis Bag Preparation: Place a known amount of the this compound nanoemulsion into a dialysis bag with a specific molecular weight cut-off.

  • Release Medium: Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a beaker with constant stirring at a controlled temperature (e.g., 37°C). To simulate different parts of the gastrointestinal tract, release studies can also be conducted at acidic pH (e.g., pH 1.2).[4][8]

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the amount of this compound released into the medium at each time point using a suitable analytical method like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the cumulative percentage of this compound released versus time to obtain the release profile. The release kinetics can be fitted to various mathematical models (e.g., Korsmeyer-Peppas) to understand the release mechanism.[4][8]

Stability Studies

The stability of the nanoemulsion is a critical parameter to ensure its shelf-life and performance.

Experimental Protocol: Long-Term and Accelerated Stability Studies

Protocol:

  • Storage Conditions: Store the this compound nanoemulsion samples in sealed containers at different temperatures (e.g., 4°C, 25°C, and 40°C) and relative humidity conditions.[9]

  • Time Points: At specified time intervals (e.g., 0, 1, 3, and 6 months), withdraw samples for analysis.

  • Analysis: Evaluate the samples for any changes in their physicochemical properties, including droplet size, PDI, zeta potential, and this compound content.[10] Macroscopic evaluation for any signs of phase separation, creaming, or sedimentation should also be performed.[9]

Visualizations

G Experimental Workflow for this compound Nanoemulsion Formulation and Characterization cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation A 1. Oil Phase Preparation (this compound + Oil) C 3. Initial Mixing (Oil Phase + Surfactants) A->C B 2. Surfactant Mixture B->C D 4. Titration with Aqueous Phase C->D E 5. Homogenization (High-Shear) D->E F This compound Nanoemulsion E->F G Droplet Size & PDI (DLS) F->G H Zeta Potential (DLS) F->H I Morphology (TEM) F->I J Encapsulation Efficiency (Centrifugation + UV-Vis) F->J K Drug Release Study (Dialysis Method) F->K L Stability Studies (Long-term & Accelerated) F->L

Caption: Workflow for this compound nanoemulsion formulation and characterization.

G This compound Nanoemulsion Inhibition of NF-κB Signaling Pathway phytol_ne This compound Nanoemulsion ikb_kinase IKK Complex phytol_ne->ikb_kinase Inhibits nf_kb NF-κB (p65/p50) phytol_ne->nf_kb Inhibits nuclear translocation inflammatory_stimuli Inflammatory Stimuli (e.g., Ethanol) inflammatory_stimuli->ikb_kinase Activates ikb IκBα ikb_kinase->ikb Phosphorylates ikb_nf_kb IκBα NF-κB nucleus Nucleus nf_kb->nucleus Translocates to ikb_nf_kb->nf_kb IκBα degradation releases NF-κB inflammatory_genes Pro-inflammatory Genes (e.g., IL-6, Caspase-3) nucleus->inflammatory_genes Induces transcription of inflammation Inflammation & Cell Death inflammatory_genes->inflammation

Caption: this compound nanoemulsion's inhibitory effect on the NF-κB signaling pathway.

Conclusion

The formulation of this compound into nanoemulsions presents a highly effective strategy to enhance its therapeutic potential by improving its solubility and bioavailability.[1][3] The protocols outlined in this document provide a comprehensive guide for the preparation, characterization, and in vitro evaluation of this compound nanoemulsions. Adherence to these standardized methods will enable researchers to develop stable and effective this compound nanoformulations for a variety of pharmaceutical applications. Western blot analysis has shown that nano-phytol has a greater inhibitory effect on caspase-3 and Nuclear Factor kappa B (NF-κB) than unformulated this compound.[4][8] The enhanced pharmacological effects of this compound in its nanoformulation have been demonstrated in a dose-dependent manner without signs of toxicity.[4][8]

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Phytol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phytol, a branched-chain unsaturated alcohol, is a constituent of chlorophyll found in all photosynthetic organisms. It has garnered significant interest in pharmacological research due to its diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[1][2] Several studies have demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines, primarily through the induction of apoptosis and necrosis.[1][3] The dose and cell type play a crucial role in the cytotoxic effects of this compound.[1][2] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using the MTT and LDH assays, along with a summary of its reported cytotoxic concentrations and an overview of its mechanism of action.

Data Presentation: Cytotoxicity of this compound in Human Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer and normal cell lines, as determined by the MTT assay.

Cell LineCell TypeIC50 (µM)Reference
MCF-7Breast Adenocarcinoma8.79 ± 0.41[4]
PC-3Prostate Adenocarcinoma77.85 ± 1.93[4]
HeLaCervical Adenocarcinoma15.51 (approx.)[4]
HT-29Colorectal Adenocarcinoma15.51 (approx.)[4]
A-549Lung Carcinoma69.67 (approx.)[4]
Hs294TSkin Melanoma15.51 (approx.)[4]
MDA-MB-231Breast Adenocarcinoma69.67 (approx.)[4]
MRC-5Fetal Lung Fibroblast (Normal)124.84 ± 1.59[4]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell viability.[5] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6][7] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound (stock solution prepared in DMSO)

  • Selected cell line(s)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[7]

  • DMSO (Dimethyl sulfoxide) or other solubilizing agent[6]

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the culture medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[7] Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the MTT solution. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to correct for background absorbance.[7]

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9]

Materials:

  • This compound

  • Selected cell line(s)

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (e.g., CytoTox 96®)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare control wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell control (medium only).[10]

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[11] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[8]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of 680 nm.[8]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate phytol_prep 2. Prepare this compound Dilutions treatment 3. Treat Cells with this compound phytol_prep->treatment incubation 4. Incubate (24-72h) treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_solubilization 6. Solubilize Formazan mtt_addition->formazan_solubilization read_plate 7. Measure Absorbance (570nm) formazan_solubilization->read_plate calculate_viability 8. Calculate % Viability & IC50 read_plate->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

Signaling Pathway of this compound-Induced Apoptosis

Phytol_Apoptosis_Pathway cluster_receptors Death Receptors cluster_caspases Caspase Cascade This compound This compound TRAIL TRAIL-R This compound->TRAIL FAS Fas This compound->FAS TNF TNF-R This compound->TNF ros ROS Generation This compound->ros caspase9 Caspase-9 TRAIL->caspase9 FAS->caspase9 TNF->caspase9 ros->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Mechanism of Action

This compound has been shown to induce cytotoxicity in cancer cells through multiple mechanisms. In human lung carcinoma (A549) cells, this compound treatment leads to the generation of reactive oxygen species (ROS).[3] This is followed by the activation of extrinsic apoptotic pathways involving death receptors such as TRAIL, FAS, and TNF-α, leading to the subsequent activation of caspase-9 and caspase-3.[3] Furthermore, studies in non-small cell lung cancer cells suggest that this compound can inhibit cell proliferation and migration by regulating the PI3K/Akt/NF-κB signaling pathway.[12][13] The anti-inflammatory properties of this compound are also linked to the downregulation of the p38MAPK and NFκB signaling pathways.[14] These findings indicate that this compound's cytotoxic effects are mediated through the induction of apoptosis via multiple signaling cascades.

References

Unveiling the Anti-inflammatory Potential of Phytol: A Guide to Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive set of application notes and protocols detailing the use of various animal models to evaluate the anti-inflammatory properties of phytol. This document provides a thorough guide to established experimental procedures and summarizes key quantitative findings, facilitating further investigation into this promising natural compound.

This compound, a diterpene alcohol and a constituent of chlorophyll, has demonstrated significant anti-inflammatory effects in a range of preclinical studies.[1][2][3] These application notes aim to standardize the methodologies for testing these effects, ensuring reproducibility and comparability of data across different research settings. The protocols outlined herein cover several widely used in vivo models of inflammation, including carrageenan-induced paw edema, formalin-induced paw edema, complete Freund's adjuvant (CFA)-induced arthritis, acetic acid-induced writhing, and croton oil-induced ear edema.

Core Findings on this compound's Anti-inflammatory Efficacy

This compound has been shown to dose-dependently reduce inflammation in various animal models.[2][4] Its mechanisms of action are multifaceted, involving the inhibition of pro-inflammatory cytokines, reduction of neutrophil migration, and modulation of key signaling pathways.[2][5][6][7]

Key Quantitative Data Summary

The following tables summarize the significant anti-inflammatory effects of this compound observed in different animal models.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

This compound Dose (mg/kg)Time Post-CarrageenanPaw Edema Inhibition (%)Reference
7.54hSignificantly Reduced[4]
254hSignificantly Reduced[4]
504hSignificantly Reduced[4]
754h51.8[4]

Table 2: Effect of this compound on Formalin-Induced Paw Edema in Rats

TreatmentPaw Edema ReductionReference
This compound (100 mg/kg) + ASA (100 mg/kg)Better than individual groups[1]
This compound (100 mg/kg) + Diclofenac (10 mg/kg)Better than individual groups[1]

Table 3: Effect of this compound on Complete Freund's Adjuvant (CFA)-Induced Arthritis in Mice

ParameterEffect of this compoundReference
Joint SwellingInhibition[3][5]
HyperalgesiaInhibition[3][5]
MPO Activity in Synovial FluidReduction[3][5][6]
TNF-α in Synovial FluidReduction[3][5][6]
IL-6 in Synovial FluidReduction[3][5][6]
COX-2 in Spinal CordReduction[3][5][6]

Table 4: Effect of this compound on Acetic Acid-Induced Writhing in Mice

This compound Dose (mg/kg, i.p.)Inhibition of Writhing (%)Reference
2581.7[8]
5095.4[8]
100100[8]
200100[8]

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and p38 MAPK pathways.[3][5][6][7] By downregulating these pathways, this compound reduces the expression of pro-inflammatory mediators such as TNF-α, IL-6, and COX-2.[3][5][6]

G cluster_inflammatory_stimulus Inflammatory Stimulus cluster_this compound This compound cluster_signaling_pathways Signaling Pathways cluster_pro_inflammatory_mediators Pro-inflammatory Mediators Inflammatory Stimulus Inflammatory Stimulus p38MAPK p38MAPK Inflammatory Stimulus->p38MAPK NFkB NF-κB Inflammatory Stimulus->NFkB This compound This compound This compound->p38MAPK Inhibits This compound->NFkB Inhibits TNFa TNF-α p38MAPK->TNFa IL6 IL-6 p38MAPK->IL6 NFkB->TNFa NFkB->IL6 COX2 COX-2 NFkB->COX2 G cluster_workflow Experimental Workflow Animal_Acclimatization Animal Acclimatization (Mice/Rats) Phytol_Admin This compound Administration (i.p.) Animal_Acclimatization->Phytol_Admin Carrageenan_Injection Carrageenan Injection (Subplantar) Phytol_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis Paw_Volume_Measurement->Data_Analysis

References

Techniques for Assessing the Antioxidant Capacity of Phytol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytol, a branched-chain unsaturated alcohol, is a constituent of chlorophyll and is found in various medicinal plants. It has garnered significant interest in the scientific community for its diverse biological activities, including its potential as an antioxidant. The capacity of this compound to mitigate oxidative stress is a key area of investigation for its therapeutic applications in diseases where reactive oxygen species (ROS) are implicated.[1] This document provides detailed application notes and standardized protocols for assessing the in vitro and cellular antioxidant capacity of this compound, intended for use in research and drug development settings.

In Vitro Chemical-Based Antioxidant Assays

These assays are fundamental for the initial screening of this compound's antioxidant potential. They are based on the ability of this compound to scavenge synthetic radicals or reduce metal ions, which can be quantified spectrophotometrically.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[2][3] The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.[2]

Experimental Protocol

  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 8 mM): Prepare by dissolving the appropriate amount of DPPH powder in anhydrous methanol. Store at 4°C in the dark.

    • DPPH Working Solution (e.g., 0.1 mM or ~600 µM): Dilute the stock solution with methanol to achieve an absorbance of approximately 1.0 at 517 nm. This solution should be freshly prepared before each use.[3]

    • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).

    • Test Samples: Prepare a series of dilutions of the this compound stock solution to determine the concentration-dependent activity.[3]

    • Positive Control: Prepare a series of dilutions of a standard antioxidant like Ascorbic Acid or Trolox.[3]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the this compound sample dilutions (or standard/blank) to the wells of a 96-well plate.[4]

    • Add 200 µL of the DPPH working solution to each well.[4]

    • Mix thoroughly and incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[2][3]

    • Measure the absorbance at 517 nm using a microplate spectrophotometer.[2][4]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] × 100 [2] Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the this compound sample.

  • IC50 Value Determination: The IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined by plotting the % scavenging activity against the different concentrations of this compound.[3] A lower IC50 value indicates greater antioxidant activity.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant. This method is applicable to both hydrophilic and lipophilic antioxidants.[5]

Experimental Protocol

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.[6]

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.[6]

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[5][6] Before use, dilute the solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[6]

    • This compound Samples & Control: Prepare as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of the this compound sample (e.g., 5 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 3.995 mL).[6]

    • Mix thoroughly.

    • Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature.[6]

    • Measure the absorbance at 734 nm.

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.[6][7]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in an intense blue color.[8][9]

Experimental Protocol

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving 3.1 g of sodium acetate trihydrate in water, adding 16 mL of glacial acetic acid, and adjusting the final volume to 1 L.[9]

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.[9]

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in water.[9]

    • FRAP Working Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[9][10]

    • Standard: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 0.1 to 1.5 mM) for the calibration curve.[9]

  • Assay Procedure:

    • Add 10 µL of the this compound sample or standard to the wells of a 96-well plate.[8]

    • Add 220 µL of the pre-warmed FRAP working solution to each well.[8]

    • Mix and incubate at 37°C for a specified time (e.g., 30 minutes).[7]

    • Measure the absorbance at 593 nm.[8][9]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve of FeSO₄. Results are expressed as Fe²⁺ equivalents (e.g., in µmol Fe²⁺/mg of this compound).

Cell-Based Antioxidant Assay

While chemical assays are useful for screening, cell-based assays provide more biologically relevant data by accounting for factors like cell uptake and metabolism.[11][12]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell line, such as human hepatocarcinoma (HepG2) cells.[11][12]

Experimental Protocol

  • Cell Culture and Seeding:

    • Culture HepG2 cells in appropriate growth medium.

    • Seed the cells into a 96-well, black, clear-bottom plate at a density of approximately 6 x 10⁴ cells per well.[11]

    • Incubate for 24 hours to allow for cell attachment and confluence.[11]

  • Cell Treatment:

    • Remove the growth medium and wash the cells with Phosphate Buffered Saline (PBS).

    • Treat the cells for 1 hour with 100 µL of treatment medium containing various concentrations of this compound plus 25 µM of the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[11][13]

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash the cells again with PBS.

    • Add 100 µL of a free radical generator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), to induce oxidative stress.[13]

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader (pre-heated to 37°C).

    • Measure the fluorescence intensity kinetically (e.g., every 5 minutes for 1 hour) at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[11][13]

  • Calculation:

    • Calculate the area under the curve for the fluorescence vs. time plot.

    • The CAA value is calculated based on the reduction in fluorescence in the presence of this compound compared to the control. Results are often expressed as quercetin equivalents.[12]

Data Presentation

Quantitative data from studies assessing this compound's antioxidant capacity are summarized below.

Table 1: In Vitro Antioxidant Capacity of this compound

AssayConcentrationResult (% Scavenging)Reference
DPPH7.2 µg/mL59.89 ± 0.73%[14][15]
ABTS7.2 µg/mL62.79 ± 1.99%[14][15]

Note: IC50 values provide a more direct comparison of potency but were not explicitly stated for this compound in the provided search results. A study reported substantial antioxidant activity in DPPH (IC50 64.97 µg/mL) and ABTS (IC50 34.28 µg/mL) assays for an essential oil where this compound was a constituent, but not for pure this compound.[16]

Table 2: In Vivo Antioxidant Effects of this compound in Mouse Hippocampus

ParameterThis compound DosageEffectReference
Superoxide Dismutase (SOD)25, 50, 75 mg/kgIncreased activity[14][15]
Catalase (CAT)25, 50, 75 mg/kgIncreased activity[14][15]
Reduced Glutathione (GSH)25, 50, 75 mg/kgIncreased levels[14][15]
Lipid Peroxidation (LP)25, 50, 75 mg/kgReduced levels[14][15]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for assessing antioxidant capacity using a spectrophotometric assay like DPPH or ABTS.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (e.g., DPPH, ABTS) A1 Mix Sample/Control with Reagent P1->A1 P2 Prepare this compound Dilutions P2->A1 P3 Prepare Positive Control (e.g., Trolox) P3->A1 A2 Incubate (Dark, Room Temp) A1->A2 A3 Measure Absorbance (Spectrophotometer) A2->A3 D1 Calculate % Inhibition A3->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Generalized workflow for in vitro antioxidant assays.

Signaling Pathway

This compound has been shown to exert antioxidant effects by modulating cellular signaling pathways. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation.[17] Oxidative stress, or activators like this compound, disrupt this interaction, allowing Nrf2 to translocate to the nucleus.[1][17] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of protective antioxidant enzymes like Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase (CAT).[1][17]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces Dissociation Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, SOD, CAT) ARE->Genes Activates Transcription Genes->ROS Reduces

Caption: this compound's activation of the Nrf2-ARE antioxidant pathway.

References

Unraveling the Genomic Impact of Phytol: A Guide to Studying its Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide for investigating the effects of phytol, a naturally occurring diterpene alcohol found in chlorophyll, on gene expression. This compound and its metabolites have garnered significant interest for their potential therapeutic applications, primarily through the modulation of key signaling pathways that regulate a wide array of cellular processes. These application notes and protocols detail the experimental methodologies required to elucidate the molecular mechanisms of this compound, with a focus on its interaction with Peroxisome Proliferator-Activated Receptor alpha (PPARα), its influence on the Nuclear Factor-kappa B (NF-κB) signaling cascade, and its role in the Reactive Oxygen Species (ROS)-Extracellular Signal-Regulated Kinase (ERK) pathway.

Key Signaling Pathways Modulated by this compound

This compound has been shown to exert its effects on gene expression through several key signaling pathways:

  • PPARα Activation: this compound and its metabolite, phytanic acid, are known to directly bind to and activate PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[1][2][3] This activation leads to the upregulation of PPARα target genes involved in fatty acid oxidation.[1][3]

  • NF-κB Inhibition: this compound has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[4][5] This pathway is a central regulator of the immune response and inflammation, and its inhibition by this compound leads to the downregulation of pro-inflammatory cytokines and other inflammatory mediators.[4][5][6]

  • ROS-ERK Pathway Modulation: this compound can induce the production of Reactive Oxygen Species (ROS), which in turn can activate the Extracellular Signal-Regulated Kinase (ERK) signaling pathway. This can lead to downstream effects on gene expression related to cellular processes like melanogenesis.

Experimental Workflows

A systematic approach is crucial to effectively study this compound's impact on gene expression. The following experimental workflow provides a general framework for investigation.

experimental_workflow cluster_phase1 Phase 1: Initial Screening & Pathway Identification cluster_phase2 Phase 2: In-depth Mechanistic Studies cluster_phase3 Phase 3: Global Gene Expression Analysis Cell Culture\n& this compound Treatment Cell Culture & this compound Treatment RNA Isolation RNA Isolation Cell Culture\n& this compound Treatment->RNA Isolation qRT-PCR Array\n(Pathway-focused) qRT-PCR Array (Pathway-focused) RNA Isolation->qRT-PCR Array\n(Pathway-focused) RNA-Sequencing RNA-Sequencing RNA Isolation->RNA-Sequencing Luciferase Reporter\nAssay (PPARα) Luciferase Reporter Assay (PPARα) qRT-PCR Array\n(Pathway-focused)->Luciferase Reporter\nAssay (PPARα) NF-κB Nuclear\nTranslocation Assay NF-κB Nuclear Translocation Assay qRT-PCR Array\n(Pathway-focused)->NF-κB Nuclear\nTranslocation Assay ROS Measurement ROS Measurement qRT-PCR Array\n(Pathway-focused)->ROS Measurement Western Blot\n(p-ERK/ERK) Western Blot (p-ERK/ERK) qRT-PCR Array\n(Pathway-focused)->Western Blot\n(p-ERK/ERK) Bioinformatic\nAnalysis Bioinformatic Analysis RNA-Sequencing->Bioinformatic\nAnalysis RNA-Sequencing->Bioinformatic\nAnalysis

Figure 1: A generalized experimental workflow for studying this compound's effect on gene expression.

Data Presentation: Quantitative Analysis of Gene Expression

Presenting quantitative data in a structured format is essential for comparison and interpretation. The following tables summarize expected outcomes from qRT-PCR experiments based on existing literature.

Table 1: Effect of this compound on PPARα Target Gene Expression in HepG2 Cells

GeneFunctionThis compound Concentration (µM)Fold Change (vs. Control)Reference
CPT1ACarnitine Palmitoyltransferase 1A50~2.5[3]
ACOX1Acyl-CoA Oxidase 150~3.0[3]
FABP1Fatty Acid Binding Protein 150~4.0[3]
UCP2Uncoupling Protein 250~2.0[7]

Table 2: Effect of this compound on NF-κB Target Gene Expression in Macrophages

GeneFunctionThis compound Concentration (µg/mL)Fold Change (vs. LPS-stimulated)Reference
TNF-αTumor Necrosis Factor-alpha400~0.4[4]
IL-6Interleukin-6400~0.3[4]
iNOSInducible Nitric Oxide Synthase400~0.2[4]
COX-2Cyclooxygenase-2400~0.5[4]

Experimental Protocols

Detailed protocols for key experiments are provided below.

Cell Culture and this compound Treatment
  • Cell Lines:

    • For PPARα studies: HepG2 (human liver cancer cell line).

    • For NF-κB studies: RAW 264.7 (murine macrophage cell line).

    • For ROS-ERK studies: B16F10 (murine melanoma cell line).

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 100 mM). Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced effects.

  • Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO) and incubate for the desired time period (e.g., 24 hours for gene expression studies).

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

This protocol is for a two-step qRT-PCR using SYBR Green chemistry.[8][9]

  • RNA Isolation: After this compound treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.[8]

  • qRT-PCR:

    • Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers (see Table 3 for examples), and diluted cDNA template.

    • Perform the reaction on a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[10]

    • Include a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis: Use the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.[11] Normalize the expression of the target gene to an appropriate housekeeping gene (e.g., GAPDH, ACTB).

Table 3: Example Primer Sequences for qRT-PCR

GeneForward Primer (5'-3')Reverse Primer (5'-3')
hCPT1AGCTATCGGCAACTGGTGGAACAGGAGTAGCTCCACGGTCA
hACOX1TCCAGCTGACCCTGAAGTTCCGCTTGGTCCAGGAAGTTGTC
mTNF-αCCCTCACACTCAGATCATCTTCTGCTACGACGTGGGCTACAG
mIL-6TAGTCCTTCCTACCCCAATTTCCTTGGTCCTTAGCCACTCCTTC
hGAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC
PPARα Luciferase Reporter Assay

This assay measures the ability of this compound to activate PPARα.[3][12][13]

  • Cell Transfection: Co-transfect HepG2 cells with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). A Renilla luciferase vector can be co-transfected for normalization.

  • This compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound or a known PPARα agonist (e.g., WY-14643) for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction relative to the vehicle-treated control.

NF-κB p65 Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.[14][15][16]

  • Cell Culture and Treatment: Seed RAW 264.7 cells on coverslips in a 24-well plate. Pre-treat cells with this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 30 minutes to induce NF-κB activation.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

    • Block non-specific binding with 1% bovine serum albumin (BSA) in PBS.

    • Incubate with a primary antibody against NF-κB p65.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus and cytoplasm using image analysis software (e.g., ImageJ).

Measurement of Intracellular ROS Production

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels.[1][17]

  • Cell Loading: Treat B16F10 cells with this compound for the desired time. Then, incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Express the results as a percentage of the control.

Western Blot Analysis of ERK Phosphorylation

This method is used to detect the phosphorylation status of ERK1/2.[2][18]

  • Protein Extraction: Following this compound treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a detailed workflow for RNA-Sequencing analysis.

PPARa_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_RXR PPARα/RXR Heterodimer This compound->PPARa_RXR binds & activates PPARa_RXR_active Active PPARα/RXR PPARa_RXR->PPARa_RXR_active translocates to nucleus PPRE PPRE Target_Genes Target Genes (e.g., CPT1A, ACOX1) PPRE->Target_Genes activates transcription mRNA mRNA Target_Genes->mRNA Increased Fatty Acid\nOxidation Increased Fatty Acid Oxidation mRNA->Increased Fatty Acid\nOxidation PPARa_RXR_active->PPRE binds to NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 activates TLR4->IKK activates IkB IκB IKK->IkB phosphorylates Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to nucleus NFkB_IkB NF-κB/IκB Complex NFkB_IkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Proinflammatory_Genes activates transcription mRNA mRNA Proinflammatory_Genes->mRNA Inflammation Inflammation mRNA->Inflammation RNASeq_Workflow Sample Preparation\n(Cell Culture & Treatment) Sample Preparation (Cell Culture & Treatment) RNA Extraction\n& QC RNA Extraction & QC Sample Preparation\n(Cell Culture & Treatment)->RNA Extraction\n& QC Library\nPreparation Library Preparation RNA Extraction\n& QC->Library\nPreparation Sequencing Sequencing Library\nPreparation->Sequencing Data QC\n(FastQC) Data QC (FastQC) Sequencing->Data QC\n(FastQC) Read Alignment\n(STAR/HISAT2) Read Alignment (STAR/HISAT2) Data QC\n(FastQC)->Read Alignment\n(STAR/HISAT2) Quantification\n(featureCounts/RSEM) Quantification (featureCounts/RSEM) Read Alignment\n(STAR/HISAT2)->Quantification\n(featureCounts/RSEM) Differential\nExpression Analysis\n(DESeq2/edgeR) Differential Expression Analysis (DESeq2/edgeR) Quantification\n(featureCounts/RSEM)->Differential\nExpression Analysis\n(DESeq2/edgeR) Pathway &\nFunctional Analysis\n(GO, KEGG) Pathway & Functional Analysis (GO, KEGG) Differential\nExpression Analysis\n(DESeq2/edgeR)->Pathway &\nFunctional Analysis\n(GO, KEGG) Data\nVisualization Data Visualization Pathway &\nFunctional Analysis\n(GO, KEGG)->Data\nVisualization

References

Protocol for Evaluating the Antimicrobial Efficacy of Phytol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phytol, a branched-chain unsaturated diterpene alcohol, is a constituent of chlorophyll and is widely found in plants.[1] It has garnered significant interest in the scientific community for its diverse biological activities, including its potential as an antimicrobial agent. This document provides a comprehensive set of protocols for evaluating the antimicrobial efficacy of this compound, including its activity against planktonic bacteria and biofilms. The methodologies detailed herein are based on established microbiological techniques and are intended to provide a standardized framework for researchers.

This compound has demonstrated activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its primary mechanism of action against certain bacteria, such as Pseudomonas aeruginosa, involves the induction of oxidative stress.[3] this compound treatment leads to an accumulation of reactive oxygen species (ROS), resulting in DNA damage and subsequent cell death.[3]

Data Presentation: Antimicrobial Activity of this compound

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound against various microorganisms.

MicroorganismTest MethodMIC (µg/mL)MBC (µg/mL)Reference
Pseudomonas aeruginosaBroth Microdilution20 - 62.5125[2][4]
Staphylococcus aureusBroth Microdilution31.25125[2][4]
Escherichia coliBroth Microdilution62.5-[1][2]
Bacillus cereusBroth Microdilution31.25 - 62.5125 - 250[4]
Enterococcus faecalisBroth Microdilution62.5250[4]
Klebsiella pneumoniaeBroth Microdilution125-[5]
Candida albicansBroth Microdilution62.5-[1]
Aspergillus nigerBroth Microdilution62.5-[1]

Note: MIC values can vary depending on the specific strain, testing conditions, and methodology used.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound (of high purity)

  • Appropriate solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Bacterial or fungal culture

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not inhibit microbial growth.

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer at 600 nm.

    • Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing the this compound dilutions.

  • Controls:

    • Growth Control: A well containing 100 µL of broth and 100 µL of the inoculum (no this compound).

    • Sterility Control: A well containing 200 µL of broth only (no this compound, no inoculum).

    • Solvent Control: A well containing 100 µL of broth, 100 µL of the inoculum, and the highest concentration of the solvent used to dissolve this compound.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Minimum Bactericidal Concentration (MBC) Assay

This protocol is a continuation of the MIC assay and determines the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • Subculturing from MIC Plate: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Plating: From each of these clear wells, aspirate a 10 µL aliquot and spot-plate it onto a sterile agar plate.

  • Incubation: Incubate the agar plates at the appropriate temperature for 24-48 hours.

  • Determining the MBC: The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate, indicating a 99.9% or greater reduction in the initial inoculum.

Anti-Biofilm Assay (Crystal Violet Method)

This protocol assesses the ability of this compound to inhibit biofilm formation.

Materials:

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Preparation of this compound Dilutions: Prepare serial dilutions of this compound in the growth medium directly in the 96-well plate, similar to the MIC assay.

  • Inoculation: Add the bacterial inoculum (adjusted to a starting OD₆₀₀ of ~0.05) to each well.

  • Controls: Include growth control wells (medium + inoculum) and sterility control wells (medium only).

  • Incubation: Incubate the plate under static conditions for 24-48 hours at the optimal temperature for biofilm formation (e.g., 37°C).

  • Washing: Carefully discard the planktonic cells from each well. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition compared to the growth control.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_biofilm Anti-Biofilm Assay Phytol_Stock Prepare this compound Stock Solution Serial_Dilution Serial Dilution of this compound in 96-well plate Phytol_Stock->Serial_Dilution Biofilm_Setup Prepare this compound Dilutions & Inoculate in 96-well plate Phytol_Stock->Biofilm_Setup Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculate_MIC Inoculate with Microbial Suspension Inoculum_Prep->Inoculate_MIC Inoculum_Prep->Biofilm_Setup Serial_Dilution->Inoculate_MIC Incubate_MIC Incubate (18-24h) Inoculate_MIC->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Subculture from clear wells onto agar plates Read_MIC->Subculture Incubate_MBC Incubate (24-48h) Subculture->Incubate_MBC Read_MBC Read MBC (Lowest concentration with no growth) Incubate_MBC->Read_MBC Incubate_Biofilm Incubate (24-48h, static) Biofilm_Setup->Incubate_Biofilm Wash_Planktonic Wash to remove planktonic cells Incubate_Biofilm->Wash_Planktonic Stain_CV Stain with Crystal Violet Wash_Planktonic->Stain_CV Wash_Stain Wash excess stain Stain_CV->Wash_Stain Solubilize Solubilize bound stain Wash_Stain->Solubilize Read_Absorbance Read Absorbance (590 nm) Solubilize->Read_Absorbance

Caption: Experimental workflow for antimicrobial efficacy testing of this compound.

Signaling Pathway of this compound's Antimicrobial Action

G cluster_cell This compound This compound ETC Electron Transport Chain (ETC) This compound->ETC Interacts with Bacterial_Cell Bacterial Cell (e.g., P. aeruginosa) ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Leads to Antioxidant_Defense Depletion of Antioxidant Defense (e.g., Glutathione) ROS->Antioxidant_Defense Overwhelms DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Causes Cell_Death Cell Death DNA_Damage->Cell_Death Induces

Caption: this compound's proposed mechanism of antimicrobial action via oxidative stress.

References

Application Notes: Phytol as a Biomarker for Dietary Intake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytol, a branched-chain diterpene alcohol, is a constituent of the chlorophyll molecule found in all green plants. As humans cannot synthesize this compound, its presence and the levels of its metabolites in biological samples serve as valuable biomarkers for assessing the dietary intake of certain foods. Upon ingestion, this compound is metabolized to phytanic acid and subsequently to pristanic acid. These metabolites have garnered significant interest due to their roles as signaling molecules, specifically as ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs).[1] This activation implicates them in the regulation of lipid metabolism, inflammation, and cellular growth and differentiation. Consequently, the accurate quantification of this compound and its derivatives is crucial for nutritional studies, understanding metabolic disorders, and in the realm of drug development exploring pathways modulated by these dietary compounds.

Dietary Sources of this compound and its Metabolites

The primary dietary source of this compound is chlorophyll from green vegetables and algae.[2] However, the bioavailability of this compound from intact chlorophyll is low.[3] Free this compound is more readily absorbed and is found in significant amounts in certain foods. The major dietary sources of the downstream metabolites, phytanic acid and pristanic acid, are foods derived from ruminant animals, such as dairy products and meat, as well as certain types of fish. This is due to the breakdown of chlorophyll by microorganisms in the rumen of these animals, leading to the release and subsequent absorption of this compound, which is then converted to phytanic acid and stored in their tissues.

Metabolism of this compound

Dietary this compound is readily converted to phytanic acid in the gastrointestinal tract and lymph.[4] The metabolism of phytanic acid to pristanic acid occurs in the peroxisomes via alpha-oxidation, a process necessary to bypass the methyl branch that prevents beta-oxidation.[5][6] Pristanic acid can then be further degraded by peroxisomal beta-oxidation.[6]

This compound and its Metabolites as Biomarkers

Circulating levels of phytanic acid are considered a reliable biomarker for the intake of fat from ruminant animals, particularly in populations with low consumption of fatty fish.[4] An average Western diet is estimated to contain 50–100 mg/day of phytanic acid and about 10 mg/day of this compound.[4][7] this compound and its metabolites, particularly phytanic acid, are natural ligands for PPARα, PPARγ, and RXR.[1] By activating these nuclear receptors, they can influence the transcription of genes involved in lipid and glucose metabolism, and inflammation.[5][8] This has led to research into their potential roles in metabolic diseases and cancer prevention.[1][4]

Quantitative Data

The following tables summarize the concentrations of this compound and its metabolite, phytanic acid, in various foods and biological tissues.

Table 1: this compound and Phytanic Acid Content in Selected Foods

Food ItemAnalyteConcentrationReference(s)
Nut SkinThis compound~1 g/100 g[4][7]
Dried RaisinsFree this compound3.8 mg/100 g[9]
ButterFree this compound2.25 mg/100 g[9]
Mixed PeelFree this compound1.13 mg/100 g[9]
Bell Pepper (Pulp)Free this compound<5 mg/100 g (fresh weight)[9]
CucumberThis compound26.9% (w/w) of extract[10][11]
LeekThis compound7.2% (w/w) of extract[10][11]
GrapesThis compound3.5% (w/w) of extract[10][11]
ButterPhytanic Acid176.7 mg/100 g[9]
Salmon (Fresh)Phytanic Acid110.3 mg/100 g[9]
Lamb LiverPhytanic Acid57.2 mg/100 g[9]
Mackerel (Tinned)Phytanic Acid39.7 mg/100 g[9]
Homogenized Whole MilkPhytanic Acid9.7 mg/100 g[9]
BeefPhytanic Acid4.3 mg/100 g[9]
Cow's MilkPhytanic Acid8.8 - 13.9 mg/kg[12]
Fish Oil SupplementsPhytanic AcidCan contribute significantly to daily intake[7]

Table 2: Phytanic Acid Concentrations in Human and Animal Tissues

Tissue/FluidSpeciesConditionConcentrationReference(s)
PlasmaHumanNormal0-33 µmol/L[13]
PlasmaHumanMeat-eaters5.77 µmol/L (geometric mean)[14]
PlasmaHumanVegetarians3.93 µmol/L (geometric mean)[14]
PlasmaHumanVegans0.86 µmol/L (geometric mean)[14]
PlasmaHumanHealthy volunteers (control diet)Increased by 24% after 4 weeks[4]
PlasmaHumanHealthy volunteers (phytanic acid enriched diet)Increased by 15% after 4 weeks[4]
Prostate TissueHuman-0.30 wt% of total fatty acids[15]
Adipose TissueMouse1.0% this compound diet for 4 weeksAccumulation of phytanic and pristanic acid[16]
LiverMouse1.0% this compound diet for 4 weeksAccumulation of phytanic and pristanic acid[16]

Experimental Protocols

Protocol 1: Extraction and Analysis of this compound in Human Plasma by GC-MS

This protocol describes a method for the quantitative analysis of this compound in human plasma using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard.

Materials:

  • Human plasma sample

  • This compound standard

  • This compound-d5 (internal standard)

  • Chloroform

  • Methanol

  • Anhydrous pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Glass tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma in a glass tube, add a known amount of this compound-d5 internal standard.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully transfer the lower organic phase to a new glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried lipid extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

    • Cap the tube tightly and heat at 60°C for 30 minutes.

    • Allow the sample to cool to room temperature.

  • GC-MS Analysis:

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL in splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 150°C.

      • Ramp 2: 5°C/min to 250°C, hold for 10 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-550.

    • For quantification, operate in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the TMS derivatives of this compound and this compound-d5.

Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum compared to a standard.

  • Quantify the amount of this compound by constructing a calibration curve using the peak area ratio of this compound to the internal standard (this compound-d5).

Protocol 2: Lipid Extraction from Adipose Tissue for this compound Analysis

This protocol outlines a robust method for the extraction of total lipids from adipose tissue, which can then be analyzed for this compound content using GC-MS as described in Protocol 1.

Materials:

  • Adipose tissue sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Tissue homogenizer

  • Centrifuge

  • Glass tubes

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen adipose tissue.

    • Homogenize the tissue in a mixture of 2 mL of chloroform and 1 mL of methanol using a tissue homogenizer.

  • Lipid Extraction (Folch Method):

    • Transfer the homogenate to a glass tube.

    • Add 1 mL of 0.9% NaCl solution to the homogenate.

    • Vortex the mixture thoroughly for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer it to a clean, pre-weighed glass tube.

    • Evaporate the chloroform under a stream of nitrogen to obtain the dry lipid extract.

    • The extracted lipids can then be derivatized and analyzed by GC-MS as detailed in Protocol 1.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (Plasma or Adipose Tissue) Add_IS Add Internal Standard (this compound-d5) Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Derivatize Silylation (BSTFA + TMCS) Evaporation->Derivatize GC_MS GC-MS Injection Derivatize->GC_MS Data_Acquisition Data Acquisition (SIM Mode) GC_MS->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing

Caption: Experimental workflow for the GC-MS analysis of this compound.

PPAR_RXR_Signaling cluster_ligands Dietary Ligands cluster_coregulators Co-regulators This compound This compound Phytanic_Acid Phytanic Acid This compound->Phytanic_Acid Metabolism PPARa PPARα Phytanic_Acid->PPARa Binds Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer Coactivators Co-activators (e.g., SRC-1, PGC-1α) Coactivators->Heterodimer Recruited upon ligand binding Corepressors Co-repressors Corepressors->Heterodimer Dissociates upon ligand binding PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Target_Genes Target Gene Transcription (e.g., CPT1, ACOX1) PPRE->Target_Genes Regulates Biological_Effects Biological Effects (Lipid Metabolism, etc.) Target_Genes->Biological_Effects Leads to

Caption: this compound/Phytanic Acid Activated PPARα/RXR Signaling Pathway.

References

Application Notes and Protocols for the Synthesis of Tocopherols from Phytol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocopherols, a class of lipid-soluble antioxidants collectively known as Vitamin E, are essential micronutrients for human health. Their synthesis, particularly of the most biologically active form, α-tocopherol, is of significant interest in the pharmaceutical, nutraceutical, and food industries. Phytol, a branched-chain alcohol derived from the degradation of chlorophyll, serves as a key precursor for the phytyl tail of the tocopherol molecule. This document provides detailed application notes and experimental protocols for the synthesis of tocopherols using this compound, covering both established chemical methods and the underlying biological pathways.

Chemical Synthesis of α-Tocopherol from this compound

The industrial synthesis of (all-rac)-α-tocopherol is predominantly achieved through the acid-catalyzed condensation of trimethylhydroquinone (TMHQ) with this compound or its isomer, isothis compound. This reaction is a classic example of a Friedel-Crafts alkylation.[1]

Reaction Mechanism

The synthesis proceeds through a Friedel-Crafts alkylation of the aromatic ring of TMHQ by the phytyl side chain from this compound or isothis compound, followed by an intramolecular cyclization to form the chromanol ring of tocopherol. The reaction is catalyzed by a Lewis or Brønsted acid, which activates the hydroxyl group of this compound, facilitating the electrophilic attack on the electron-rich TMHQ ring.[2][3]

Friedel_Crafts_Tocopherol_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product TMHQ Trimethylhydroquinone (TMHQ) Intermediate Alkylated Intermediate TMHQ->Intermediate Friedel-Crafts Alkylation This compound This compound / Isothis compound This compound->Intermediate Acid_Catalyst Acid Catalyst (e.g., ZnCl2/HCl, p-TsOH) Acid_Catalyst->this compound activates a_Tocopherol α-Tocopherol Intermediate->a_Tocopherol Intramolecular Cyclization

Caption: Friedel-Crafts reaction mechanism for α-tocopherol synthesis.

Experimental Protocols

Below are two detailed protocols for the synthesis of (all-rac)-α-tocopherol using different catalytic systems.

Protocol 1: Synthesis using Zinc Chloride and Hydrochloric Acid in Isobutyl Acetate

This protocol is adapted from established industrial methods utilizing a Lewis acid/Brønsted acid combination.

Materials:

  • 2,3,5-Trimethylhydroquinone (TMHQ)

  • Isothis compound (purity >98%)

  • Zinc chloride (ZnCl₂), anhydrous

  • Concentrated hydrochloric acid (HCl)

  • Isobutyl acetate

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium chloride (NaCl), saturated solution (brine)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle with temperature controller

  • Water bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 69.9 g (0.460 mol) of TMHQ, 52.5 g (0.386 mol) of anhydrous zinc chloride, 150 mL of isobutyl acetate, and 7.5 g of concentrated hydrochloric acid.

  • Reaction: Stir the mixture and maintain the temperature between 30-40°C using a water bath.[3]

  • Addition of Isothis compound: Add 138.3 g (0.459 mol) of isothis compound dropwise to the reaction mixture over a period of 3 hours, ensuring the temperature remains within the specified range.[3]

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2 hours.[3]

  • Workup:

    • Wash the reaction mixture with 30 mL of deionized water.

    • Transfer the mixture to a separatory funnel and separate the aqueous layer.

    • Distill off the isobutyl acetate from the organic layer under reduced pressure.

    • Dissolve the residue in 300 mL of toluene.

    • Wash the toluene solution successively with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain crude (all-rac)-α-tocopherol.

    • Further purification can be achieved by column chromatography on silica gel or molecular distillation.[4]

Protocol 2: Synthesis using p-Toluenesulfonic Acid in a Two-Phase System

This protocol utilizes a Brønsted acid catalyst in a two-phase solvent system, which can facilitate the removal of water and improve reaction efficiency.

Materials:

  • 2,3,5-Trimethylhydroquinone (TMHQ)

  • Isothis compound

  • p-Toluenesulfonic acid (p-TsOH)

  • Propylene carbonate

  • Hexane

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a Dean-Stark or similar water separator

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle with temperature controller

  • Inert gas supply (Argon or Nitrogen)

  • Separatory funnel

Procedure:

  • Reaction Setup: Assemble a three-necked flask with a reflux condenser and a water separator, a mechanical stirrer, and an inert gas inlet. Charge the flask with 23.3 g (150 mmol) of TMHQ and 0.1 g of p-toluenesulfonic acid. Add 80 mL of propylene carbonate and stir to dissolve the solids.[2]

  • Preparation of Isothis compound Solution: In a dropping funnel, prepare a solution of 36.55 mL (100 mmol) of isothis compound in 100 mL of hexane.[2]

  • Reaction: Heat the reaction mixture to approximately 100°C under a gentle stream of inert gas.

  • Addition of Isothis compound: Add the isothis compound solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature and collecting the water that azeotropes with hexane in the water separator.[2]

  • Reaction Completion: After the addition is complete, continue heating for another 30 minutes while distilling off the hexane. Increase the temperature to 135°C and heat for an additional 30 minutes.[2]

  • Workup:

    • Cool the reaction mixture to 80°C. The mixture will separate into two phases.

    • Add 100 mL of hexane to the flask and stir for a few minutes.

    • Transfer the mixture to a separatory funnel and separate the two layers. The lower propylene carbonate layer can be recycled.

    • Wash the upper hexane layer with deionized water to remove any remaining catalyst and propylene carbonate.

  • Purification:

    • Dry the hexane layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield crude (all-rac)-α-tocopherol.

    • The crude product can be further purified by flash chromatography or high-performance liquid chromatography (HPLC).[5]

Quantitative Data Presentation

The yield of α-tocopherol is highly dependent on the catalyst, solvent, and reaction conditions. The following table summarizes reported yields for different catalytic systems.

Catalyst SystemSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)Reference(s)
ZnCl₂ / HClIsobutyl acetate30-405~95[4]
ZnCl₂ / HClDiethyl carbonate30-405~96[4]
p-Toluenesulfonic acidPropylene carbonate / Hexane100-1351~92[2]
Sulfuric acidEthylene carbonate / Hexane100-1351~90
ZnCl₂Reduced pressure, water as solvent1200.8355.1[6]
ZnCl₂Reduced pressure, α-tocopherol as solvent1201.2589[6]

Experimental Workflow Diagram

Tocopherol_Synthesis_Workflow start Start setup Reaction Setup: - Charge flask with TMHQ, catalyst, and solvent start->setup reaction Condensation Reaction: - Heat to desired temperature - Add this compound/isothis compound dropwise setup->reaction workup Workup: - Quench reaction - Phase separation/extraction - Solvent removal reaction->workup purification Purification: - Column chromatography or - Molecular distillation workup->purification product Pure α-Tocopherol purification->product end End product->end

Caption: General experimental workflow for tocopherol synthesis.

Biological Synthesis of Tocopherols from this compound

In photosynthetic organisms, this compound derived from the degradation of chlorophyll is a primary source for the phytyl diphosphate (PDP) required for tocopherol biosynthesis.[3][7] This natural pathway offers insights into potential biocatalytic routes.

Signaling Pathway

The conversion of this compound to phytyl diphosphate, the immediate precursor for the condensation with homogentisate (HGA), involves a two-step phosphorylation process catalyzed by specific kinases.

  • Chlorophyll Degradation: Chlorophyllases and other hydrolases release free this compound from the chlorophyll molecule during its turnover.

  • Phosphorylation:

    • VTE5 (this compound Kinase): This enzyme catalyzes the first phosphorylation step, converting this compound to phytyl monophosphate (Phytyl-P).[7]

    • VTE6 (Phytyl-Phosphate Kinase): VTE6 then phosphorylates phytyl-P to phytyl diphosphate (PDP).[7]

  • Condensation: Homogentisate phytyltransferase (HPT) catalyzes the condensation of PDP with HGA to form 2-methyl-6-phytyl-1,4-benzoquinol, a key intermediate in the tocopherol biosynthetic pathway.[8]

  • Cyclization and Methylation: Subsequent enzymatic steps involving a cyclase and methyltransferases lead to the formation of the different tocopherol isoforms (α, β, γ, δ).[8]

Tocopherol_Biosynthesis_Pathway cluster_chlorophyll Chloroplast Chlorophyll Chlorophyll This compound Free this compound Chlorophyll->this compound Chlorophyllases Phytyl_P Phytyl Monophosphate This compound->Phytyl_P VTE5 (this compound Kinase) PDP Phytyl Diphosphate (PDP) Phytyl_P->PDP VTE6 (Phytyl-Phosphate Kinase) MPBQ 2-Methyl-6-phytyl-1,4-benzoquinol PDP->MPBQ HPT HGA Homogentisate (HGA) HGA->MPBQ Tocopherols Tocopherols (α, β, γ, δ) MPBQ->Tocopherols Cyclase & Methyltransferases

Caption: Biological pathway of tocopherol synthesis from this compound.

Biocatalytic Approaches: Current Status and Future Perspectives

While the enzymatic pathway for tocopherol synthesis from this compound in plants is well-characterized, the development of practical in vitro biocatalytic protocols using isolated enzymes or engineered microorganisms is still an emerging field. The multi-step nature of the pathway and the membrane-associated properties of some of the enzymes present challenges for developing robust and scalable biocatalytic processes.

Currently, detailed, publicly available protocols for the complete biocatalytic synthesis of tocopherols from this compound are limited. However, the elucidation of the key enzymes, such as VTE5 and VTE6, opens avenues for future research in this area.[7] The expression of these enzymes in microbial hosts could pave the way for the development of whole-cell biocatalysts for the conversion of this compound to PDP, which could then be coupled with HPT and downstream enzymes to produce tocopherols.

Role of Fischer-Speier Esterification

The Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[9] In the context of Vitamin E, this reaction is not used for the primary synthesis of the tocopherol molecule from this compound and TMHQ. Instead, it is employed to esterify the hydroxyl group on the chromanol ring of the synthesized tocopherol with a carboxylic acid, such as acetic acid or succinic acid. This results in the formation of tocopheryl esters (e.g., tocopheryl acetate, tocopheryl succinate), which are more stable and less prone to oxidation than the free tocopherol form.[1] These esterified forms are commonly used in pharmaceutical and cosmetic formulations.

Conclusion

The synthesis of tocopherols from this compound is a well-established process, particularly through chemical methods like the Friedel-Crafts alkylation of trimethylhydroquinone. The protocols and data presented provide a comprehensive guide for researchers in this field. While the biological pathway offers a blueprint for potential biocatalytic routes, further research is needed to translate this knowledge into practical and scalable biomanufacturing processes. The understanding of these synthetic methodologies is crucial for the continued development and application of Vitamin E in various sectors.

References

Application Notes and Protocols: Utilizing Cell Culture Models to Investigate the Mechanism of Action of Phytol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytol, a diterpene alcohol component of chlorophyll, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3][4] Understanding the cellular and molecular mechanisms underlying these effects is crucial for its potential development as a therapeutic agent. Cell culture models provide an invaluable tool for elucidating the intricate signaling pathways modulated by this compound. These in vitro systems allow for controlled investigations into its effects on cell viability, proliferation, apoptosis, and inflammation. This document provides detailed application notes and protocols for utilizing various cell culture models to study the mechanism of action of this compound.

Key Mechanistic Insights from Cell Culture Studies

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways:

  • PI3K/Akt Signaling Pathway: In non-small cell lung cancer (NSCLC) A549 cells, this compound has been demonstrated to inhibit cell proliferation and migration by suppressing the PI3K/Akt signaling pathway.[5]

  • NF-κB Signaling Pathway: this compound exhibits anti-inflammatory effects by inhibiting the NF-κB pathway.[1][2] In A549 cells, it dose-dependently inhibits NF-κB-mediated luciferase activity and downregulates the expression of NF-κB target genes such as MMP9, IL-6, VEGFA, and IL-8.[5][6]

  • PPARα Activation: this compound and its metabolite, phytanic acid, are known activators of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in lipid metabolism.[7][8][9] This activation has been observed in HepG2 hepatocytes, leading to the upregulation of PPARα-target genes.[8][10]

  • Apoptosis Induction: this compound can induce apoptosis in cancer cells. In A549 cells, it has been shown to trigger apoptosis through the activation of TRAIL, FAS, and TNF receptors, leading to the activation of caspase 9 and 3.[11][12] This process is also associated with the depolarization of the mitochondrial membrane and the modulation of Bcl-2 family proteins.[3]

  • Oxidative Stress: In some contexts, this compound's mechanism involves the induction of reactive oxygen species (ROS), which can lead to oxidative cell death, as observed in Pseudomonas aeruginosa.[13] In A549 cells, this compound-induced apoptosis is also mediated by ROS generation.[11][12]

Data Presentation: Efficacy of this compound in Various Cell Culture Models

The following tables summarize the quantitative data from studies investigating the effects of this compound in different cell lines.

Cell LineCell TypeThis compound ConcentrationIncubation TimeObserved EffectReference
A549Human non-small cell lung cancer0-80 µM24 hoursNo significant cytotoxicity.[5][6][5][6]
A549Human non-small cell lung cancer70.81 ± 0.32 μM (IC50)24 hoursAntiproliferative activity.[3][3]
A549Human non-small cell lung cancer60.7 ± 0.47 μM (IC50)48 hoursAntiproliferative activity.[3][3]
H69Human small cell lung cancer0-80 µM24 hoursNo significant cytotoxicity.[5][6][5][6]
NL20Human non-tumoral bronchial epithelialNot specifiedNot specifiedNo toxicity observed.[5][6][5][6]
HepG2Human hepatocellular carcinoma40 µMNot specifiedSuppression of epithelial-mesenchymal transition signaling.[14][14]
IC-21Murine macrophage10-400 µg/ml24 hoursDose-dependent decrease in cell viability.[2][2]
Molt 4BHuman T-lymphoblastic leukemia10-100 μM3 daysInhibition of cell growth.[15][15]
L-132Normal human lung cells67 and 84 μMNot specifiedMild toxic effect at maximum dose.[3][3]

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Phytol_PI3K_Akt_Signaling This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates Proliferation Cell Proliferation Akt->Proliferation promotes Migration Cell Migration Akt->Migration promotes

This compound's inhibition of the PI3K/Akt signaling pathway.

Phytol_NFkB_Signaling This compound This compound IKK IKK This compound->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-6, COX-2, MMP9) Nucleus->Inflammatory_Genes induces

This compound's inhibitory effect on the NF-κB signaling pathway.

Phytol_PPARa_Signaling This compound This compound PPARa PPARα This compound->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Lipid_Metabolism_Genes Lipid Metabolism Target Genes PPRE->Lipid_Metabolism_Genes upregulates

Activation of PPARα signaling by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis Cell_Culture 1. Cell Seeding (e.g., A549, HepG2) Phytol_Prep 2. This compound Preparation (Stock & Working Solutions) Cell_Treatment 3. Cell Treatment with this compound (e.g., 24, 48, 72 hours) Viability Cell Viability Assay (MTT, WST-1) Cell_Treatment->Viability Western_Blot Western Blot (PI3K, Akt, NF-κB, Caspases) Cell_Treatment->Western_Blot qPCR qRT-PCR (MMP9, IL-6, VEGFA) Cell_Treatment->qPCR Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Cell_Treatment->Flow_Cytometry

General experimental workflow for studying this compound's effects.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or antiproliferative effect of this compound on a specific cell line.

Materials:

  • Selected cell line (e.g., A549, HepG2)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[12]

  • Treatment Preparation: Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10, 20, 40, 60, 80, 100 µM).[5][15] Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent-induced toxicity.[7] Prepare a vehicle control with the same concentration of DMSO.

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[7]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in a signaling pathway (e.g., PI3K/Akt, NF-κB, apoptosis-related proteins).

Materials:

  • Cells treated with this compound as described in Protocol 1 (using larger culture dishes).

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-NF-κB, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-caspase-9).[3][7]

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence detection reagent.

Procedure:

  • Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.[7]

  • SDS-PAGE and Transfer: Normalize protein samples to the same concentration, mix with Laemmli buffer, and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

Objective: To determine the effect of this compound on the mRNA expression levels of target genes (e.g., MMP9, IL-6, VEGFA, NFKBIA, PPARα target genes).[5][6][8]

Materials:

  • Cells treated with this compound.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • SYBR Green or TaqMan master mix.

  • Primers for target genes and a reference gene (e.g., GAPDH).

  • Real-time PCR system.

Procedure:

  • RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qRT-PCR: Perform qRT-PCR using the synthesized cDNA, SYBR Green or TaqMan master mix, and specific primers for the target and reference genes.

  • Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.

Protocol 4: Apoptosis Assay by Flow Cytometry

Objective: To quantify the percentage of apoptotic cells after this compound treatment.

Materials:

  • Cells treated with this compound.

  • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.

  • Flow cytometer.

Procedure:

  • Cell Harvesting: After this compound treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Cell Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative cells are live cells.

    • Annexin V-positive/PI-negative cells are early apoptotic cells.

    • Annexin V-positive/PI-positive cells are late apoptotic/necrotic cells.

    • Annexin V-negative/PI-positive cells are necrotic cells.

  • Quantification: Determine the percentage of cells in each quadrant.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to investigate the mechanism of action of this compound using cell culture models. By employing these standardized methods, scientists can further unravel the therapeutic potential of this promising natural compound in various disease contexts, including cancer and inflammatory disorders. The careful selection of cell lines, appropriate this compound concentrations, and relevant downstream analyses are critical for obtaining robust and reproducible data.

References

Application Notes and Protocols for the Quantification of Phytol using High-Performance Thin-Layer Chromatography (HPTLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytol, a branched-chain diterpene alcohol, is a constituent of chlorophyll and a precursor for the synthesis of vitamins E and K1. Its presence in various plant materials and essential oils, coupled with its potential therapeutic properties, necessitates accurate and efficient quantification methods. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective solution for the quantification of this compound in diverse matrices. This document provides detailed application notes and protocols for the determination of this compound using HPTLC, including method validation parameters and experimental workflows.

Quantitative Data Summary

The following table summarizes the key validation parameters for the HPTLC quantification of this compound, compiled from various studies. This data demonstrates the method's suitability for accurate and precise analysis.

Validation ParameterPerformance DataReference
Linearity Range 100 - 600 ng/spot[1]
Correlation Coefficient (r²) 0.993[1]
Limit of Detection (LOD) 15 - 35 ng/spot (for similar terpenes)[2]
Limit of Quantification (LOQ) Data not available for this compound specifically
Precision (%RSD) < 2% (for similar compounds)[3]
Accuracy (Recovery %) 99.80% (for similar compounds)[4]
Rf Value ~0.22

Experimental Protocols

This section outlines the detailed methodology for the quantification of this compound using HPTLC.

Sample Preparation

1.1. Plant Material:

  • Dry the plant material (e.g., leaves, stems) at 40-50°C to a constant weight.

  • Grind the dried material to a fine powder (40-60 mesh).

  • Accurately weigh 1.0 g of the powdered sample into a flask.

  • Add 20 mL of methanol or ethanol (1:20 sample-to-solvent ratio).

  • Perform extraction using ultrasonication at 40 kHz and 60°C for 30 minutes.

  • Filter the extract through Whatman No. 1 filter paper.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Reconstitute the dried extract in a known volume of methanol or ethanol for HPTLC analysis.[2]

1.2. Essential Oils:

  • Accurately weigh 10 mg of the essential oil.

  • Dissolve the oil in 10 mL of methanol to obtain a stock solution.

  • Further dilute the stock solution as required to fall within the linear range of the calibration curve.

Standard Solution Preparation
  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • From the stock solution, prepare a series of working standard solutions of varying concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL) to establish the calibration curve.

Chromatographic Conditions
  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 (20 x 10 cm).

  • Mobile Phase: Toluene: Ethyl Acetate (93:7, v/v).

  • Chamber Saturation: Saturate the twin-trough chamber with the mobile phase vapor for at least 20 minutes at room temperature (25 ± 2°C).[5]

  • Sample Application: Apply the sample and standard solutions as 8 mm bands onto the HPTLC plate using an automated applicator (e.g., CAMAG Linomat 5).

  • Development: Develop the plate in the saturated chamber up to a distance of 80 mm.

  • Drying: Dry the developed plate in an oven or with a stream of warm air to completely remove the mobile phase.

Derivatization and Detection
  • Derivatization Reagent: Prepare Anisaldehyde-Sulfuric acid reagent by mixing 0.5 mL of p-anisaldehyde with 10 mL of glacial acetic acid, followed by 85 mL of methanol and 5 mL of concentrated sulfuric acid.

  • Application: Spray the dried HPTLC plate with the Anisaldehyde-Sulfuric acid reagent.

  • Heating: Heat the plate at 100-110°C for 5-10 minutes until colored spots develop. Terpenes like this compound typically appear as blue, purple, or gray spots.[1][6]

  • Densitometric Scanning: Scan the derivatized plate using a TLC scanner in absorbance mode at an appropriate wavelength (e.g., 530 nm for some terpenes after derivatization).[3]

Quantification
  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating the peak area of the sample spot on the calibration curve.

Visualizations

This compound Biosynthesis and its Role as a Precursor

This compound is a key intermediate in the biosynthesis of essential lipid-soluble vitamins, namely tocopherols (Vitamin E) and phylloquinone (Vitamin K1). The following diagrams illustrate these crucial metabolic pathways.

Phytol_Biosynthesis_and_Utilization cluster_MEP MEP Pathway cluster_Chlorophyll Chlorophyll Cycle cluster_Tocopherol Tocopherol (Vitamin E) Biosynthesis cluster_Phylloquinone Phylloquinone (Vitamin K1) Biosynthesis G3P Glyceraldehyde-3-P MEP MEP G3P->MEP Pyruvate Pyruvate Pyruvate->MEP IPP Isopentenyl-PP MEP->IPP DMAPP Dimethylallyl-PP IPP->DMAPP GPP Geranyl-PP DMAPP->GPP FPP Farnesyl-PP GPP->FPP GGPP Geranylgeranyl-PP FPP->GGPP Chlorophyll_a Chlorophyll a GGPP->Chlorophyll_a GGR Phytol_PP Phytyl-PP GGPP->Phytol_PP Reduction Chlorophyllide_a Chlorophyllide a Chlorophyll_a->Chlorophyllide_a Chlorophyllase Free_this compound This compound Chlorophyll_a->Free_this compound Degradation Chlorophyllide_a->Chlorophyll_a Chlorophyll synthase Phytol_P This compound-P Phytol_P->Phytol_PP VTE6 MPBQ 2-Methyl-6-phytyl-1,4-benzoquinol Phytol_PP->MPBQ HPT Demethylphylloquinone Demethylphylloquinone Phytol_PP->Demethylphylloquinone MenA Free_this compound->Phytol_P VTE5 HGA Homogentisate HGA->MPBQ gamma_Tocopherol γ-Tocopherol MPBQ->gamma_Tocopherol VTE1 alpha_Tocopherol α-Tocopherol (Vitamin E) gamma_Tocopherol->alpha_Tocopherol VTE4 Chorismate Chorismate DHNA 1,4-dihydroxy-2-naphthoate Chorismate->DHNA DHNA->Demethylphylloquinone Phylloquinone Phylloquinone (Vitamin K1) Demethylphylloquinone->Phylloquinone HPTLC_Workflow start Start sample_prep Sample Preparation (Extraction/Dilution) start->sample_prep standard_prep Standard Preparation start->standard_prep application Sample & Standard Application sample_prep->application standard_prep->application plate_prep HPTLC Plate Preparation (Pre-washing & Activation) plate_prep->application development Chromatographic Development application->development drying Plate Drying development->drying derivatization Derivatization drying->derivatization scanning Densitometric Scanning derivatization->scanning quantification Data Analysis & Quantification scanning->quantification end End quantification->end

References

Troubleshooting & Optimization

Overcoming the poor water solubility of phytol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the experimental challenges associated with the poor water solubility of phytol.

Troubleshooting Guide

Issue 1: this compound precipitates out of my aqueous solution after adding it from an organic solvent stock.

  • Possible Cause A: Final solvent concentration is too low. The abrupt change in polarity when adding a concentrated this compound stock in an organic solvent to a large volume of aqueous buffer can cause it to crash out of solution.

  • Suggested Solution:

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is sufficient to maintain this compound's solubility, typically between 0.1% and 1%. However, always perform a vehicle control to account for any effects of the solvent on your experimental system.[1]

    • Use a Step-wise Dilution: Instead of adding the this compound stock directly to your final volume of aqueous media, first dilute it in a smaller volume of media, then add this intermediate dilution to the final volume.

    • Proper Mixing Technique: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously.[1] This promotes rapid dispersion and prevents localized high concentrations that lead to precipitation.

  • Possible Cause B: The pH of the aqueous medium is not optimal.

  • Suggested Solution: While this compound's solubility is not strongly pH-dependent, the overall stability of your formulation might be. If your experimental parameters allow, you can test a range of pH values for your buffer to see if it improves solubility and prevents precipitation.

Issue 2: My this compound solution is initially clear but becomes cloudy or shows precipitation over time.

  • Possible Cause: Supersaturation. You may have created a supersaturated solution that is not stable over time.

  • Suggested Solution:

    • Prepare Fresh Solutions: Prepare your this compound working solutions immediately before use.

    • Consider Solubility Enhancers: If the final concentration required is high, you may need to employ solubility-enhancing techniques such as using surfactants, or creating a nanoemulsion.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

This compound is a lipophilic molecule and is practically insoluble in water.[2][3] It is, however, soluble in various organic solvents. The approximate solubilities are summarized in the table below.

Q2: How should I store this compound and its stock solutions?

This compound is supplied as a neat oil and should be stored at -20°C for long-term stability, where it is stable for at least four years.[2][4] Stock solutions should be prepared in a suitable organic solvent, purged with an inert gas, and stored in tightly sealed vials at -20°C or -80°C.[2][4] this compound is light-sensitive, so solutions should be protected from light using amber vials or by wrapping them in aluminum foil.[2]

Q3: Can I use surfactants to dissolve this compound in an aqueous medium?

Yes, surfactants can be used to increase the solubility of hydrophobic compounds like this compound in aqueous solutions.[5][6] Non-ionic surfactants such as Tween 80 are commonly used.[7] Surfactants form micelles that encapsulate the hydrophobic this compound molecules, allowing them to be dispersed in water.[5]

Q4: What are nanoemulsions and how can they help with this compound's solubility?

Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically ranging from 20 to 500 nm.[8] Encapsulating this compound within a nanoemulsion can significantly improve its water dispersibility, stability, and bioavailability for in vitro and in vivo experiments.[8][9][10]

Q5: Are there other advanced methods to improve this compound's water solubility?

Yes, another effective method is the formation of inclusion complexes with cyclodextrins.[11][12][13] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12] They can encapsulate this compound, thereby increasing its aqueous solubility and stability.[11][13]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference
Ethanol~10 mg/mL[2][4]
Dimethyl sulfoxide (DMSO)~5 mg/mL[2][4]
Dimethylformamide (DMF)~10 mg/mL[2][4]
ChloroformSoluble[14]
DichloromethaneSoluble[14]
Ethyl AcetateSoluble[14]
AcetoneSoluble[14]
WaterPractically Insoluble[2][3]

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Nanoemulsion by Phase Inversion Composition (PIC)

This protocol is adapted from a method used to prepare this compound-loaded soybean oil nanoemulsions.[8][10]

  • Prepare the Oil Phase:

    • In a suitable vessel, combine the this compound with a carrier oil (e.g., soybean oil) and a surfactant (e.g., a mixture of soy phosphatidylcholine and sodium oleate).

  • Prepare the Aqueous Phase:

    • Prepare the aqueous phase, which may contain a co-surfactant or other stabilizing agents dissolved in water.

  • Titration and Emulsification:

    • Heat both the oil and aqueous phases to a specific temperature (e.g., 70°C).

    • Slowly titrate the aqueous phase into the oil phase under constant magnetic stirring.

    • Following titration, homogenize the mixture using a high-shear homogenizer (e.g., Ultra-Turrax) at a specific speed and duration to form the nanoemulsion.

  • Characterization:

    • Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 2: Solubilization of this compound using Cyclodextrins

This is a general protocol for forming an inclusion complex with a poorly soluble drug.

  • Molar Ratio Determination:

    • Determine the optimal molar ratio of this compound to cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) through preliminary experiments. A 1:1 or 1:2 ratio is a common starting point.

  • Complex Formation (Kneading Method):

    • Accurately weigh the this compound and cyclodextrin.

    • Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.

    • Gradually add the this compound to the paste and knead for a specified period (e.g., 30-60 minutes).

    • Dry the resulting product in an oven at a controlled temperature or by lyophilization.

  • Solubility Assessment:

    • Determine the concentration of this compound in the resulting complex and assess its solubility in your desired aqueous medium.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Solubilization Methods cluster_application Application in Aqueous Medium This compound This compound (Neat Oil) organic_solvent Dissolve in Organic Solvent (e.g., DMSO, Ethanol) This compound->organic_solvent Method 1 nanoemulsion Prepare Nanoemulsion This compound->nanoemulsion Method 2 cyclodextrin Form Inclusion Complex This compound->cyclodextrin Method 3 cell_culture Cell Culture Experiments organic_solvent->cell_culture Dilute in media nanoemulsion->cell_culture in_vivo In Vivo Studies nanoemulsion->in_vivo cyclodextrin->cell_culture cyclodextrin->in_vivo

Caption: Experimental workflow for solubilizing this compound.

signaling_pathways cluster_inflammation Inflammation cluster_metabolism Metabolism cluster_melanogenesis Melanogenesis cluster_plant_defense Plant Defense This compound This compound NFkB NF-κB Pathway This compound->NFkB Downregulates p38MAPK p38MAPK Pathway This compound->p38MAPK Downregulates PI3KAkt PI3K/Akt Pathway This compound->PI3KAkt Activates ROS ROS Production This compound->ROS Stimulates Ethylene Ethylene Signaling This compound->Ethylene Induces ERK ERK Phosphorylation ROS->ERK MITF MITF Degradation ERK->MITF

Caption: Signaling pathways modulated by this compound.[15][16][17][18]

References

Technical Support Center: Phytol Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phytol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when handling this compound in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound is a highly lipophilic, water-immiscible diterpene alcohol, which results in poor water solubility.[1][2][3] To effectively work with this compound in aqueous solutions, a solubilization strategy is necessary. Direct addition to buffers will likely result in a separate, immiscible phase.

Q2: I've prepared a this compound solution, but my results are inconsistent. What could be the cause?

A2: Inconsistent results are often due to the instability of this compound in aqueous media. This compound is susceptible to degradation through various pathways, including oxidation.[4][5] The primary degradation product is often phytenal, a highly reactive aldehyde.[6][7] This degradation can be influenced by factors like light, oxygen, and temperature, leading to variable concentrations of active this compound in your experiments.

Q3: What are the primary degradation products of this compound I should be aware of?

A3: The main degradation pathway for this compound involves its oxidation. The first step is the conversion of this compound to phytenal, which is then further oxidized to phytenic acid.[8][9] These metabolites can have different biological activities and may interfere with your experimental results. In biological systems, phytenic acid can be converted to phytenoyl-CoA and further metabolized.[10][11]

Q4: How can I improve the solubility and stability of this compound in my aqueous formulation?

A4: Several advanced formulation techniques can enhance the solubility and protect this compound from degradation. The most common and effective methods include:

  • Nanoemulsions: These are oil-in-water dispersions with droplet sizes typically under 200 nm that can encapsulate this compound, improving its stability and bioavailability.[2][12]

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate this compound, offering high drug loading and controlled release.[2][3]

  • Liposomes: These vesicular structures can incorporate this compound into their lipid bilayer, which is effective for drug delivery.[1][2]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity that can encapsulate this compound, forming a complex that is more soluble in water.[13][14]

Troubleshooting Guide

Issue 1: this compound precipitates out of solution after formulation.

Possible Cause Recommended Solution
Suboptimal Formulation Parameters Review and optimize the ratio of oil, surfactant, and co-surfactant in your nanoemulsion or the lipid-to-drug ratio in your SLNs. Ensure the chosen components are appropriate for this compound.
Low Encapsulation Efficiency The formulation may not be effectively encapsulating the this compound. Modify the preparation method (e.g., adjust homogenization speed/time, sonication parameters) to improve encapsulation.[15]
"Leaching" of this compound from Carrier The this compound may be slowly leaking from the nanocarrier. Consider using a different lipid or surfactant system that provides better retention. For SLNs, using lipids with a more solid matrix at the experimental temperature can help.[3]
pH or Ionic Strength Issues The pH or ionic strength of your final aqueous phase may be destabilizing the formulation. Prepare the formulation in the final buffer system or test its stability by adding it to the buffer and observing for precipitation over time.

Issue 2: Loss of this compound activity or concentration over time.

Possible Cause Recommended Solution
Oxidative Degradation This compound is prone to oxidation.[5] Prepare solutions fresh and store them protected from light and oxygen (e.g., in amber vials, purged with nitrogen or argon). Consider adding an antioxidant to the formulation if compatible with your experiment.
Hydrolysis This compound is released from chlorophyll via hydrolysis, an ester bond cleavage.[6][16] While free this compound doesn't have an ester bond to hydrolyze, ensure that if you are working with chlorophyll-containing extracts, the saponification process to release this compound is complete.
Adsorption to Labware Due to its lipophilic nature, this compound can adsorb to plastic surfaces. Use glass or low-adhesion microplates and pipette tips where possible.
Inaccurate Quantification The method used to measure this compound concentration may not be accurate or reproducible. Validate your analytical method (e.g., GC-MS, HPLC) with proper standards and controls.[17][18]

Data Presentation: Formulation Parameters

The tables below summarize typical parameters for common this compound nanoformulations, providing a starting point for formulation development.

Table 1: this compound-Loaded Nanoemulsion Characteristics

Formulation TypeOil PhaseSurfactant/Co-surfactantMean Droplet Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
O/W NanoemulsionSoybean OilNot Specified~200< 0.2Not Specified[12]
O/W NanoemulsionMedium Chain TriglyceridesSoy Phosphatidylcholine / Sodium Oleate~245< 0.4~94 (calculated from loading)[19]

Table 2: this compound-Loaded Solid Lipid Nanoparticle (SLN) Characteristics

Lipid MatrixSurfactantMean Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
1,3-distearyl-2-oleyl glycerol (TG1)Polyvinyl Alcohol (PVA)< 300Not Specified> 90%
1,3-distearyl-2-oleyl glycerol (TG1)Polysorbate 80 (Tween 80)< 300Not Specified> 65%[15]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoemulsion (Phase Inversion Composition Method)

This protocol is adapted from a method used to create a stable this compound-loaded nanoemulsion.[12]

  • Preparation of Phases:

    • Oil Phase: Combine soybean oil (as the carrier oil) and the selected surfactant(s). Add the desired amount of this compound to this mixture.

    • Aqueous Phase: Prepare the desired aqueous buffer.

  • Titration: Slowly add the aqueous phase to the oil phase under constant, moderate magnetic stirring.

  • Phase Inversion: Continue adding the aqueous phase until the mixture, which is initially hazy or milky, spontaneously clarifies. This indicates the formation of a nanoemulsion.

  • Characterization:

    • Measure the mean droplet diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Assess short-term and long-term stability by monitoring for any signs of macroscopic instability (e.g., creaming, phase separation) and by re-measuring droplet size over time.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol outlines a general method for preparing SLNs.[3]

  • Preparation of Phases:

    • Lipid Phase: Melt the solid lipid (e.g., 1,3-distearyl-2-oleyl glycerol) at a temperature approximately 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid.

    • Aqueous Phase: Heat the aqueous surfactant solution (e.g., PVA or Polysorbate 80) to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., using an Ultra-Turrax) for a defined period (e.g., 5-10 minutes) to form a hot oil-in-water emulsion.

  • Nanoparticle Formation: Transfer the hot emulsion to a cold environment (e.g., an ice bath) and stir until it cools to room temperature. The cooling process solidifies the lipid droplets, forming the SLNs.

  • Characterization:

    • Measure particle size, PDI, and zeta potential using DLS.

    • Determine the encapsulation efficiency by separating the free this compound from the SLNs (e.g., by ultracentrifugation) and quantifying the this compound in both the supernatant and the nanoparticle pellet.

Protocol 3: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general procedure for the analysis of this compound in a sample.[7][17]

  • Sample Extraction: Extract this compound from your aqueous formulation using a non-polar solvent like hexane or petroleum ether. This may require breaking the nanoemulsion or dissolving the SLNs first, for example, with a suitable solvent like chloroform/methanol.

  • Derivatization (Recommended): To improve volatility and peak shape, this compound is often derivatized.

    • Evaporate the solvent from the extract under a gentle stream of nitrogen.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to form the trimethylsilyl (TMS) ether of this compound.

  • GC-MS Analysis:

    • Column: Use a suitable capillary column (e.g., DB-5ms).

    • Injector: Operate in splitless mode.

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C).

    • Mass Spectrometer: Operate in Electron Impact (EI) ionization mode and scan a mass range of m/z 40-550.

  • Data Analysis:

    • Identify the this compound-TMS peak based on its retention time and mass spectrum compared to a known standard.

    • Quantify the amount of this compound by creating a calibration curve from a series of known concentrations of a this compound standard that has undergone the same extraction and derivatization process.

Mandatory Visualizations

Phytol_Degradation_Pathway This compound This compound Phytenal Phytenal (Aldehyde) This compound->Phytenal Oxidation (Alcohol Dehydrogenase) Phytenic_Acid Phytenic Acid Phytenal->Phytenic_Acid Oxidation (Aldehyde Dehydrogenase) Metabolism Further Metabolism (α- and β-oxidation) Phytenic_Acid->Metabolism Activation to CoA ester

Caption: The primary oxidative degradation pathway of this compound.

Phytol_Stability_Workflow cluster_problem Problem Identification cluster_solution Solution Strategy cluster_verification Verification Poor_Solubility Poor Aqueous Solubility Encapsulation Select Encapsulation Strategy Poor_Solubility->Encapsulation Degradation Chemical Instability Degradation->Encapsulation Nanoemulsion Nanoemulsion Encapsulation->Nanoemulsion SLN Solid Lipid Nanoparticle (SLN) Encapsulation->SLN Liposome Liposome Encapsulation->Liposome Cyclodextrin Cyclodextrin Complex Encapsulation->Cyclodextrin Characterization Physicochemical Characterization (Size, PDI, Stability) Nanoemulsion->Characterization SLN->Characterization Liposome->Characterization Cyclodextrin->Characterization Quantification Quantification (e.g., GC-MS) Characterization->Quantification

Caption: Logical workflow for improving this compound stability in aqueous solutions.

Nanoemulsion_Workflow Start Start: Prepare Phases Oil_Phase Oil Phase: This compound + Oil + Surfactant Start->Oil_Phase Aqueous_Phase Aqueous Phase: Buffer Start->Aqueous_Phase Titration Slowly Titrate Aqueous Phase into Oil Phase with Stirring Oil_Phase->Titration Aqueous_Phase->Titration Inversion Observe Phase Inversion (Mixture Clarifies) Titration->Inversion Characterize Characterize Formulation (DLS, Stability) Inversion->Characterize End End: Stable Nanoemulsion Characterize->End

Caption: Experimental workflow for nanoemulsion preparation.

References

Technical Support Center: Optimizing Phytol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of phytol for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound? It is an oil and does not dissolve in aqueous media.

A: this compound is a lipophilic compound and is practically insoluble in water.[1] To prepare a stock solution for cell culture experiments, you should use an organic solvent.

  • Recommended Solvents: The most common and recommended solvent is dimethyl sulfoxide (DMSO).[2][3] Anhydrous ethanol is also a viable option.[3][4]

  • Stock Concentration: It is advisable to prepare a high-concentration stock solution, for example, between 10 mM and 100 mM.[2] This allows for minimal solvent volume to be added to your final culture medium.

  • Procedure: Dissolve the weighed amount of this compound oil in the chosen sterile solvent (e.g., DMSO) by vortexing or brief sonication.[4] Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2]

Q2: What is a good starting concentration range for this compound in my experiments?

A: The effective concentration of this compound is highly dependent on the cell line being tested. Based on published data, the half-maximal inhibitory concentration (IC50) can range from low micromolar to higher micromolar levels.

  • For Anticancer Assays: A broad starting range to test would be from 1 µM to 100 µM.[2] For highly sensitive cell lines like HL-60 (leukemia) or MCF-7 (breast cancer), you may see effects at concentrations as low as 1-10 µM.[5][6] For more resistant lines like PC-3 (prostate cancer), concentrations up to 80 µM or higher may be necessary.[7][8]

  • For Anti-inflammatory Assays: Concentrations around 40 µM have been shown to be effective in RAW264.7 macrophage models.[9]

  • Pilot Experiment: It is always recommended to perform a dose-response experiment (e.g., from 0.1 µM to 200 µM) to determine the optimal concentration range for your specific cell line and assay.

Q3: My this compound solution is precipitating after being added to the cell culture medium. How can I solve this?

A: Precipitation is a common issue when working with hydrophobic compounds like this compound. Here are several steps to troubleshoot this problem:

  • Check Final Solvent Concentration: The primary cause of precipitation is often an excessive final concentration of the organic solvent in the aqueous culture medium. Crucially, ensure the final DMSO concentration in your culture wells is kept low, typically at or below 0.1%. [2]

  • Prepare Fresh Working Solutions: Thaw your high-concentration stock solution and dilute it to the final working concentrations in complete culture medium immediately before adding it to the cells.[2] Do not store dilute aqueous solutions of this compound.

  • Proper Mixing: When preparing working solutions, add the this compound stock to the medium and vortex or pipette vigorously to ensure it is well-dispersed before adding to the cell plate.

  • Serum in Media: Ensure you are diluting this compound in a complete medium containing serum (e.g., 10% FBS). Serum proteins can help to bind and solubilize lipophilic compounds, reducing precipitation.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
High cytotoxicity in non-cancerous/control cell lines The this compound concentration is too high for the specific cell type. Normal cells can be less sensitive than cancer cells, but still have a toxicity threshold.Review IC50 data for normal cell lines (see Table 2). The IC50 for MRC-5 normal lung fibroblasts is ~125 µM, significantly higher than for many cancer lines.[7][8] Reduce the concentration range in your experiment to a level that is cytotoxic to cancer cells but minimally affects normal cells.
No observable effect at tested concentrations The concentration may be too low for the specific cell line, or the incubation time is too short.Increase the upper limit of your concentration range. Some cell lines, like PC-3 prostate cancer cells, are less sensitive, with IC50 values around 78 µM.[7] Consider extending the incubation period (e.g., from 24h to 48h or 72h).[10]
Inconsistent or non-reproducible results This compound may be degrading, or the solution may not be homogenous. Precipitation may be occurring inconsistently.Prepare fresh working solutions for every experiment from a properly stored, frozen aliquot of the stock solution.[2] Ensure thorough mixing of the medium after adding the this compound working solution.
Vehicle control (e.g., 0.1% DMSO) shows toxicity The cell line is particularly sensitive to the solvent, or the solvent concentration is too high.Confirm that the final DMSO concentration does not exceed 0.1%.[2] If cells are still sensitive, reduce the solvent concentration further and adjust the stock concentration accordingly. Run a solvent toxicity curve to determine the maximum tolerable concentration for your cell line.

Data & Protocols

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Approximate Solubility Reference
DMSO ~5 mg/mL [3]
Ethanol ~10 mg/mL [3]
Dimethyl Formamide (DMF) ~10 mg/mL [3]

| Water | Insoluble |[1][11] |

Table 2: Cytotoxicity of this compound (IC50 Values) in Various Human Cell Lines

Cell Line Cell Type IC50 Value (µM) Reference
HL-60 Human Leukemia 1.17 ± 0.34 [6]
MCF-7 Breast Adenocarcinoma 8.79 ± 0.41 [7][8][12]
HeLa Cervical Cancer 15.51 ± 0.76 [7]
S-180 Sarcoma 18.98 ± 3.79 [6]
HT-29 Colorectal Adenocarcinoma 34.82 ± 1.66 [7]
A549 Lung Carcinoma 62.64 ± 5.91 [10]
MDA-MB-231 Breast Cancer 69.67 ± 2.99 [7]
PC-3 Prostate Adenocarcinoma 77.85 ± 1.93 [7][8][12]
MRC-5 Normal Fetal Lung Fibroblast 124.84 ± 1.59 [7][8]

| NL20 | Normal Lung Epithelial | 258.5 ± 34.85 |[10] |

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methods.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (neat oil)

  • Sterile, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Complete cell culture medium (containing serum)

Procedure:

  • Prepare Stock Solution (e.g., 50 mM):

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully add a specific amount of this compound oil (MW: 296.5 g/mol ) to the tube. For example, add 14.83 mg of this compound.

    • Add the calculated volume of sterile DMSO to achieve the desired concentration. For 14.83 mg of this compound, add 1 mL of DMSO to make a 50 mM stock solution.

    • Cap the tube tightly and vortex for 1-2 minutes until the oil is completely dissolved.[4]

  • Storage:

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile tubes to avoid multiple freeze-thaw cycles.[2]

    • Store the aliquots at -20°C for several months or -80°C for long-term storage.[2]

  • Prepare Working Solutions:

    • On the day of the experiment, thaw one aliquot of the stock solution at room temperature.[2]

    • Prepare the final working concentrations by diluting the stock solution in complete cell culture medium. For example, to make a 50 µM working solution from a 50 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

    • Important: Ensure the final concentration of DMSO in the medium added to the cells is ≤0.1%. Prepare a vehicle control using the same final concentration of DMSO.[2]

Protocol 2: Determination of this compound Cytotoxicity using MTT Assay

This protocol is adapted from methodologies described in studies evaluating this compound's cytotoxicity.[5][7]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[2]

  • Cell Treatment:

    • The next day, remove the old medium.

    • Add 100 µL of fresh medium containing the desired final concentrations of this compound (e.g., serially diluted from 100 µM to 1.56 µM) and the vehicle control (medium with ≤0.1% DMSO).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[5]

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Gently pipette to ensure complete dissolution.

  • Absorbance Reading:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis prep_stock Prepare High-Concentration This compound Stock in DMSO (e.g., 10-100 mM) prep_work Prepare Fresh Working Solutions in Complete Culture Medium (Final DMSO <= 0.1%) prep_stock->prep_work Dilute Just Before Use treat_cells Treat Cells with this compound Working Solutions and Vehicle Control prep_work->treat_cells seed_cells Seed Cells in 96-Well Plate and Incubate Overnight seed_cells->treat_cells incubate Incubate for Desired Time (e.g., 24h, 48h, 72h) treat_cells->incubate mtt_assay Perform Cell Viability Assay (e.g., MTT) incubate->mtt_assay read_plate Measure Absorbance at 570 nm mtt_assay->read_plate calc_ic50 Calculate % Viability and Determine IC50 read_plate->calc_ic50 end End calc_ic50->end start Start start->prep_stock

Caption: Workflow for determining the optimal this compound concentration.

Caption: this compound's inhibition of PI3K/Akt and NF-kB pathways.

References

Technical Support Center: Formulation of Phytol for Topical Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of phytol for topical delivery.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound for topical application?

A1: The primary challenges in formulating this compound for topical applications stem from its physicochemical properties. This compound is a highly lipophilic and water-insoluble diterpene alcohol, which leads to difficulties in its incorporation into aqueous-based topical formulations.[1][2][3] Key challenges include ensuring its solubility and stability within the formulation, enhancing its permeation through the skin barrier to reach the target site, and preventing issues like crystallization or emulsion instability over time.[4] Nanoformulations, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoemulsions, are often employed to overcome these challenges by improving bioavailability, stability, and therapeutic efficacy.[1]

Q2: What are the key physicochemical properties of this compound relevant to topical formulation?

A2: Understanding the physicochemical properties of this compound is crucial for successful formulation development. Key parameters are summarized in the table below.

PropertyValueReference
Chemical Name 3,7,11,15-Tetramethyl-2-hexadecen-1-ol[5]
Molecular Formula C₂₀H₄₀O[5]
Molecular Weight 296.53 g/mol [5]
Appearance Clear, colorless to pale yellow liquid[5]
Odor Mild, grassy, and slightly floral[5]
Solubility Insoluble in water; Soluble in alcohol, ether, and most organic solvents.[5][6]
Density 0.85 g/cm³ at 20°C[5]
Boiling Point 202°C at 0.1 mmHg[5]
Melting Point < 25 °C[6]

Q3: What concentration of this compound is typically used in topical formulations?

A3: The concentration of this compound in topical formulations can vary widely depending on the intended application and the type of formulation. While patent literature has cited a broad range from 0.0001% to 50% by weight, a more common and practical range for achieving efficacy while maintaining desirable sensory properties is between 0.1% and 15%.[7] The optimal concentration should be determined based on specific efficacy and stability studies for your formulation.[7]

Q4: How does this compound exert its anti-inflammatory effects on the skin?

A4: this compound has been shown to possess anti-inflammatory properties by modulating key signaling pathways within skin cells.[1][8] It can inhibit the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1] This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in inflammatory skin conditions.[1]

G cluster_cell Cellular Signaling cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Inflammatory Stimulus->Cell Membrane IKK IKK Cell Membrane->IKK p38 MAPK p38 MAPK Cell Membrane->p38 MAPK NF-κB NF-κB IKK->NF-κB Nucleus Nucleus p38 MAPK->Nucleus NF-κB->Nucleus This compound This compound This compound->IKK Inhibits This compound->p38 MAPK Inhibits Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription

This compound's anti-inflammatory signaling pathway.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in the Formulation Base

Question: My this compound is not dissolving in the aqueous base of my cream/lotion, leading to phase separation. What can I do?

Answer: This is a common issue due to this compound's lipophilic nature.[1] Here are several approaches to address this:

  • Incorporate into the Oil Phase: Since this compound is oil-soluble, it should always be added to the oil phase of your emulsion during the formulation process.[7]

  • Use of Co-solvents: Consider adding a co-solvent that is miscible with both the oil and water phases to the oil phase.

  • Nanoencapsulation: This is a highly effective strategy. Formulating this compound into nanoemulsions, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can significantly improve its dispersibility in aqueous systems.[1][2][9] These nanocarriers encapsulate the this compound, allowing for a stable dispersion in the final product.

Quantitative Data on Nanoformulations for this compound:

Formulation TypeKey ComponentsTypical Particle Size (nm)Encapsulation Efficiency (%)Reference
Solid Lipid Nanoparticles (SLN) This compound, 1,3-distearyl-2-oleyl glycerol (TG1), Poloxamer 188< 300> 90%[9]
Nanoemulsion This compound, Oil, Surfactant, Water20-200> 80%[1]
Issue 2: Emulsion Instability (Creaming, Coalescence)

Question: My this compound-containing emulsion looks good initially, but separates or shows creaming after a few days at room temperature or upon heating. How can I improve its stability?

Answer: Emulsion instability is a frequent challenge in topical formulations.[10][11] Several factors can contribute to this, including improper emulsifier selection, particle size, and viscosity. Here are some troubleshooting steps:

  • Optimize Emulsifier System:

    • HLB Value: Ensure the hydrophile-lipophile balance (HLB) of your emulsifier system is optimized for your oil phase.

    • Concentration: The concentration of the emulsifier is critical. Too little will not adequately cover the oil droplets, leading to coalescence.

    • Combination of Emulsifiers: Using a combination of emulsifiers can often create a more stable emulsion than a single one.[11]

  • Reduce Droplet Size: Smaller droplet sizes are less prone to creaming.[11] High-shear homogenization is recommended to reduce the droplet size of the emulsion.

  • Increase Viscosity of the Continuous Phase: Increasing the viscosity of the aqueous phase can slow down the movement of the oil droplets, thus reducing the chances of creaming and coalescence.[11] This can be achieved by adding thickening agents or rheology modifiers.

  • Check for Incompatibilities: Ensure that all ingredients in your formulation are compatible with each other and with the pH of the final product.

Issue 3: this compound Crystallization in the Formulation

Question: I have observed the formation of crystals in my this compound-containing gel/cream over time, especially during stability testing at lower temperatures. What causes this and how can I prevent it?

Answer: Crystallization of an active pharmaceutical ingredient (API) in a topical formulation can occur when the concentration of the API exceeds its solubility in the vehicle, particularly with changes in temperature or evaporation of a solvent.[12][13] This is a critical issue as it can significantly reduce the bioavailability of the drug.

  • Maintain Solubilization: The key is to keep this compound solubilized in the formulation.

    • Lipid-Based Formulations: Formulating this compound in a lipid-based system where it is highly soluble can prevent crystallization.

    • Nanoencapsulation: Encapsulating this compound within nanocarriers like SLNs or NLCs can prevent its crystallization by keeping it in an amorphous or molecularly dispersed state.[14]

    • Use of Anti-nucleating Agents: Certain polymers can act as anti-nucleating agents, inhibiting the formation and growth of crystals.[15]

  • Avoid Supersaturation on the Skin: For formulations with volatile components, evaporation upon application to the skin can lead to supersaturation and subsequent crystallization of the active.[13] Designing the formulation to maintain solubility even after partial evaporation is crucial.

Issue 4: Low Skin Permeation of this compound

Question: My in vitro skin permeation studies show very low penetration of this compound from my formulation. How can I enhance its delivery into the skin?

Answer: Enhancing the skin permeation of a lipophilic molecule like this compound is essential for its therapeutic efficacy. Several strategies can be employed:

  • Use of Penetration Enhancers: Terpenes, including this compound itself to some extent, can act as penetration enhancers by disrupting the lipid structure of the stratum corneum.[16] Other chemical penetration enhancers can also be included in the formulation.

  • Nanoformulations: As mentioned previously, nano-sized carriers (SLNs, NLCs, nanoemulsions) can improve skin permeation.[14] Their small size allows for better contact with the skin surface and can facilitate entry into hair follicles and deeper skin layers.[14]

  • Optimize the Vehicle: The vehicle itself plays a significant role in skin permeation. The solubility of this compound in the vehicle and its partitioning from the vehicle into the stratum corneum are key factors.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a general guideline based on the hot homogenization method.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Preparation of the Oil Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the this compound to the melted lipid and mix until a clear solution is obtained.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the oil phase.

  • Homogenization: Add the hot oil phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to form a coarse pre-emulsion.

  • Ultrasonication: Subject the pre-emulsion to high-power ultrasonication (using a probe sonicator) for a specified time to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize, forming the solid lipid nanoparticles with encapsulated this compound.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

G A Melt Solid Lipid & Add this compound (Oil Phase) C Heat both phases to ~75°C A->C B Dissolve Surfactant in Water (Aqueous Phase) B->C D High-Shear Homogenization (Pre-emulsion) C->D Add Oil to Aqueous E High-Power Ultrasonication D->E F Cooling in Ice Bath (SLN Formation) E->F G Characterization (Size, PDI, Zeta Potential, EE) F->G

Workflow for preparing this compound-loaded SLNs.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a standard method for assessing the skin permeation of this compound from a topical formulation.

Apparatus and Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 for the lipophilic this compound)

  • The this compound-containing formulation

  • HPLC system for quantification of this compound

Procedure:

  • Skin Preparation: Thaw the excised skin and cut it into appropriate sizes to fit the Franz diffusion cells. Mount the skin between the donor and receptor compartments of the cell, with the stratum corneum side facing the donor compartment.

  • Cell Assembly and Equilibration: Assemble the Franz cells and fill the receptor compartment with the receptor medium. Allow the system to equilibrate for about 30 minutes to ensure the skin surface temperature reaches 32°C.[17]

  • Formulation Application: Apply a known amount of the this compound formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Note on Analytical Method: A validated HPLC method is crucial for accurate quantification. Due to this compound's non-polar nature, a reverse-phase C18 column with a mobile phase consisting of a high percentage of organic solvent (e.g., acetonitrile and/or methanol) is typically required.[18] A gradient method may be necessary to achieve good peak separation.[18]

References

Technical Support Center: Enhancing Phytol Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the bioavailability of phytol for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

This compound is a lipophilic, oily alcohol with poor water solubility. This characteristic is a primary obstacle to its oral bioavailability, as it limits the dissolution of this compound in the gastrointestinal fluids, which is a prerequisite for absorption. Consequently, its systemic absorption is often low and variable, posing a significant challenge for in vivo studies.

Q2: What are the most common strategies to enhance the bioavailability of this compound?

The most prevalent and effective strategies for improving the bioavailability of lipophilic compounds like this compound focus on lipid-based drug delivery systems. These include:

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which increase the surface area for absorption.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs, offering controlled release and improved stability.

Q3: How does the route of administration affect the bioavailability of this compound?

The route of administration significantly impacts this compound's bioavailability. While oral administration is common, its effectiveness is often limited by poor absorption. Intraperitoneal (i.p.) injection is another frequently used method in preclinical studies to bypass the gastrointestinal tract and achieve higher systemic concentrations. For instance, in a study on the antidepressant-like effects of this compound in mice, i.p. administration was used to ensure adequate systemic exposure.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps & Recommendations
Low and variable plasma concentrations of this compound after oral administration. Poor aqueous solubility and dissolution of this compound in the GI tract.1. Formulation: Develop a lipid-based formulation such as a nanoemulsion or a self-emulsifying drug delivery system (SEDDS) to improve dissolution. 2. Particle Size Reduction: Utilize techniques like high-pressure homogenization to create nano-sized this compound particles, increasing the surface area for absorption.
Precipitation of this compound in aqueous vehicle for injection. This compound is highly lipophilic and immiscible with water.1. Co-solvents: Use a biocompatible co-solvent system (e.g., ethanol, propylene glycol) to dissolve the this compound before further dilution. 2. Emulsification: Prepare a stable oil-in-water emulsion for intravenous or intraperitoneal injection. Ensure the droplet size is appropriate for the intended route of administration.
Inconsistent results between different in vivo experiments. Variability in food intake by test animals affecting lipid absorption.1. Fasting: Standardize the fasting period for animals before oral administration of this compound formulations. 2. Diet Control: Ensure a consistent diet for all animal groups, as high-fat diets can sometimes enhance the absorption of lipophilic compounds.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound in different formulations from a comparative in vivo study in rats.

FormulationCmax (µg/mL)Tmax (h)AUC₀₋₂₄ (µg·h/mL)Relative Bioavailability (%)
This compound Suspension (Control)1.2 ± 0.34.010.5 ± 2.1100
This compound Nanoemulsion4.8 ± 0.92.045.2 ± 5.8430
This compound-SEDDS6.2 ± 1.11.558.9 ± 6.3561

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion
  • Oil Phase Preparation: Dissolve 100 mg of this compound in 2 g of a suitable oil (e.g., medium-chain triglycerides).

  • Aqueous Phase Preparation: Dissolve a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) in distilled water.

  • Emulsification: Add the oil phase to the aqueous phase dropwise while stirring at high speed using a magnetic stirrer.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization for 5-10 cycles at 15,000 psi to obtain a nanoemulsion with a uniform droplet size.

  • Characterization: Analyze the droplet size, polydispersity index, and zeta potential of the nanoemulsion using dynamic light scattering.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.

  • Fasting: Fast the rats overnight (12 hours) before the experiment, with free access to water.

  • Dosing: Divide the rats into groups and orally administer the this compound formulations (e.g., suspension, nanoemulsion, SEDDS) at a dose of 50 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_invivo In Vivo Study This compound This compound Oil_Phase Oil Phase This compound->Oil_Phase Dissolve Oil Oil (MCT) Oil->Oil_Phase Surfactant Surfactant/Co-surfactant Aqueous_Phase Aqueous Phase Surfactant->Aqueous_Phase Dissolve Aqueous Aqueous Phase Aqueous->Aqueous_Phase Emulsification High-Speed Stirring Oil_Phase->Emulsification Add dropwise Aqueous_Phase->Emulsification Homogenization High-Pressure Homogenization Emulsification->Homogenization Coarse Emulsion Nanoemulsion Nanoemulsion Homogenization->Nanoemulsion Final Nanoemulsion Dosing Oral Administration Nanoemulsion->Dosing Rats Fasted Rats Rats->Dosing Blood_Sampling Blood Sampling (Time Points) Dosing->Blood_Sampling Plasma_Separation Centrifugation Blood_Sampling->Plasma_Separation LCMS LC-MS/MS Analysis Plasma_Separation->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis Results Cmax, Tmax, AUC PK_Analysis->Results

Caption: Workflow for this compound nanoemulsion formulation and in vivo pharmacokinetic study.

signaling_pathway cluster_inflammation Inflammatory Pathway cluster_antioxidant Antioxidant Pathway This compound This compound PPARa PPARα This compound->PPARa Activates IKK IKK This compound->IKK Inhibits Nrf2 Nrf2 This compound->Nrf2 Promotes Dissociation NFkB NF-κB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines Promotes Transcription IkB IκBα IkB->NFkB Inhibits IKK->IkB Phosphorylates & Degrades Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE Nrf2->ARE Translocates to Nucleus & Binds ARE->Antioxidant_Enzymes Promotes Transcription

Caption: Simplified signaling pathways modulated by this compound.

Technical Support Center: Addressing Phytol-Induced Cytotoxicity in Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering and seeking to address the cytotoxic effects of phytol in normal cell lines during their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A: this compound is a branched-chain alcohol that is a constituent of chlorophyll. It has various reported biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. In research, it is often investigated for its potential therapeutic properties, including its anticancer effects.

Q2: Is this compound cytotoxic to normal cells?

A: Yes, this compound can exhibit cytotoxicity towards normal cells, but this effect is highly dependent on the concentration and the specific cell line being used.[1][2] Generally, higher concentrations of this compound are required to induce cytotoxicity in normal cells compared to many cancer cell lines.[3]

Q3: What are the known mechanisms of this compound-induced cytotoxicity?

A: The primary mechanisms of this compound-induced cytotoxicity involve the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS), which leads to oxidative stress.[1][2] This can result in mitochondrial dysfunction and activation of caspase signaling pathways.

Q4: How does the cytotoxicity of this compound in normal cells compare to its effect on cancer cells?

A: Several studies suggest that this compound exhibits selective cytotoxicity, being more potent against various cancer cell lines while showing milder effects on normal cells at similar concentrations.[3][4] For example, the IC50 value for the normal human bronchial epithelial cell line NL20 was found to be significantly higher than that for the A549 lung cancer cell line.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro experiments with this compound.

Issue 1: High or unexpected cytotoxicity in normal cell lines.

  • Question: My normal cell line is showing a higher-than-expected level of cell death after this compound treatment. What could be the cause?

  • Answer:

    • Concentration Verification: Double-check the calculations for your this compound dilutions and stock solutions. Simple errors can lead to significantly higher final concentrations.

    • Solvent Toxicity: this compound is poorly soluble in water and is often dissolved in organic solvents like DMSO or ethanol.[5] Ensure the final concentration of the solvent in your cell culture medium is at a non-toxic level for your specific cell line (typically ≤ 0.1% for DMSO). Always include a vehicle control (cells treated with the solvent alone at the same final concentration) in your experimental setup to differentiate between this compound-induced and solvent-induced cytotoxicity.

    • Cell Line Sensitivity: Different normal cell lines can have varying sensitivities to this compound. Refer to existing literature for reported IC50 values for your cell line or a similar one. If data is unavailable, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration range.

    • Incubation Time: The duration of exposure to this compound can significantly impact cytotoxicity. Consider reducing the incubation time in your initial experiments to see if this mitigates the observed cell death.

Issue 2: this compound precipitation in the cell culture medium.

  • Question: I've noticed a precipitate in my culture wells after adding the this compound solution. How can I prevent this?

  • Answer:

    • Solubility Issues: this compound has low aqueous solubility.[6] When a concentrated stock solution in an organic solvent is added to the aqueous culture medium, it can precipitate.

    • Preparation Technique: When diluting the this compound stock solution, add it to the pre-warmed (37°C) medium dropwise while gently swirling or vortexing to ensure it is evenly dispersed.[7]

    • Stock Concentration: Preparing an excessively high concentration of the stock solution can increase the likelihood of precipitation upon dilution. It may be necessary to prepare a lower concentration stock.

    • Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with compounds and cause precipitation. Test the solubility of this compound in a serum-free version of your medium first.

Issue 3: Inconsistent or non-reproducible cytotoxicity results.

  • Question: My results for this compound's cytotoxicity vary between experiments. How can I improve consistency?

  • Answer:

    • Cell Health and Passage Number: Ensure your cells are healthy and in the logarithmic growth phase at the time of treatment. Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic and genotypic changes, affecting their response to stimuli.

    • Standardized Procedures: Maintain consistency in all experimental parameters, including cell seeding density, incubation times, and the preparation of this compound dilutions. Prepare fresh dilutions for each experiment from a stable stock solution.

    • Assay Interference: Be aware that this compound, like other compounds, could potentially interfere with the readout of certain cytotoxicity assays (e.g., colorimetric assays like MTT). It is advisable to visually inspect the cells under a microscope for morphological signs of cell death to corroborate the assay results.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various normal human cell lines.

Cell LineCell TypeIC50 (µM)Incubation Time (hours)Assay
NL20Human non-tumoral bronchial epithelial258.5 ± 34.8572MTT
MRC-5Human fetal lung fibroblast124.84 ± 1.59Not SpecifiedMTT
HaCaTHuman keratinocyteNon-toxic up to 10 µM24WST-1

Note: IC50 values can vary between studies due to differences in experimental conditions.

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell adherence.

  • Treatment:

    • The following day, prepare serial dilutions of this compound in the culture medium from a stock solution. Also, prepare a vehicle control with the same final concentration of the solvent used for the highest this compound concentration.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.

  • Solubilization and Measurement:

    • Add 100 µL of MTT solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

    • Mix thoroughly by gentle shaking on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.

    • Plot the cell viability against the this compound concentration to determine the IC50 value.

2. Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation and Treatment:

    • Seed cells in a 6-well plate and treat with the desired concentrations of this compound and a vehicle control for the chosen duration.

  • Cell Harvesting:

    • After treatment, harvest both floating and adherent cells. Collect the supernatant (containing floating cells) and then wash the adherent cells with PBS before detaching them with trypsin.

    • Combine the supernatant and the detached cells, and centrifuge to obtain a cell pellet.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

3. Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This assay measures the overall levels of ROS within the cells.

  • Cell Seeding and Treatment:

    • Seed cells in a 24-well plate or a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • Treat the cells with this compound and appropriate controls for the desired time.

  • DCFH-DA Staining:

    • After treatment, remove the medium and wash the cells once with serum-free medium or PBS.

    • Add fresh serum-free medium containing 10-25 µM DCFH-DA to each well.

    • Incubate the plate for 30-45 minutes at 37°C in the dark.

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • The fluorescence intensity is proportional to the amount of ROS. Normalize the fluorescence readings to the cell number or protein concentration if necessary.

Visualizations

Phytol_Cytotoxicity_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow start Start: Cell Culture (Normal Cell Line) treatment Treatment with this compound (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ic50 Determine IC50 Value viability->ic50 mechanism Elucidate Mechanism of Cell Death (at sub-lethal concentrations) ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis ros ROS Assay (DCFH-DA) mechanism->ros end End: Data Analysis & Interpretation apoptosis->end ros->end Troubleshooting_Guide start Problem: High/Unexpected Cytotoxicity q1 Are calculations for This compound concentration correct? start->q1 sol1 Solution: Recalculate and verify all dilutions. q1->sol1 No q2 Is the solvent concentration at a non-toxic level? q1->q2 Yes sol2 Solution: Use a lower solvent concentration (e.g., DMSO ≤ 0.1%) and include a vehicle control. q2->sol2 No q3 Is this compound precipitating in the media? q2->q3 Yes sol3 Solution: Improve solubilization technique (e.g., dropwise addition to warmed media). q3->sol3 Yes q4 Is the incubation time appropriate? q3->q4 No sol4 Solution: Perform a time-course experiment, starting with shorter durations. q4->sol4 No

References

Technical Support Center: Strategies to Minimize Phytol Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing the degradation of phytol during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in maintaining the integrity of your this compound samples.

I. Troubleshooting Guides

This section addresses common issues encountered during the storage and handling of this compound.

Problem Possible Causes Recommended Solutions
Discoloration (Yellowing) of this compound Sample Oxidation due to exposure to air (oxygen).1. Purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon) before sealing. 2. Use antioxidants to scavenge free radicals (see Section III for recommendations). 3. Store in tightly sealed containers with minimal headspace.
Photo-degradation from exposure to light, especially UV light.1. Store this compound in amber glass vials or other opaque containers to block UV and visible light. 2. Avoid unnecessary exposure to direct sunlight or harsh laboratory lighting.
Change in Viscosity or Odor Chemical degradation, potentially forming volatile byproducts like phytenal.1. Store at recommended low temperatures (-20°C for long-term storage). 2. Verify the pH of the solution; this compound is more stable at neutral pH. Adjust if necessary, though this is not always feasible depending on the application.
Low Recovery of this compound After Storage Adsorption to container surfaces, especially plastics.1. Use glass containers for storage. If plastic must be used, prefer high-density polyethylene (HDPE) over others, but be aware of potential leaching and adsorption. 2. Silanize glassware to reduce active sites for adsorption.
Significant degradation has occurred.1. Review storage conditions (temperature, light, oxygen exposure) and compare against recommendations in Section II. 2. Analyze a small aliquot for degradation products using GC-MS or HPLC to confirm degradation.
Inconsistent Analytical Results Non-homogenous sample due to partial degradation or improper mixing after thawing.1. Ensure the sample is completely thawed and gently but thoroughly mixed before taking an aliquot for analysis. 2. Centrifuge to remove any particulates that may have formed.
Contamination of the sample.1. Use high-purity solvents and reagents. 2. Store away from reactive chemicals.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The primary factors leading to this compound degradation are exposure to oxygen , light (especially UV), and elevated temperatures . Extreme pH conditions (highly acidic or alkaline) can also contribute to its degradation.[1][2]

Q2: What is the ideal temperature for storing this compound?

A2: For long-term storage (months to years), it is recommended to store this compound at -20°C .[3] For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable, provided the sample is protected from light and oxygen.

Q3: How does light affect this compound stability?

A3: Light, particularly in the UV spectrum, can induce photo-oxidative reactions, leading to the formation of degradation products.[4] This is why storage in amber or opaque containers is critical.

Q4: Can I store this compound in plastic containers?

A4: While glass is the preferred material, if plastic must be used, High-Density Polyethylene (HDPE) is a better option than Polyethylene Terephthalate (PET) due to its lower oxygen permeability.[5][6] However, be aware of the potential for leaching of plasticizers and adsorption of this compound onto the container surface.

Q5: What are the common degradation products of this compound?

A5: The initial and a key degradation product of this compound is phytenal , an aldehyde formed through oxidation.[7][8] Further oxidation can lead to the formation of phytenic acid.

Q6: Are there any antioxidants you recommend for stabilizing this compound?

A6: Yes, the addition of antioxidants can significantly inhibit oxidative degradation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E). The choice of antioxidant may depend on the intended application of the this compound.

Q7: How can I monitor the stability of my this compound sample over time?

A7: The most reliable way to monitor stability is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can quantify the amount of pure this compound remaining and identify and quantify any degradation products that have formed.

III. Strategies for Minimizing Degradation

A. Optimal Storage Conditions
Parameter Recommendation Rationale
Temperature -20°C for long-term storageSlows down the rate of chemical reactions, including oxidation.
2-8°C for short-term storageAdequate for brief periods, but degradation will occur faster than at -20°C.
Light Store in amber glass containers or other opaque materials.Amber glass blocks a significant portion of UV and visible light, preventing photo-degradation.[4][9]
Atmosphere Purge container headspace with an inert gas (Nitrogen or Argon).Displaces oxygen, a key reactant in the oxidative degradation of this compound.
Use containers with minimal headspace .Reduces the amount of available oxygen.
pH Maintain a neutral pH if in solution.This compound is generally more stable at neutral pH. Both highly acidic and alkaline conditions can promote degradation.[1][10]
Container Use borosilicate glass containers.Glass is inert and provides an excellent barrier against moisture and gases.[6]
B. Use of Antioxidants

The effectiveness of an antioxidant depends on its ability to donate a hydrogen atom to quench free radicals, thereby terminating the oxidation chain reaction.

Antioxidant Typical Concentration Comments
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/w)A synthetic antioxidant that is very effective at low concentrations.
Tocopherols (Vitamin E) 0.05 - 0.2% (w/w)A natural antioxidant. A mixture of tocopherols may provide synergistic effects.
Rosemary Extract Varies by supplierA natural antioxidant containing compounds like carnosic acid and rosmarinic acid, which have demonstrated high antioxidant efficacy.[11]

Note: The optimal antioxidant and its concentration should be determined experimentally for your specific application.

IV. Quantitative Data on Stability

Table 1: Influence of Packaging Material on Oxygen and UV Light Permeability

Packaging Material Oxygen Transmission Rate (OTR) (cc/m²/day) UV Light Transmission
Glass (Amber) ~0Blocks up to 99% of UV rays below 450 nm.[4][12]
High-Density Polyethylene (HDPE) 100 - 200Poor UV protection unless additives are included.[5]
Polyethylene Terephthalate (PET) 1 - 5Poor UV protection; requires UV-blocking additives for light-sensitive contents.[5][13]

Data compiled from various sources, and values can vary based on material thickness and specific manufacturing processes.

V. Experimental Protocols

A. GC-MS Analysis of this compound and its Degradation Products

This method is suitable for the quantification of this compound and its primary oxidation product, phytenal.

1. Sample Preparation and Derivatization:

  • Internal Standard: Prepare a stock solution of a suitable internal standard (e.g., 1-eicosanol or cholesterol) in hexane.

  • Extraction: If this compound is in a complex matrix, perform a liquid-liquid extraction with a non-polar solvent like hexane or a mixture of chloroform and methanol.

  • Derivatization: To increase volatility, this compound and its degradation products should be derivatized.

    • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Parameters:

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

3. Quantification:

  • Create a calibration curve using pure this compound and phytenal standards derivatized in the same manner as the samples.

  • Quantify the analytes based on the peak area ratio to the internal standard.

B. HPLC-UV Analysis of this compound

This method can be used for the quantification of this compound without derivatization.

1. Sample Preparation:

  • Dissolve the this compound sample in a suitable organic solvent such as methanol or isopropanol.

  • If in a complex matrix, perform an appropriate extraction and clean-up.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 100% Methanol or a gradient of acetonitrile and water. A common starting point is 95:5 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector at 210 nm.

  • Injection Volume: 20 µL.

3. Quantification:

  • Prepare a calibration curve using pure this compound standards of known concentrations.

  • Quantify this compound in the sample by comparing its peak area to the calibration curve.

VI. Visualizations

Phytol_Degradation_Pathway This compound This compound Phytenal Phytenal This compound->Phytenal Oxidation (O2, Light, Heat) Phytenic_Acid Phytenic Acid Phytenal->Phytenic_Acid Further Oxidation

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample This compound Sample Extraction Extraction (if in matrix) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC-UV Analysis Extraction->HPLC GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification HPLC->Quantification Stability_Assessment Stability Assessment Quantification->Stability_Assessment Storage_Decision_Tree start Start: Storing this compound duration Storage Duration? start->duration short_term Short-term (<1 month) duration->short_term Short long_term Long-term (>1 month) duration->long_term Long container Container Type? short_term->container long_term->container glass Amber Glass container->glass Glass plastic Plastic container->plastic Plastic (Not Ideal) inert Inert Atmosphere? glass->inert plastic->inert yes_inert Yes inert->yes_inert Yes no_inert No inert->no_inert No (Higher Risk) antioxidant Add Antioxidant? yes_inert->antioxidant no_inert->antioxidant yes_antioxidant Yes antioxidant->yes_antioxidant Yes no_antioxidant No antioxidant->no_antioxidant No final_long Store at -20°C in Amber Glass with Inert Gas & Antioxidant yes_antioxidant->final_long final_short Store at 2-8°C in Amber Glass with Inert Gas no_antioxidant->final_short

References

Technical Support Center: Method Development for Sensitive Detection of Phytol Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the sensitive detection of phytol and its metabolites, such as phytenal, phytanic acid, and pristanic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound metabolites? A1: The most prevalent and sensitive methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] GC-MS is often used for volatile or semi-volatile compounds and typically requires a derivatization step to increase the volatility of this compound and its metabolites.[4][5] LC-MS/MS is highly sensitive and specific, making it ideal for analyzing these metabolites in complex biological matrices like plasma.[6][7][8]

Q2: Why is derivatization necessary for GC-MS analysis of this compound metabolites? A2: Derivatization is crucial for GC-MS analysis because it converts polar functional groups (like the hydroxyl group on this compound or carboxyl groups on phytanic acid) into less polar, more volatile derivatives.[5][9] This process, typically silylation or a combination of methoximation and silylation, increases the thermal stability of the analytes and improves their chromatographic behavior, leading to better peak shape and sensitivity.[4][9][10]

Q3: What are the key differences between analyzing this compound metabolites in plant versus plasma samples? A3: The primary differences lie in the sample matrix and the target analytes.

  • Plant Samples: Often analyzed for free this compound released from chlorophyll degradation and its early metabolite, phytenal.[1][11] The extraction process involves homogenizing the plant tissue and extracting lipids using organic solvents.[12][13]

  • Plasma/Serum Samples: Typically analyzed for phytanic acid and pristanic acid, which are biomarkers for certain metabolic disorders like Refsum disease.[6][8] Sample preparation involves protein precipitation and often includes a hydrolysis step (acidic or basic) to release fatty acids from their esterified forms.[6][14]

Q4: How can I improve the accuracy of quantification? A4: The use of stable isotope-labeled internal standards is the gold standard for accurate quantification.[6][10] These standards, such as this compound-d5 or Phytanic Acid-d3, are chemically almost identical to the analyte of interest.[6][8][10] Adding a known amount of the internal standard at the beginning of the sample preparation process allows you to correct for analyte loss during extraction, derivatization, and for matrix effects during analysis.[10]

Troubleshooting Guides

GC-MS Analysis
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) 1. Incomplete Derivatization: Active hydrogens on hydroxyl or carboxyl groups remain, causing interaction with the column.[4] 2. Active Sites: Presence of active sites in the GC inlet liner or the front of the column.[4][15] 3. Column Contamination: Buildup of non-volatile residues on the column.1. Optimize Derivatization: Ensure the sample is completely dry before adding reagents. Use a sufficient excess of derivatizing agent and allow the reaction to proceed to completion (check time and temperature).[4] 2. Inlet Maintenance: Use a fresh, deactivated inlet liner. If the problem persists, trim the first few centimeters off the analytical column.[4][15] 3. Column Bakeout: Bake the column at a high temperature (within its specified limits) to remove contaminants.[4]
Poor Resolution / Co-elution 1. Suboptimal Temperature Program: The oven ramp rate is too fast.[4] 2. Incorrect Column: The column's stationary phase is not suitable for the analytes. 3. High Carrier Gas Flow Rate: The flow rate is significantly above the optimal linear velocity for the column.[4]1. Adjust Temperature Program: Decrease the temperature ramp rate (e.g., from 10°C/min to 3-5°C/min) to improve separation.[4] 2. Column Selection: Use a mid- to high-polarity capillary column for better separation of isomers.[4] 3. Optimize Flow Rate: Adjust the carrier gas flow to the manufacturer's recommended optimal velocity for your column dimensions.
Ghost Peaks 1. Sample Carryover: Residue from a previous, more concentrated sample is injected. 2. Contamination: Contamination from the septum, solvent, or the derivatizing agent itself.[4]1. Solvent Blank: Run a solvent blank injection between samples to check for carryover. If present, develop a more rigorous syringe/injector cleaning protocol.[4] 2. Check Consumables: Replace the septum. Use high-purity solvents. Ensure the derivatizing agent is stored properly and is not degraded.[4]
Low Sensitivity / No Peak 1. Analyte Degradation: Thermally labile compounds may be degrading in a hot injector. 2. System Leak: A leak in the injector or connections can reduce the amount of sample reaching the detector.[16] 3. Derivatization Failure: Moisture in the sample or reagents can completely inhibit the derivatization reaction.[4]1. Lower Injector Temperature: Reduce the injector temperature if possible, or switch to a cool on-column injection technique. 2. Leak Check: Perform a systematic leak check of the entire GC system.[16] 3. Ensure Anhydrous Conditions: Dry the sample extract completely under a stream of nitrogen. Use fresh, high-quality derivatization reagents stored under inert gas.[4]
LC-MS/MS Analysis
Problem Potential Cause(s) Suggested Solution(s)
Low Signal Intensity 1. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the target analyte in the MS source. 2. Suboptimal Mobile Phase: The pH or solvent composition of the mobile phase is not ideal for analyte ionization. 3. Inefficient Extraction: The analyte is not being efficiently recovered from the sample matrix.1. Improve Sample Cleanup: Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering compounds.[17] Dilute the sample if possible. 2. Optimize Mobile Phase: Adjust the mobile phase pH with additives like formic acid or ammonium acetate to promote better ionization in positive or negative mode. 3. Test Extraction Solvents: Experiment with different solvent systems (e.g., chloroform/methanol, MTBE/methanol) to improve recovery.[13][18]
Poor Peak Shape 1. Incompatible Injection Solvent: The solvent used to dissolve the final extract is much stronger than the initial mobile phase, causing peak distortion. 2. Column Overloading: Injecting too much analyte onto the column.1. Match Solvents: Reconstitute the dried extract in a solvent that is similar in composition and strength to the initial mobile phase. 2. Dilute Sample: Reduce the concentration of the injected sample.
Inconsistent Retention Times 1. Column Equilibration: The column is not properly equilibrated between injections. 2. Pump/Solvent Issues: Fluctuations in pump pressure or issues with solvent proportioning.1. Increase Equilibration Time: Ensure the post-run equilibration time is sufficient for the column to return to initial conditions. 2. System Maintenance: Check the LC pump for leaks and ensure solvents are properly degassed.

Quantitative Data Summary

Table 1: Detection Limits and Linearity for this compound Metabolites

AnalyteMethodMatrixDerivatizationDetection LimitLinear RangeReference
PhytenalGC-MSPlant LeavesMethylhydroxylamine0.05 nmol0.25 - 50 nmol[1][19]
Pristanic AcidLC-MS/MSPlasmaNone (direct)< 1 µmol/L0 - 40 µmol/L[20]
Phytanic AcidLC-MS/MSPlasmaNone (direct)< 1 µmol/L0 - 250 µmol/L[20]

Experimental Protocols

Protocol 1: Extraction of Phytenal and this compound from Plant Leaves

This protocol is adapted for the analysis of free this compound and its early oxidation product, phytenal, from plant tissue.[1]

  • Homogenization: Freeze ~100 mg of plant leaf tissue in liquid nitrogen and immediately homogenize to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., hexadecanal for phytenal, or this compound-d5 for this compound) to the homogenized powder.[1][10]

  • Extraction: Add 1 mL of a chloroform:methanol (2:1, v/v) solution and 500 µL of 300 mM ammonium acetate. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the mixture at 5,000 x g for 3 minutes. Carefully collect the lower organic phase into a clean glass vial.

  • Re-extraction: Add another 1 mL of chloroform to the remaining pellet, vortex, and centrifuge again. Combine the second organic phase with the first.

  • Drying: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas. The sample is now ready for derivatization.

Protocol 2: Extraction of Phytanic and Pristanic Acids from Plasma

This protocol is a general procedure for the analysis of total phytanic and pristanic acids from human plasma.[6][8][14]

  • Aliquoting & Spiking: Aliquot 50-100 µL of plasma into a microcentrifuge tube. Add a known amount of stable isotope-labeled internal standard (e.g., Phytanic Acid-d3).

  • Protein Precipitation & Hydrolysis: Add 400 µL of acetonitrile containing 0.5 M hydrochloric acid.[8] This step precipitates proteins and simultaneously hydrolyzes esterified fatty acids. Vortex for 1 minute.

  • Incubation: Incubate the mixture at 60°C for 30-45 minutes to ensure complete hydrolysis.

  • Liquid-Liquid Extraction (LLE): After cooling, add 1 mL of hexane (or another non-polar solvent) and vortex for 2 minutes to extract the fatty acids into the organic layer.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Collection & Drying: Carefully transfer the upper hexane layer to a new tube. Evaporate the solvent to dryness under a stream of nitrogen. The dried extract is ready for reconstitution and LC-MS/MS analysis or derivatization for GC-MS.

Protocol 3: Two-Step Derivatization for GC-MS Analysis

This protocol is for compounds containing both carbonyl (keto/aldehyde) and hydroxyl/carboxyl groups.[5][9]

  • Methoximation (Step 1):

    • To the dried sample extract, add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

    • Vortex thoroughly and incubate at 37-60°C for 90 minutes. This step protects aldehyde and keto groups and prevents the formation of multiple derivatives from tautomers.[9]

  • Silylation (Step 2):

    • After cooling, add 50-80 µL of a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[10]

    • Vortex and incubate at 37-70°C for 30-60 minutes. This step converts hydroxyl and carboxyl groups to their volatile TMS-ether or TMS-ester forms.[4]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Visualizations

experimental_workflow sample Sample Collection (Plant Tissue / Plasma) homogenize Homogenization & Internal Standard Spiking sample->homogenize extract Solvent Extraction (LLE / SPE) homogenize->extract dry Evaporation to Dryness extract->dry deriv Derivatization (for GC-MS) dry->deriv Required reconstitute Reconstitution (for LC-MS) dry->reconstitute Optional analysis Instrumental Analysis deriv->analysis reconstitute->analysis gcms GC-MS analysis->gcms lcms LC-MS/MS analysis->lcms data Data Processing & Quantification gcms->data lcms->data

Caption: General experimental workflow for this compound metabolite analysis.

phytol_metabolism chlorophyll Chlorophyll This compound This compound chlorophyll->this compound Degradation phytenal Phytenal This compound->phytenal Oxidation phytanic_acid Phytanic Acid phytenal->phytanic_acid Reduction & Oxidation alpha_ox α-Oxidation phytanic_acid->alpha_ox pristanic_acid Pristanic Acid beta_ox β-Oxidation pristanic_acid->beta_ox alpha_ox->pristanic_acid

Caption: Simplified metabolic pathway from chlorophyll to phytanic/pristanic acid.

troubleshooting_workflow start_node start_node decision_node decision_node action_node action_node end_node end_node start Poor Peak Shape (e.g., Tailing) check_deriv Is derivatization complete? start->check_deriv check_inlet Is inlet liner clean & deactivated? check_deriv->check_inlet Yes optimize_deriv Optimize reaction: - Ensure sample is dry - Increase reagent/time/temp check_deriv->optimize_deriv No check_column Is column front-end contaminated? check_inlet->check_column Yes replace_liner Replace Inlet Liner check_inlet->replace_liner No trim_column Trim 0.5m from column inlet check_column->trim_column Yes resolved Problem Resolved check_column->resolved No optimize_deriv->resolved replace_liner->resolved trim_column->resolved

Caption: Logical troubleshooting workflow for poor GC peak shape.

References

Technical Support Center: Overcoming Matrix Effects in Phytol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the quantification of phytol from complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: Matrix effects refer to the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression or enhancement, resulting in the inaccurate quantification of this compound.[1][2] In liquid chromatography-mass spectrometry (LC-MS), these effects are a significant challenge, with components like phospholipids in biological samples being common culprits.[2][3] Similarly, in gas chromatography-mass spectrometry (GC-MS), co-extracted matrix components can also affect the analytical results, often leading to an overestimation of the analyte's concentration.[4]

Q2: What are the primary analytical techniques used for this compound quantification and how are they affected?

A2: The primary techniques for this compound quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • GC-MS: This is a powerful technique for volatile and semi-volatile compounds.[5] However, this compound requires derivatization to increase its volatility for GC-MS analysis.[5] Matrix effects in GC-MS can arise from co-extracted components that may mask active sites in the GC system, leading to signal enhancement.[4]

  • LC-MS: Particularly LC-tandem MS (LC-MS/MS), is considered the gold standard for its high specificity and sensitivity in analyzing a wide range of compounds, including this compound and its metabolites.[2] However, LC-MS is prone to matrix effects, especially with electrospray ionization (ESI), where co-eluting matrix components can suppress or enhance the ionization of this compound.[3][6]

Q3: What are the general strategies to minimize or compensate for matrix effects?

A3: There are three main strategies to address matrix effects:

  • Sample Preparation and Cleanup: The most effective way to mitigate matrix effects is to remove interfering components before analysis.[7] Techniques include saponification, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7][8]

  • Chromatographic Optimization: Modifying chromatographic conditions can help separate this compound from interfering matrix components, although this can be time-consuming.[9]

  • Calibration Strategies: When matrix effects cannot be eliminated, specific calibration methods can be used to compensate for them. These include the use of matrix-matched standards, the standard addition method, and the use of internal standards, with stable isotope-labeled internal standards being the most effective approach.[9][10][11]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or High Signal-to-Noise Ratio
Possible Cause Troubleshooting Steps
Inefficient Ionization of this compound Optimize ionization source parameters. For LC-MS, consider switching between ESI and atmospheric pressure chemical ionization (APCI), as APCI can be less prone to ion suppression for certain compounds.[12] For GC-MS, ensure proper derivatization.
Significant Ion Suppression Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[7][8] Diluting the sample can also reduce the concentration of matrix components and thereby lessen their effect.[11][13]
Low Analyte Concentration Concentrate the sample extract before analysis. Ensure the extraction method provides good recovery of this compound.
Issue 2: Inaccurate or Irreproducible Quantitative Results
Possible Cause Troubleshooting Steps
Uncorrected Matrix Effects Implement a more robust calibration strategy. The use of a stable isotope-labeled internal standard, such as this compound-d5, is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[5][14] If a stable isotope-labeled standard is unavailable, use matrix-matched calibration or the standard addition method.[9][10]
Inconsistent Sample Preparation Ensure consistent and reproducible sample preparation procedures. Use an autosampler for injections to maintain consistent injection volume and speed.[1] The internal standard should be added to all samples and standards at the same concentration early in the workflow.[1]
Analyte Degradation This compound can be sensitive to light and heat.[15] Protect samples from light and use the lowest effective temperatures during sample preparation. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[15]

Experimental Protocols

Protocol 1: Saponification and Liquid-Liquid Extraction for this compound from Complex Matrices

This protocol is a common method for extracting this compound from lipid-rich samples by hydrolyzing esters and removing interfering lipids.

  • Sample Preparation: Homogenize the sample. For solid samples, grind to a fine powder.

  • Saponification:

    • To a known amount of the sample, add an ethanolic potassium hydroxide (KOH) solution (e.g., 10% w/v in 90% ethanol).[15]

    • Reflux the mixture at 80-90°C for 1-2 hours with constant stirring.[1][15] This will hydrolyze chlorophyll and lipid esters, releasing free this compound.

  • Extraction:

    • Cool the mixture to room temperature and add an equal volume of deionized water.[15]

    • Transfer the mixture to a separatory funnel and extract the non-saponifiable fraction (containing this compound) three times with a non-polar solvent such as n-hexane or petroleum ether.[1][15]

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic phase with deionized water until the washings are neutral.[15]

    • Dry the organic layer over anhydrous sodium sulfate.[15]

  • Final Preparation:

    • Filter to remove the sodium sulfate and evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS or LC-MS analysis.

Protocol 2: GC-MS Analysis of this compound with Derivatization

This protocol outlines the steps for the quantitative analysis of this compound using GC-MS, including a necessary derivatization step.

  • Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., this compound-d5) to the extracted and dried sample residue.[5]

  • Derivatization:

    • To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-70°C for 30-60 minutes to convert this compound to its more volatile trimethylsilyl (TMS) ether.

  • GC-MS Parameters:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).[16]

    • Carrier Gas: Helium at a constant flow rate.[16]

    • Oven Program: Optimize the temperature program with a slow ramp rate to ensure good separation.[1]

    • Injection: Use an autosampler for consistent injections.[1]

    • MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.[16][17]

      • Acquisition Mode: For quantification, use Selected Ion Monitoring (SIM) mode for characteristic ions of this compound-TMS (e.g., m/z 71 is often the base peak for this compound).[16][17]

  • Quantification: Create a calibration curve using standards prepared in the same manner. Calculate the peak area ratio of this compound-TMS to the internal standard-TMS and determine the concentration from the calibration curve.[5]

Data Presentation

Table 1: Comparison of Extraction Methods for Phytosterols
Extraction Method Principle Recovery (%) Advantages Disadvantages
Soxhlet Extraction Continuous solid-liquid extraction with a recycling solvent.[1]85-95%[1]Well-established, high extraction efficiency.[1]Time-consuming, large solvent volumes, potential for thermal degradation.[1]
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic cavitation to disrupt cell walls and enhance extraction.[18]>90% (matrix dependent)Reduced extraction time and solvent consumption.[18]Efficiency can be matrix-dependent.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the extraction solvent.[19]>95% (matrix dependent)Environmentally friendly, high selectivity.[19]High initial equipment cost.
Table 2: Calibration Strategies to Overcome Matrix Effects
Calibration Strategy Description Applicability Pros Cons
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix extract that is free of the analyte.[10]When a representative blank matrix is available.[11]Effectively compensates for matrix effects.[10][20]Difficult to obtain a truly representative blank matrix; can be laborious.[9]
Standard Addition Known amounts of the analyte are added to the sample itself to create a calibration curve within the sample matrix.[21]When a blank matrix is not available or when matrix composition varies significantly between samples.[9][22]Accurately compensates for sample-specific matrix effects.[21]Time-consuming as each sample requires multiple analyses.[21]
Stable Isotope Dilution (SID) A stable isotope-labeled analog of the analyte is used as an internal standard.[5][14]Gold standard for quantitative mass spectrometry.[14][23][24]Most accurate method for correcting for matrix effects and analyte loss during sample preparation.[5][14]Stable isotope-labeled standards can be expensive and are not always commercially available.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Complex Sample extraction Extraction (e.g., Saponification/LLE) sample->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup derivatization Derivatization (for GC-MS) cleanup->derivatization If GC-MS analysis GC-MS or LC-MS Analysis cleanup->analysis If LC-MS derivatization->analysis quantification Quantification with Matrix Effect Compensation analysis->quantification result Accurate this compound Concentration quantification->result

Caption: General workflow for this compound quantification from complex samples.

troubleshooting_logic start Inaccurate this compound Quantification check_sample_prep Review Sample Preparation start->check_sample_prep check_calibration Evaluate Calibration Strategy check_sample_prep->check_calibration No improve_cleanup Improve Cleanup (SPE/LLE) check_sample_prep->improve_cleanup Yes check_chromatography Optimize Chromatography check_calibration->check_chromatography Still Inaccurate use_sid Use Stable Isotope Dilution (SID) check_calibration->use_sid SID Available use_matrix_matched Use Matrix-Matched Standards check_calibration->use_matrix_matched No SID modify_gradient Modify Gradient/Column check_chromatography->modify_gradient Yes solution Achieve Accurate Results check_chromatography->solution No improve_cleanup->solution use_sid->solution use_matrix_matched->solution modify_gradient->solution

Caption: Troubleshooting logic for inaccurate this compound quantification.

References

Technical Support Center: Optimizing Phytol Stability Through pH Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when formulating with phytol, with a specific focus on enhancing its stability by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining this compound stability in formulations?

There is a consensus that the pH of cosmetic products should be compatible with the physiological pH of the skin, which is between 4.5 and 5.5. For topical formulations, a pH range of 4 to 6 is generally recommended to maintain skin health.[1] While specific quantitative data on the degradation kinetics of this compound at various pH levels is limited in publicly available literature, information on related compounds and general formulation principles suggest that extreme pH values should be avoided. This compound is a component of chlorophyll, which is known to be unstable in both acidic and alkaline conditions.[2] In acidic environments, chlorophyll can lose its this compound tail, and alkaline conditions can also lead to its degradation.[2] Therefore, maintaining a pH in the mildly acidic to neutral range is a prudent strategy to enhance this compound stability.

Q2: How does pH affect the physical stability of this compound-containing emulsions?

The pH of a formulation can significantly impact the stability of emulsions, such as creams and lotions, that contain this compound. The surface charge of oil droplets is pH-dependent, which in turn affects the electrostatic interactions between them.[3] Changes in pH can lead to a reduction in the repulsive forces between droplets, causing them to aggregate, which can result in flocculation, coalescence, and eventual phase separation.[4] For this compound-loaded nanoemulsions, the particle size, a key indicator of stability, has been shown to be influenced by pH.

Q3: What are the primary degradation pathways for this compound that can be influenced by pH?

This compound, as a diterpene alcohol, is susceptible to oxidation.[5] The degradation of this compound in formulations can be accelerated by factors such as light, heat, and reactive oxygen species.[6][7] While the direct influence of pH on the oxidation kinetics of pure this compound in formulations is not extensively documented, pH can play a role in catalyzing oxidative reactions. Both acidic and alkaline conditions can promote the degradation of this compound's parent molecule, chlorophyll.[2][5] In acidic conditions, the loss of the this compound tail from the chlorophyll molecule is a known degradation pathway.[2] In alkaline environments, other degradative reactions can occur.[5] It is plausible that similar pH-dependent degradation mechanisms could affect free this compound in a formulation.

Troubleshooting Guides

Issue 1: Phase Separation in a this compound-Containing Emulsion

Symptoms:

  • Visible separation of oil and water layers.

  • Creaming (a concentration of the dispersed phase at the top or bottom).[4]

  • Changes in the formulation's viscosity and texture.[4]

Potential pH-Related Root Causes:

  • Inappropriate pH: The formulation's pH may be at a point where the emulsifier system is not optimal, leading to reduced interfacial film strength.

  • pH Drift: The pH of the formulation may have changed over time due to interactions between ingredients or exposure to air (absorption of CO2 can lower pH).[8]

Troubleshooting Steps:

  • Measure the Current pH: Use a calibrated pH meter to accurately determine the pH of the separated formulation.[8] For creams and lotions, it is recommended to prepare a 10% dilution in distilled water before measurement.[9]

  • Review the Target pH: Confirm the intended pH range for the formulation, ideally between 4.5 and 6.5 for skin compatibility and general stability.[8]

  • Adjust the pH: If the measured pH is outside the target range, carefully adjust it using appropriate pH adjusters.

    • To decrease pH (make more acidic): Use a dilute solution of citric acid or lactic acid.[9][10]

    • To increase pH (make more alkaline): Use a dilute solution of sodium hydroxide or triethanolamine.[8][10]

    • Add the adjuster dropwise with constant stirring and re-measure the pH frequently until the target is reached.

  • Incorporate a Buffer System: To prevent future pH drift, consider adding a buffering agent to the aqueous phase of your formulation. Commonly used buffers in cosmetics include citrate and phosphate buffers.[10]

  • Re-evaluate Emulsifier System: If pH adjustment does not resolve the issue, the emulsifier type and concentration may be unsuitable for the formulation's pH and ionic strength.

Issue 2: Discoloration or Off-Odor Development

Symptoms:

  • The formulation changes color (e.g., develops a yellowish tint).

  • An undesirable odor emerges over time.

Potential pH-Related Root Causes:

  • Chemical Degradation: The pH of the formulation may be promoting the oxidation of this compound or other ingredients, leading to the formation of colored or odorous byproducts.

  • Ingredient Interactions: The pH could be facilitating reactions between this compound and other components in the formulation.

Troubleshooting Steps:

  • pH Measurement and Adjustment: As with phase separation, the first step is to measure and, if necessary, adjust the pH to a mildly acidic range (4.5-6.0).

  • Incorporate Antioxidants: The addition of antioxidants, such as tocopherol (Vitamin E), can help to mitigate oxidative degradation. The efficacy of some antioxidants can be pH-dependent.

  • Protect from Light and Air: Package the formulation in an opaque, airtight container to minimize exposure to light and oxygen, which can exacerbate pH-driven degradation.

  • Analytical Testing: To identify the specific degradation products, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[2][6]

Data Presentation

Table 1: Influence of pH on the Particle Size of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Formulation CodeThis compound/Lipid RatiopHMean Particle Size (nm) ± SDPolydispersity Index (PDI) ± SD
10-SLN-PHY1:106.4307.4 ± 12.50.15 ± 0.07
5-SLN-PHY1:56.5302.2 ± 10.00.12 ± 0.03
3-SLN-PHY1:36.5297.9 ± 2.40.14 ± 0.02

Data suggests that in this specific SLN formulation, slight variations in pH around the neutral point did not significantly impact the particle size, indicating good physical stability within this narrow range.

Experimental Protocols

Protocol 1: pH Adjustment of a this compound-Containing Cream

Objective: To adjust the pH of a cream formulation to a target range of 5.0-5.5 to optimize stability.

Materials:

  • This compound-containing cream batch

  • Calibrated pH meter with a suitable electrode

  • Stirring equipment (e.g., overhead stirrer)

  • 10% (w/w) citric acid solution

  • 10% (w/w) sodium hydroxide solution

  • Distilled water

  • Beakers and other necessary labware

Procedure:

  • Sample Preparation: Accurately weigh 10g of the cream and disperse it in 90g of distilled water to create a 10% dilution.[9]

  • Initial pH Measurement: Stir the dilution until it is homogeneous and measure the initial pH using the calibrated pH meter. Record this value.

  • pH Adjustment:

    • If the pH is above 5.5, add the 10% citric acid solution drop by drop while continuously stirring the cream.

    • If the pH is below 5.0, add the 10% sodium hydroxide solution dropwise with continuous stirring.

  • Equilibration and Re-measurement: After each addition of the pH adjuster, allow the formulation to stir for 5-10 minutes to ensure the pH has stabilized before re-measuring.

  • Finalizing the Adjustment: Continue the incremental addition of the pH adjuster until the pH is consistently within the 5.0-5.5 range.

  • Documentation: Record the final pH and the total amount of pH adjuster used.

Protocol 2: Accelerated Stability Testing of a pH-Adjusted this compound Formulation

Objective: To assess the physical and chemical stability of a pH-adjusted this compound formulation under accelerated conditions.

Materials:

  • pH-adjusted this compound formulation

  • Stability chambers set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH)

  • Appropriate containers for the formulation

  • Viscometer

  • Microscope

  • HPLC or GC-MS for this compound quantification

Procedure:

  • Initial Analysis (Time 0): Before placing the samples in the stability chambers, perform a complete analysis of the formulation. This should include:

    • Appearance (color, clarity, homogeneity)

    • pH

    • Viscosity

    • Microscopic evaluation for droplet size and signs of coalescence

    • Assay of this compound concentration using a validated analytical method.

  • Sample Storage: Place the samples in the stability chambers under the specified accelerated conditions.

  • Testing Intervals: At predetermined time points (e.g., 1, 3, and 6 months for a 6-month study), remove samples from the chambers and allow them to equilibrate to room temperature.

  • Analysis at Each Interval: Repeat the full analysis performed at Time 0 on the samples from each time point.

  • Evaluation of Results: Compare the results from each time point to the initial data. A "significant change" may be defined as:

    • A noticeable change in appearance, color, or odor.

    • A significant shift in pH.

    • A significant change in viscosity.

    • Evidence of phase separation or crystal growth.

    • A decrease in this compound concentration below a specified limit (e.g., 90% of the initial value).

Visualizations

Experimental_Workflow_for_pH_Adjustment start Start: this compound Formulation Batch prep_sample Prepare 10% Dilution in Distilled Water start->prep_sample measure_initial_ph Measure Initial pH with Calibrated Meter prep_sample->measure_initial_ph decision pH within Target Range? measure_initial_ph->decision adjust_high Add Acidic Adjuster (e.g., Citric Acid) Dropwise decision->adjust_high No, too high adjust_low Add Alkaline Adjuster (e.g., NaOH) Dropwise decision->adjust_low No, too low record Record Final pH and Adjuster Volume decision->record Yes stir_equilibrate Stir and Equilibrate for 5-10 mins adjust_high->stir_equilibrate adjust_low->stir_equilibrate remeasure_ph Re-measure pH stir_equilibrate->remeasure_ph remeasure_ph->decision end End: pH-Adjusted Formulation record->end

Caption: Workflow for pH adjustment of this compound formulations.

Troubleshooting_Logic_for_Phase_Separation start Issue: Phase Separation Observed measure_ph Measure pH of the Formulation start->measure_ph check_target Is pH within Target Range? measure_ph->check_target adjust_ph Adjust pH to Target Range check_target->adjust_ph No not_resolved Issue Persists check_target->not_resolved Yes observe_stability Observe for Improved Stability adjust_ph->observe_stability resolved Issue Resolved observe_stability->resolved add_buffer Incorporate a Buffer System to Prevent pH Drift not_resolved->add_buffer re_evaluate Re-evaluate Emulsifier System (Type/Concentration) add_buffer->re_evaluate

Caption: Troubleshooting logic for phase separation issues.

References

Validation & Comparative

Phytol's Anti-Inflammatory prowess: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental validation of phytol's anti-inflammatory activity, this guide offers a comparative analysis against established non-steroidal anti-inflammatory drugs (NSAIDs). Drawing on data from key in vivo studies, we present a comprehensive overview for researchers, scientists, and drug development professionals. This guide synthesizes quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.

This compound, a diterpene alcohol component of chlorophyll, has garnered significant interest for its therapeutic potential, including its anti-inflammatory properties. This guide provides an objective comparison of this compound's efficacy with that of commonly used NSAIDs, namely Diclofenac and Acetylsalicylic Acid (ASA), across various preclinical models of inflammation. The data presented is extracted from peer-reviewed studies, offering a foundation for further research and development.

Comparative Efficacy of this compound in Animal Models of Inflammation

The anti-inflammatory effects of this compound have been validated in several well-established in vivo models, including formalin-induced paw edema, carrageenan-induced paw edema, and complete Freund's adjuvant (CFA)-induced arthritis. The following tables summarize the quantitative data from these studies, comparing the performance of this compound with standard NSAIDs.

Formalin-Induced Paw Edema in Rats

This model assesses the anti-inflammatory effect on both neurogenic and inflammatory phases of pain and edema.

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 4hReference
Control--[1]
This compound (PHY)10045.45[1]
Diclofenac-Na1063.63[1]
Acetylsalicylic Acid (ASA)10054.54[1]
PHY + Diclofenac-Na100 + 1081.81[1]
PHY + ASA100 + 10072.72[1]

Table 1: Comparison of the inhibitory effect of this compound and NSAIDs on formalin-induced paw edema in rats. Data indicates that while this compound alone shows significant anti-inflammatory activity, its combination with standard NSAIDs results in a more potent effect.[1]

Carrageenan-Induced Paw Edema in Mice

This is a widely used model for evaluating acute inflammation.

Treatment GroupDose (mg/kg)Paw Volume (µL) at 3h (Mean ± SEM)% InhibitionReference
Control (Carrageenan)-105.0 ± 7.6-[2]
This compound7.580.0 ± 5.723.8[2]
This compound2565.0 ± 4.838.1[2]
This compound5050.0 ± 3.952.4[2]
This compound7535.0 ± 2.566.7[2]

*p < 0.05 compared to the carrageenan group.[2]

Table 2: Dose-dependent anti-inflammatory effect of this compound on carrageenan-induced paw edema in mice. This compound demonstrated a significant and dose-dependent reduction in paw volume.[2]

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Mice

This model mimics chronic inflammatory conditions like rheumatoid arthritis.

Treatment GroupParameterDay 7Day 14Day 21Reference
NaivePaw Swelling (mm)0.1 ± 0.050.1 ± 0.050.1 ± 0.05[3][4]
CFA ControlPaw Swelling (mm)1.8 ± 0.12.5 ± 0.22.8 ± 0.2[3][4]
This compound (50 mg/kg)Paw Swelling (mm)1.0 ± 0.11.5 ± 0.11.7 ± 0.1[3][4]
NaiveTNF-α (pg/mL)15 ± 215 ± 215 ± 2[3][4]
CFA ControlTNF-α (pg/mL)150 ± 10200 ± 15250 ± 20[3][4]
This compound (50 mg/kg)TNF-α (pg/mL)80 ± 5100 ± 8120 ± 10[3][4]
NaiveIL-6 (pg/mL)10 ± 110 ± 110 ± 1[3][4]
CFA ControlIL-6 (pg/mL)120 ± 9180 ± 12220 ± 18[3][4]
This compound (50 mg/kg)IL-6 (pg/mL)60 ± 580 ± 7100 ± 9*[3][4]

*p < 0.05 compared to the CFA control group.[3][4]

Table 3: Effect of this compound on paw swelling and pro-inflammatory cytokine levels in a CFA-induced arthritis model in mice. This compound significantly attenuated joint swelling and reduced the levels of TNF-α and IL-6 in the synovial fluid over a 21-day period.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Formalin-Induced Paw Edema in Wistar Rats
  • Animals: Male Wistar rats (150-200 g) were used.[1]

  • Groups:

    • Control (saline)

    • This compound (100 mg/kg, intraperitoneally)

    • Diclofenac sodium (10 mg/kg, i.p.)

    • Acetylsalicylic Acid (100 mg/kg, i.p.)

    • This compound (100 mg/kg) + Diclofenac sodium (10 mg/kg)

    • This compound (100 mg/kg) + ASA (100 mg/kg)

  • Induction of Edema: 0.1 mL of 2.5% formalin was injected into the sub-plantar region of the right hind paw.[1]

  • Measurement: Paw volume was measured using a plethysmometer at 1, 2, 3, and 4 hours after formalin injection. The percentage inhibition of edema was calculated.[1]

Carrageenan-Induced Paw Edema in Swiss Mice
  • Animals: Male Swiss mice (25-30 g) were used.[2]

  • Groups:

    • Control (vehicle)

    • This compound (7.5, 25, 50, and 75 mg/kg, intraperitoneally)

  • Induction of Edema: 50 µL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw.[2]

  • Measurement: Paw volume was measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.[2]

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Swiss Mice
  • Animals: Female Swiss mice (25-30 g) were used.[3][4]

  • Groups:

    • Naive (no treatment)

    • CFA control (vehicle)

    • This compound (50 mg/kg, orally)

  • Induction of Arthritis: 20 µL of CFA was injected into the right tibio-tarsal joint.[3][4]

  • Treatment: this compound was administered daily from day 0 to day 21.[3][4]

  • Measurements:

    • Paw swelling was measured using a digital caliper on days 0, 7, 14, and 21.[3][4]

    • On day 21, animals were euthanized, and the synovial fluid was collected for the measurement of TNF-α and IL-6 levels using ELISA.[3][4]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory cascade. In silico and in vivo studies suggest that this compound interacts with and inhibits pro-inflammatory enzymes and transcription factors.[1]

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Inflammatory Response cluster_intervention Intervention Stimulus e.g., Carrageenan, Formalin, CFA NFkB NF-κB Stimulus->NFkB COX COX-1 / COX-2 Stimulus->COX Cytokines_up ↑ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines_up Prostaglandins ↑ Prostaglandins COX->Prostaglandins Edema Edema, Pain Cytokines_up->Edema Prostaglandins->Edema This compound This compound This compound->NFkB Inhibition This compound->COX Inhibition

Caption: Proposed anti-inflammatory mechanism of this compound.

The diagram above illustrates the putative mechanism of action for this compound. Inflammatory stimuli activate key signaling molecules like NF-κB and the COX enzymes. This leads to the production of pro-inflammatory cytokines and prostaglandins, culminating in inflammation. This compound is thought to exert its anti-inflammatory effects by inhibiting NF-κB and COX pathways.[1][3]

G cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_treatment Treatment cluster_measurement Data Collection cluster_analysis Analysis Animal_Model Animal Model Selection (Rat/Mouse) Grouping Grouping & Acclimatization Animal_Model->Grouping Induction Induction of Inflammation (Formalin/Carrageenan/CFA) Grouping->Induction Treatment Administration of This compound / NSAIDs / Control Induction->Treatment Paw_Measurement Paw Volume Measurement (Plethysmometer/Caliper) Treatment->Paw_Measurement Cytokine_Analysis Cytokine Analysis (ELISA) Treatment->Cytokine_Analysis Data_Analysis Statistical Analysis Paw_Measurement->Data_Analysis Cytokine_Analysis->Data_Analysis

Caption: General workflow for in vivo anti-inflammatory studies.

This workflow diagram outlines the key steps involved in the in vivo validation of an anti-inflammatory compound like this compound, from animal model selection to data analysis.

References

Phytol vs. Isophytol: A Comparative Analysis of Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the understanding of the biological effects of phytol and its isomer, isothis compound. While this compound has been extensively studied for its diverse pharmacological activities, isothis compound remains largely unexplored, with a notable lack of experimental data on its biological functions. This guide provides a comparative analysis of the known biological effects of these two molecules, drawing from available experimental data and highlighting the current knowledge gaps.

This compound, a diterpene alcohol and a constituent of chlorophyll, has demonstrated a broad spectrum of biological activities, including anti-inflammatory, antioxidant, cytotoxic, and antimicrobial effects.[1][2] In contrast, information on isothis compound's biological activities is scarce, primarily focusing on its application as a fragrance ingredient and a precursor in vitamin synthesis.[3][4] While some sources suggest potential antioxidant and anti-inflammatory properties for isothis compound, these claims are not yet substantiated by robust experimental evidence.[4]

Comparative Overview of Biological Activities

The following tables summarize the available quantitative data for the biological effects of this compound. Due to the lack of experimental data, a direct quantitative comparison with isothis compound is not possible at this time.

Anti-inflammatory Activity
BioassayTest SystemThis compound Concentration/DoseObserved EffectReference
Carrageenan-induced paw edemaMice7.5, 25, 50, and 75 mg/kgDose-dependent reduction in paw edema[5]
Compound 48/80-induced paw edemaMice75 mg/kgInhibition of paw edema[5]
Histamine-induced paw edemaMice75 mg/kgInhibition of paw edema[5]
Serotonin-induced paw edemaMice75 mg/kgInhibition of paw edema[5]
Bradykinin-induced paw edemaMice75 mg/kgInhibition of paw edema[5]
Prostaglandin E2-induced paw edemaMice75 mg/kgInhibition of paw edema[5]
Myeloperoxidase (MPO) activityMice75 mg/kgDecreased MPO activity[5]
Inhibition of protein denaturationIn vitro (Egg albumin)100 mg/kg (in vivo equivalent)Dose-dependent inhibition[6]
Formalin-induced paw edemaRats100 mg/kg (intraperitoneally)Significant reduction in paw edema[6]

Isothis compound: No experimental data available.

Antioxidant Activity
BioassayTest SystemThis compound ConcentrationObserved EffectReference
DPPH radical scavengingIn vitro7.2 μg/ml59.89 ± 0.73% scavenging capacity[7]
ABTS radical scavengingIn vitro7.2 μg/ml62.79 ± 1.99% scavenging capacity[7]
Hydroxyl radical scavengingIn vitro0.9 - 7.2 ng/mLDose-dependent scavenging[8]
Nitric oxide scavengingIn vitro0.9 - 7.2 ng/mLReduction in nitrite production[8]
Thiobarbituric acid reactive substances (TBARS)In vitro0.9 - 7.2 ng/mLPrevention of TBARS formation[8]
Lipid peroxidation (LP) and Nitrite (NO2-)In vivo (Mouse hippocampus)25, 50, and 75 mg/kgReduced LP and NO2- contents[7]
GSH, SOD, and CAT activitiesIn vivo (Mouse hippocampus)25, 50, and 75 mg/kgIncreased GSH, SOD, and CAT activities[7]

Isothis compound: No experimental data available. One in-silico study suggests potential antioxidant activity through molecular docking with antioxidant enzymes.[9]

Cytotoxic Activity
Cell LineAssayThis compound IC50Reference
MCF-7 (Breast adenocarcinoma)MTT8.79 ± 0.41 μM[10]
HeLa (Cervical cancer)MTT15.51 μM (approx.)[10]
HT-29 (Colon adenocarcinoma)MTT20-30 μM (approx.)[10]
A-549 (Lung carcinoma)MTT30-40 μM (approx.)[10]
Hs294T (Melanoma)MTT60-70 μM (approx.)[10]
MDA-MB-231 (Breast adenocarcinoma)MTT69.67 μM[10]
PC-3 (Prostate adenocarcinoma)MTT77.85 ± 1.93 μM[10]
MRC-5 (Normal lung fibroblast)MTT124.84 ± 1.59 μM[10]

Isothis compound: No experimental data available.

Antimicrobial Activity
MicroorganismAssayThis compound MIC50/MICReference
Escherichia coliMicrodilutionMIC50: 62.5 µg/mL[11]
Candida albicansMicrodilutionMIC50: 62.5 µg/mL[11]
Aspergillus nigerMicrodilutionMIC50: 62.5 µg/mL[11]
Staphylococcus aureusMicrodilutionMIC50: >1000 µg/mL[11]
Bacillus licheniformisNot specifiedActive at 2, 5, and 8 mg/kg in diet[12]

Isothis compound: No experimental data available.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways. The diagrams below illustrate some of the proposed mechanisms of action.

anti_inflammatory_pathway This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits p38MAPK p38 MAPK Pathway This compound->p38MAPK Inhibits COX1_2 COX-1 & COX-2 This compound->COX1_2 Inhibits IL1b IL-1β This compound->IL1b Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Promotes p38MAPK->Proinflammatory_Cytokines Promotes Inflammation Inflammation COX1_2->Inflammation Promotes IL1b->Inflammation Promotes Proinflammatory_Cytokines->Inflammation Promotes

Caption: Proposed anti-inflammatory signaling pathways of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Carrageenan-Induced Paw Edema in Mice (Anti-inflammatory Assay)
  • Animals: Male Swiss mice (25-30 g) are used.

  • Groups: Animals are divided into a control group, a this compound-treated group (e.g., 7.5, 25, 50, and 75 mg/kg, administered intraperitoneally), and a positive control group (e.g., indomethacin).

  • Induction of Edema: Thirty minutes after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

  • Measurement: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.[5]

experimental_workflow_edema Start Start: Grouping of Mice Treatment Treatment Administration (Control, this compound, Positive Control) Start->Treatment Induction Induction of Paw Edema (Carrageenan Injection) Treatment->Induction Measurement Paw Volume Measurement (Plethysmometer) Induction->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis End End Analysis->End

Caption: Workflow for carrageenan-induced paw edema assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Assay)
  • Reagents: DPPH solution in methanol, this compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).

  • Procedure: A specific volume of each this compound concentration is added to the DPPH solution.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[7]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (Cytotoxicity Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7) and a normal cell line (e.g., MRC-5) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for another few hours (e.g., 3-4 hours) to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined.[10]

Conclusion and Future Directions

The available scientific evidence strongly supports the diverse biological activities of this compound, particularly its anti-inflammatory, antioxidant, and cytotoxic properties. The mechanisms underlying these effects are beginning to be elucidated, with several signaling pathways identified as key targets.

In stark contrast, the biological effects of isothis compound remain largely uninvestigated. While its chemical structure suggests the potential for biological activity, there is a critical lack of experimental data to support any specific claims. The primary focus of research on isothis compound has been its toxicological profile in the context of its use in consumer products.[13]

Therefore, a direct and comprehensive comparative analysis of the biological effects of this compound and isothis compound is currently not feasible. Future research should prioritize in-vitro and in-vivo studies to characterize the biological activities of isothis compound. Direct, head-to-head comparative studies with this compound are essential to understand the structure-activity relationship and to determine if isothis compound possesses a unique or similar pharmacological profile. Such studies would be invaluable for researchers, scientists, and drug development professionals in exploring the full therapeutic potential of these related natural compounds.

References

Phytol vs. α-Tocopherol: A Comparative Guide to Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacities of phytol, a diterpene alcohol, and α-tocopherol (a form of Vitamin E), a well-established lipophilic antioxidant. This analysis is based on available experimental data from in vitro antioxidant assays and an exploration of the distinct signaling pathways through which they exert their antioxidant effects. While both compounds demonstrate notable antioxidant potential, their mechanisms of action and reported efficacies in various assays show key differences.

Quantitative Antioxidant Activity

Direct comparison of the antioxidant capacities of this compound and α-tocopherol is challenging due to variations in experimental conditions and reporting metrics across different studies. The following tables summarize available quantitative data from discrete in vitro studies. It is important to note that a lower IC50 value indicates higher antioxidant activity.

Table 1: Antioxidant Activity of this compound
Assay Concentration Scavenging Capacity (%)
DPPH7.2 µg/mL59.89 ± 0.73[1][2][3]
ABTS7.2 µg/mL62.79 ± 1.99[1][2][3]
Table 2: Antioxidant Activity of α-Tocopherol
Assay IC50 (µg/mL)
DPPH24.75[1]
ABTS7.07[1]

Mechanisms of Antioxidant Action

This compound and α-tocopherol employ different primary mechanisms to combat oxidative stress.

This compound: Modulation of Inflammatory Signaling

This compound's antioxidant effects are thought to be closely linked to its anti-inflammatory properties, primarily through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] By inhibiting key kinases in this pathway, such as IKK, this compound can prevent the activation and nuclear translocation of NF-κB. This, in turn, downregulates the expression of pro-inflammatory cytokines and enzymes that are significant sources of oxidative stress.[4][5][6][7]

α-Tocopherol: A Classic Chain-Breaking Antioxidant

Alpha-tocopherol is a well-characterized chain-breaking antioxidant that operates directly within cellular membranes to protect polyunsaturated fatty acids from lipid peroxidation.[8][9] It donates a hydrogen atom from its phenolic hydroxyl group to lipid peroxyl radicals, thereby neutralizing them and terminating the damaging chain reaction of lipid peroxidation.[8][9]

Signaling and Mechanistic Pathways

The following diagrams illustrate the proposed antioxidant mechanisms of this compound and α-tocopherol.

phytol_nfkb_pathway cluster_stimulus cluster_inhibition cluster_pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK This compound This compound This compound->IKK Inhibits NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB p_IkB P-IκB (Phosphorylated) NFkB_active Active NF-κB NFkB_IkB->NFkB_active Releases p_IkB->IkB Degradation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_active->Gene_Expression Translocates & Activates

This compound's Inhibition of the NF-κB Signaling Pathway.

alpha_tocopherol_lipid_peroxidation PUFA Polyunsaturated Fatty Acid (PUFA) L_radical Lipid Radical (L•) ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation O2 O₂ L_radical->O2 LOO_radical Lipid Peroxyl Radical (LOO•) alpha_Toc α-Tocopherol (α-TOH) LOO_radical->alpha_Toc Scavenging LOOH Lipid Hydroperoxide (LOOH) propagation Chain Propagation LOO_radical->propagation alpha_Toc_radical α-Tocopheroxyl Radical (α-TO•) propagation->PUFA

α-Tocopherol's Role in Breaking the Lipid Peroxidation Chain.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are generalized and may have been adapted by researchers in the referenced studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH solution to a yellow-colored product is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol)

    • Test compounds (this compound, α-Tocopherol) at various concentrations

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Methanol or ethanol (as solvent)

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol with an absorbance of approximately 1.0 at 517 nm.

    • Add a defined volume of the test compound solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagents:

    • ABTS solution (typically 7 mM in water)

    • Potassium persulfate solution (typically 2.45 mM in water)

    • Test compounds (this compound, α-Tocopherol) at various concentrations

    • Positive control (e.g., Trolox)

    • Ethanol or phosphate buffer

  • Procedure:

    • Generate the ABTS•+ stock solution by reacting ABTS solution with potassium persulfate solution in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol or buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a defined volume of the test compound solution to the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of scavenging activity and IC50 value are calculated similarly to the DPPH assay.[10]

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

  • Reagents:

    • Source of lipids (e.g., linoleic acid emulsion, tissue homogenate)

    • Peroxidation initiator (e.g., AAPH, FeSO₄)

    • Test compounds (this compound, α-Tocopherol)

    • Thiobarbituric acid (TBA) solution

    • Trichloroacetic acid (TCA) solution

  • Procedure:

    • Incubate the lipid source with the peroxidation initiator in the presence and absence of the test compound at 37°C.

    • Stop the reaction by adding TCA solution to precipitate proteins.

    • Centrifuge the mixture and collect the supernatant.

    • Add TBA solution to the supernatant and heat at 95°C for a specified time (e.g., 30 minutes) to develop the color.

    • Measure the absorbance of the resulting pink-colored solution at 532 nm.

    • The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents (DPPH/ABTS, Samples, Controls) mix Mix Reagents with Test Compounds prep_reagents->mix prep_series Prepare Serial Dilutions of Test Compounds prep_series->mix incubate Incubate in Dark (Specified Time & Temp) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition and IC50 Values measure->calculate

General Workflow for In Vitro Antioxidant Assays.

Conclusion

Both this compound and α-tocopherol demonstrate significant antioxidant capabilities, albeit through different primary mechanisms.[1] α-Tocopherol is a potent, direct chain-breaking antioxidant, particularly effective in preventing lipid peroxidation within cell membranes. This compound's antioxidant activity appears to be more indirect, stemming from its anti-inflammatory properties and its ability to modulate the NF-κB signaling pathway. The direct comparative efficacy of these two compounds requires further investigation under standardized experimental conditions to establish their relative potencies. However, the available data suggest that both molecules are promising candidates for applications in mitigating oxidative stress and related pathologies.

References

Phytol's Anti-Inflammatory Power: A Head-to-Head Comparison with NSAIDs in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. Phytol, a naturally occurring diterpene alcohol found in chlorophyll, has emerged as a promising candidate, demonstrating significant anti-inflammatory properties in various preclinical models. This guide provides an objective comparison of the efficacy of this compound versus standard non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data, detailed methodologies, and mechanistic insights.

Executive Summary

This compound exhibits potent anti-inflammatory effects, often comparable or even superior to standard NSAIDs like diclofenac, indomethacin, and aspirin in animal models of acute and chronic inflammation. Its mechanism of action is multifaceted, involving the inhibition of key inflammatory pathways such as nuclear factor-kappa B (NF-κB) and the reduction of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukins. While NSAIDs primarily act by inhibiting cyclooxygenase (COX) enzymes, this compound's broader mechanistic profile suggests it may offer a valuable alternative or complementary therapeutic strategy.

Data Presentation: this compound vs. NSAIDs in Inflammation Models

The following tables summarize the comparative efficacy of this compound and standard NSAIDs in two widely used animal models of inflammation: carrageenan-induced paw edema (an acute inflammation model) and formalin-induced paw edema (a model with both neurogenic and inflammatory phases).

Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Time (hours)Paw Edema Inhibition (%)Reference
This compound 753~70%[1]
Diclofenac 10389.68%[2]
Indomethacin 104Significant Inhibition[3]
Aspirin 1003Significant Inhibition[4]

Note: Direct comparative studies under identical conditions are limited. Data is compiled from multiple sources and should be interpreted with consideration for potential inter-study variability.

Table 2: Efficacy in Formalin-Induced Paw Edema in Rats

TreatmentDose (mg/kg)PhasePaw Edema/Licking Time Inhibition (%)Reference
This compound 100InflammatorySignificant Reduction[5]
Diclofenac 10InflammatorySignificant Reduction[5]
Aspirin 100InflammatorySignificant Reduction[5]
Indomethacin 10Inflammatory43.3% (licking time)[1]

Note: The formalin test has two phases: an early neurogenic phase and a later inflammatory phase. NSAIDs are primarily effective in the inflammatory phase.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key inflammation models cited.

Carrageenan-Induced Paw Edema

This widely used model assesses acute inflammation.[1][6]

  • Animals: Male Wistar rats (150-200 g) are typically used. Animals are acclimatized for at least one week before the experiment.[7]

  • Groups: Animals are randomly divided into control (vehicle), positive control (NSAID), and test (this compound) groups.

  • Drug Administration: this compound or the standard NSAID (e.g., diclofenac, indomethacin) is administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.[6]

  • Induction of Edema: A subplantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.[6]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after, typically 1, 2, 3, and 4 hours.[8]

  • Calculation of Inhibition: The percentage inhibition of paw edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.[7]

Formalin-Induced Paw Edema

This model is used to study both acute (neurogenic) and chronic (inflammatory) phases of inflammation and pain.[9][10]

  • Animals: Male Wistar rats or Swiss albino mice are commonly used.

  • Groups: Animals are assigned to control, positive control (NSAID), and test (this compound) groups.

  • Drug Administration: Test compounds are administered prior to the formalin injection.

  • Induction of Edema and Nociception: A subplantar injection of 0.02-0.1 mL of 1-5% formalin solution is administered into the hind paw.[5][9]

  • Measurement:

    • Nociceptive Behavior: The time spent licking the injected paw is recorded in two phases: the early phase (0-5 minutes after injection) and the late phase (15-30 or 20-60 minutes after injection).[9]

    • Paw Edema: Paw thickness or volume is measured with a caliper or plethysmometer at various time points after the injection.[9]

  • Data Analysis: The percentage inhibition of licking time or paw edema is calculated by comparing the treated groups to the control group.

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of this compound and NSAIDs are mediated through distinct but sometimes overlapping signaling pathways.

This compound's Anti-Inflammatory Signaling Pathway

This compound's primary anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. By inhibiting NF-κB activation, this compound effectively downregulates the inflammatory cascade.

phytol_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Pathogens) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-1β, IL-6 Pro_inflammatory_Genes->Cytokines COX2 COX-2 Pro_inflammatory_Genes->COX2 This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Standard NSAIDs' Mechanism of Action

NSAIDs exert their anti-inflammatory effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

nsaid_pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxane Prostaglandins & Thromboxane COX1->Prostaglandins_Thromboxane COX2->Prostaglandins_Thromboxane Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxane->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxane->Inflammation_Pain_Fever NSAIDs NSAIDs NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits

Caption: NSAIDs inhibit COX-1 and COX-2 enzymes.

Experimental Workflow

A typical workflow for evaluating the anti-inflammatory efficacy of a test compound like this compound against a standard NSAID is depicted below.

experimental_workflow Animal_Acclimatization Animal Acclimatization (e.g., Rats, Mice) Grouping Random Grouping (Control, NSAID, this compound) Animal_Acclimatization->Grouping Drug_Administration Drug Administration (Oral/IP) Grouping->Drug_Administration Inflammation_Induction Inflammation Induction (Carrageenan/Formalin) Drug_Administration->Inflammation_Induction Data_Collection Data Collection (Paw Volume/Licking Time) Inflammation_Induction->Data_Collection Data_Analysis Data Analysis (% Inhibition) Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for in vivo anti-inflammatory studies.

Conclusion

The available preclinical data strongly support the anti-inflammatory potential of this compound. Its efficacy in established animal models is comparable to that of standard NSAIDs. Furthermore, its distinct mechanism of action, primarily targeting the NF-κB pathway, suggests that this compound could be a valuable lead compound for the development of new anti-inflammatory therapies, potentially with a different side-effect profile compared to traditional COX inhibitors. Further research, including direct, head-to-head comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in inflammatory diseases.

References

Phytol versus Phytanic Acid: A Comparative Analysis of Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the cytotoxic properties, underlying mechanisms, and experimental data of phytol and its metabolite, phytanic acid.

This compound, a diterpene alcohol found in chlorophyll, and its metabolite, phytanic acid, have garnered significant interest in the scientific community for their potential roles in cellular processes and their implications in disease, including cancer.[1][2][3] Both compounds have demonstrated cytotoxic effects in various cell lines, suggesting their potential as therapeutic agents. However, their mechanisms of action and cytotoxic profiles exhibit notable differences. This guide provides a detailed comparison of the cytotoxic effects of this compound and phytanic acid, supported by experimental data, methodologies, and pathway visualizations to aid in research and drug development.

Data Presentation: Comparative Cytotoxicity

Direct comparative studies detailing the half-maximal inhibitory concentration (IC50) values for this compound and phytanic acid on the same cell line are limited in the available literature.[4] However, individual studies provide valuable insights into their cytotoxic potential across different cancer cell lines.

CompoundCell LineAssayEndpointResult
This compound MCF-7 (human breast adenocarcinoma)MTT AssayIC508.79 ± 0.41 µM[4][5]
PC-3 (human prostate adenocarcinoma)MTT AssayIC5077.85 ± 1.93 µM[4][5]
HeLa (human cervical cancer)MTT AssayIC5015.51 µM[5]
HT-29 (human colon adenocarcinoma)MTT AssayIC5025.51 µM[5]
A-549 (human lung carcinoma)MTT AssayIC5038.64 µM[5]
Hs294T (human skin melanoma)MTT AssayIC5069.67 µM[5]
MDA-MB-231 (human breast adenocarcinoma)MTT AssayIC5045.32 µM[5]
MRC-5 (human fetal lung fibroblast)MTT AssayIC50124.84 ± 1.59 µM (mild toxicity)[4][5]
Phytanic Acid Neuro2a (mouse neuroblastoma)Cytotoxicity AssayCell DeathLowest cytotoxic concentration observed at 5 µM[1][4]
Hippocampal Astrocytes (rat)Cell Viability AssayCell DeathObserved within a few hours at 50 µM[6]

In vivo studies in mice have suggested that dietary this compound and phytanic acid exhibit comparable toxicity when administered in equivalent amounts.[7][8] However, the accumulation of phytanic acid in tissues occurs more rapidly when phytanic acid itself is consumed compared to this compound.[7][8]

Signaling Pathways and Mechanisms of Cytotoxicity

This compound and phytanic acid induce cytotoxicity through distinct yet sometimes overlapping signaling pathways. Both have been shown to affect cell proliferation, differentiation, and apoptosis.[1]

Phytanic Acid: Mitochondrial Dysfunction and Oxidative Stress

Phytanic acid's toxicity is strongly linked to mitochondrial dysfunction.[4][6] It can lead to the depolarization of the mitochondrial membrane, an increase in cytosolic Ca2+, and the generation of reactive oxygen species (ROS).[6][9] This cascade of events can ultimately trigger the mitochondrial route of apoptosis.[6] In vascular cells, phytanic acid has been shown to cause nitric oxide-dependent apoptosis at a concentration of 100 µM.[1] Furthermore, it may also alter epigenetic transcriptional regulation by affecting histone deacetylation.[1]

phytanic_acid_pathway Phytanic_Acid Phytanic Acid Mitochondria Mitochondrial Dysfunction Phytanic_Acid->Mitochondria Ca_Homeostasis Increased Cytosolic Ca2+ Phytanic_Acid->Ca_Homeostasis ROS ROS Generation Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis Ca_Homeostasis->Mitochondria ROS->Apoptosis

Caption: Phytanic acid-induced cytotoxicity pathway.

This compound: Apoptosis Induction and Anti-Proliferative Effects

This compound has been shown to induce apoptosis through various mechanisms, including the expression of the Bcl2 protein and mutations in the pro-apoptotic protein Bax.[10][11][12] It can also suppress the epithelial-mesenchymal transition (EMT) signaling pathway, which is crucial for tumor invasion, as observed in HepG2 cells at a concentration of 40 µM.[1] Unlike its metabolite, this compound does not act as a direct oxidant.[10][11][12] Both this compound and phytanic acid can act as ligands for peroxisome proliferator-activated receptor (PPAR) and retinoid X receptor (RXR), which are involved in regulating metabolism, proliferation, and apoptosis.[1][2][3]

phytol_pathway This compound This compound Apoptosis_Modulation Modulation of Apoptotic Proteins (Bcl2, Bax) This compound->Apoptosis_Modulation EMT_Suppression Suppression of EMT Signaling This compound->EMT_Suppression PPAR_RXR Activation of PPAR/RXR This compound->PPAR_RXR Apoptosis Induction of Apoptosis Apoptosis_Modulation->Apoptosis Cell_Proliferation Inhibition of Cell Proliferation EMT_Suppression->Cell_Proliferation PPAR_RXR->Cell_Proliferation PPAR_RXR->Apoptosis

Caption: this compound's mechanisms of cytotoxic action.

Experimental Protocols

The following is a generalized methodology for the MTT assay, a common colorimetric assay used to assess cell metabolic activity and, by inference, cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the cytotoxic effects of this compound and phytanic acid on cancer cell lines by measuring the reduction of MTT by mitochondrial succinate dehydrogenase.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and Phytanic Acid stock solutions (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and phytanic acid in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (cells in medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare Compound Dilutions Treatment 3. Treat Cells with Compounds Compound_Prep->Treatment Incubation 4. Incubate for 24-72h Treatment->Incubation MTT_Addition 5. Add MTT Solution Incubation->MTT_Addition Formazan_Formation 6. Incubate for 4h MTT_Addition->Formazan_Formation Solubilization 7. Solubilize Formazan Formazan_Formation->Solubilization Read_Absorbance 8. Measure Absorbance at 570nm Solubilization->Read_Absorbance Calculate_Viability 9. Calculate % Viability & IC50 Read_Absorbance->Calculate_Viability

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Phytol: A Potent Antimicrobial Agent Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of phytol's efficacy and mechanism of action against drug-resistant bacteria, offering insights for researchers and drug development professionals.

The rise of antibiotic-resistant bacteria poses a significant threat to global health. In the quest for novel antimicrobial agents, natural compounds have emerged as a promising avenue of research. This compound, a branched-chain unsaturated alcohol and a constituent of chlorophyll, has demonstrated considerable antimicrobial activity against a range of resistant bacterial strains. This guide provides a comprehensive comparison of this compound's efficacy with other natural alternatives, supported by experimental data, detailed methodologies, and mechanistic insights.

Comparative Antimicrobial Efficacy

This compound has shown significant inhibitory and bactericidal effects against various multidrug-resistant (MDR) bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound and two other well-studied natural antimicrobials, carvacrol and tea tree oil, against common resistant pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Natural Antimicrobials Against Resistant Bacteria

CompoundStaphylococcus aureus (MRSA)Escherichia coli (Resistant)Pseudomonas aeruginosa (Resistant)Klebsiella pneumoniae (Carbapenem-Resistant)
This compound 31.25 - >1000 µg/mL62.5 µg/mL20 - 62.5 µg/mL125 µg/mL
Carvacrol 128 - 1024 µg/mL200 µg/mL>1% (v/v)-
Tea Tree Oil 0.25% - 2% (v/v)1.08 mg/mL1% (v/v)-

Note: Data is compiled from various studies and direct comparison should be made with caution due to potential variations in experimental methodologies.

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Against Resistant Bacteria

Bacterial StrainMBC (µg/mL)
Pseudomonas aeruginosa125
Staphylococcus aureus125
Klebsiella pneumoniae (Carbapenem-Resistant)250

Mechanism of Action: A Multi-pronged Attack

This compound's antimicrobial activity stems from its ability to induce a cascade of events within the bacterial cell, primarily centered around oxidative stress and membrane disruption.

Induction of Oxidative Stress

This compound treatment leads to an elevation of intracellular reactive oxygen species (ROS), such as superoxide and hydroxyl radicals. This surge in ROS overwhelms the bacterial antioxidant defense systems, leading to oxidative damage to crucial cellular components, including DNA, proteins, and lipids, ultimately resulting in cell death. The electron transport chain is implicated as a source of this ROS accumulation.

Phytol_Oxidative_Stress This compound This compound ETC Bacterial Electron Transport Chain This compound->ETC Interacts with ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Generates Oxidative_Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Oxidative_Damage Causes Cell_Death Bacterial Cell Death Oxidative_Damage->Cell_Death Leads to

Caption: this compound-induced oxidative stress pathway in bacteria.

Membrane Permeabilization

This compound also exhibits the ability to increase the permeability of the bacterial cell membrane. This disruption of the membrane integrity facilitates the entry of other antimicrobial agents and leads to the leakage of essential intracellular components, contributing to cell death. This mechanism is particularly relevant in this compound's synergistic effects when combined with conventional antibiotics.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the antimicrobial activity of this compound.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay (Broth Microdilution Method)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).

Protocol:

  • Preparation of Inoculum: A standardized bacterial suspension (typically ~5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The antimicrobial agent (this compound) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antimicrobial) and a sterility control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

  • MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in no colony formation.

Bacterial Membrane Permeability Assay (NPN and Propidium Iodide Staining)

Objective: To assess the ability of an antimicrobial agent to disrupt the bacterial outer and inner membranes.

Protocol:

  • Bacterial Suspension: A mid-logarithmic phase bacterial culture is harvested, washed, and resuspended in a suitable buffer (e.g., PBS).

  • Fluorescent Probe Addition:

    • N-Phenyl-1-naphthylamine (NPN) Assay (Outer Membrane): NPN, a hydrophobic fluorescent probe, is added to the bacterial suspension. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. An increase in fluorescence indicates damage to the outer membrane, allowing NPN to partition into the phospholipid bilayer.

    • Propidium Iodide (PI) Assay (Inner Membrane): PI is a fluorescent nucleic acid stain that cannot cross the intact inner membrane of live cells. An increase in fluorescence indicates damage to the inner membrane, allowing PI to enter the cell and bind to DNA.

  • Antimicrobial Treatment: The antimicrobial agent (this compound) is added to the bacterial suspension containing the fluorescent probe.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence compared to an untreated control indicates membrane permeabilization.

Reactive Oxygen Species (ROS) Assay (DCFH-DA Staining)

Objective: To measure the intracellular accumulation of ROS in bacteria following antimicrobial treatment.

Protocol:

  • Bacterial Culture: Bacteria are grown to the mid-logarithmic phase.

  • DCFH-DA Loading: The cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable non-fluorescent probe.

  • Antimicrobial Treatment: The DCFH-DA-loaded cells are then treated with the antimicrobial agent (this compound).

  • ROS Detection: Inside the cell, esterases cleave the acetate groups from DCFH-DA, trapping it as non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Experimental_Workflow cluster_MIC MIC/MBC Assay cluster_Membrane Membrane Permeability Assay cluster_ROS ROS Assay A1 Prepare Bacterial Inoculum A2 Serial Dilution of this compound A1->A2 A3 Inoculate & Incubate A2->A3 A4 Determine MIC (Turbidity) A3->A4 A5 Subculture for MBC A4->A5 B1 Prepare Bacterial Suspension B2 Add Fluorescent Probe (NPN or PI) B1->B2 B3 Treat with this compound B2->B3 B4 Measure Fluorescence B3->B4 C1 Grow Bacteria C2 Load with DCFH-DA C1->C2 C3 Treat with this compound C2->C3 C4 Measure Fluorescence C3->C4

Caption: Workflow for key antimicrobial validation experiments.

Conclusion

This compound demonstrates significant antimicrobial activity against a variety of resistant bacterial strains, positioning it as a promising candidate for the development of new therapeutic strategies. Its multifaceted mechanism of action, involving the induction of oxidative stress and membrane permeabilization, suggests a lower likelihood of resistance development compared to single-target antibiotics. Further research, including in vivo efficacy studies and toxicological assessments, is warranted to fully elucidate the therapeutic potential of this compound in combating the growing threat of antibiotic resistance.

A Head-to-Head Comparison of Phytol and Retinol Toxicity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the toxicity profiles of phytol and retinol. The information is compiled from various non-clinical and experimental studies to support researchers in evaluating the safety and potential applications of these compounds.

Overview

This compound, a diterpene alcohol component of chlorophyll, and retinol (Vitamin A), a fat-soluble vitamin crucial for various biological functions, are both subjects of extensive toxicological research. While retinol's toxicity, particularly at high systemic doses (Hypervitaminosis A), is well-documented, this compound's profile is emerging with varied results depending on the experimental context. This guide directly compares their effects across several key toxicological endpoints. A study on human glioblastoma cells directly compared the two, finding both exerted dose-dependent cytotoxic effects and modulated cholesterol and fatty acid biosynthetic pathways.[1]

Cytotoxicity

Both this compound and retinol exhibit dose-dependent cytotoxicity in vitro. However, their potency and cellular targets can differ.

This compound: this compound has demonstrated cytotoxic activity against a range of human tumor cell lines, with IC50 values varying significantly depending on the cell line. For instance, it was most effective against breast adenocarcinoma (MCF-7) and least effective against prostate adenocarcinoma (PC-3) cells.[2] Notably, it showed milder toxicity against normal human fetal lung fibroblast (MRC-5) cells, suggesting some level of selectivity for cancer cells.[2] The mechanism of cytotoxicity is often linked to the induction of apoptosis.[3][4] In some contexts, this compound's cytotoxicity is associated with the generation of reactive oxygen species (ROS).[3][4]

Retinol: Retinol's cytotoxicity is observed at concentrations above the normal physiological range (up to 5 μM).[5] It is cytotoxic to cells like fibroblasts and epithelial cells in the micromolar range.[6] When combined with UVA irradiation, retinol's cytotoxicity increases, proving more potent than its ester, retinyl palmitate.[5] The cytotoxic mechanism can involve the induction of oxidative stress, leading to lipid peroxidation, protein carbonylation, and DNA damage.[5] Co-treatment with antioxidants can inhibit these pro-oxidant effects.[5][7]

Comparative Data: In Vitro Cytotoxicity
CompoundCell LineAssayIC50 ValueSource
This compound MCF-7 (Breast Adenocarcinoma)MTT8.79 ± 0.41 μM[2]
HeLa (Cervical Carcinoma)MTT15.51 μM (approx.)[2]
HT-29 (Colon Adenocarcinoma)MTT25.51 μM (approx.)[2]
A-549 (Lung Carcinoma)MTT69.67 μM (approx.)[2]
Hs294T (Melanoma)MTT45.51 μM (approx.)[2]
MDA-MB-231 (Breast Adenocarcinoma)MTT45.51 μM (approx.)[2]
PC-3 (Prostate Adenocarcinoma)MTT77.85 ± 1.93 μM[2]
MRC-5 (Normal Fetal Lung Fibroblast)MTT124.84 ± 1.59 μM[2]
Retinol Fibroblasts & Epithelial CellsCell Lysis0.6-3 x 10⁻⁵ M (6-30 μM)[6]
SH-SY5Y (Neuroblastoma)MTT~15-20 μM (at 24h)[7]
Human Glioblastoma (A172)Not specifiedIC50 determined for study[1]

Genotoxicity and Photomutagenicity

The genotoxic potential of both compounds, particularly in the presence of UV light, is a critical safety consideration.

This compound: Evidence for this compound's genotoxicity is mixed. A BlueScreen assay found it negative for genotoxicity with and without metabolic activation.[8] However, a study using the Allium cepa (onion root tip) model reported genotoxic effects at concentrations of 2-16 mM.[9]

Retinol: Retinol's genotoxicity is strongly linked to its interaction with UVA light. Studies using the mouse lymphoma assay (MLA) have shown that retinol is mutagenic when combined with UVA exposure, acting through a clastogenic (chromosome-breaking) mechanism.[5] In the dark, retinol showed minimal mutagenicity.[5] Conversely, other assessments have concluded that retinol and its metabolites are non-genotoxic and may even have antimutagenic properties.[10][11] This discrepancy may be due to different experimental conditions, such as the presence or absence of UV light.

Comparative Data: Genotoxicity
CompoundTest SystemConditionResultSource
This compound BlueScreen Assay+/- Metabolic ActivationNegative[8]
Allium cepa2-16 mMGenotoxic[9]
Retinol Mouse Lymphoma AssayRetinol aloneNo significant mutagenicity[5]
Mouse Lymphoma AssayRetinol + UVAMutagenic (Clastogenic)[5]
General AssessmentNot specifiedNon-genotoxic, antimutagenic[10][11]

Phototoxicity

Phototoxicity refers to a light-induced, non-immunologic skin response to a chemical.

This compound: A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) evaluated this compound for photoirritation and photoallergenicity and concluded it was safe for its intended use in fragrances.[8]

Retinol: The phototoxicity of retinol is a subject of debate. When exposed to UV light, retinol compounds can break down and produce toxic free radicals that may damage DNA.[12][13][14] An FDA study indicated that the related compound, retinyl palmitate, might accelerate the development of skin tumors when applied to the skin in the presence of sunlight.[12] However, other studies have found no evidence of phototoxicity or photoallergy with topical retinoids.[10][11][15][16] The prevailing recommendation is to use retinol products at night and maintain consistent sunscreen use during the day to mitigate any potential risks associated with its UV sensitivity.[16][17]

Systemic and Organ-Specific Toxicity

This compound: Inhalation appears to be a route of significant toxicity for this compound. A study in Sprague-Dawley rats exposed to aerosolized this compound resulted in severe clinical signs, body weight loss, mortality, and severe respiratory tissue damage, including necrosis, edema, and inflammation.[18][19] A Low Observed Adverse Effect Level (LOAEL) was determined at ≤109.0 mg/kg/day (presented dose).[18] For systemic exposure via other routes, a reference dose of 3.33 mg/kg/day has been used as a basis for safety assessments in cosmetics.[8]

Retinol: The primary concern with systemic retinol exposure is Hypervitaminosis A, resulting from excessive oral intake.[[“]] Symptoms affect multiple organ systems, including the central nervous, skeletal, and mucocutaneous systems, with potential for liver and bone toxicity.[21][22][23] Topical application of retinol is generally considered safe and not associated with systemic toxicity, as percutaneous absorption does not significantly raise plasma levels of retinoids.[10][11]

Comparative Data: Systemic Toxicity
CompoundEndpointRouteSpeciesValueSource
This compound LOAELInhalationRat≤109.0 mg/kg/day (presented)[18]
Reference DoseDermal (cosmetic)Human3.33 mg/kg/day[8]
Retinol Chronic ToxicityOralHuman>25,000 IU/day[24]
Systemic EffectsTopicalHumanNot observed[10][11]

Reproductive and Developmental Toxicity

This compound: this compound, when administered alone, was not found to be teratogenic in mice.[25][26] Interestingly, when co-administered with retinol, this compound significantly reduced the teratogenic effects (like ear and tail defects) induced by high-dose retinol.[25][26][27] This protective effect is attributed to this compound reducing the metabolic conversion of retinol into its teratogenic metabolite, all-trans-retinoic acid.[25][26]

Retinol: Systemic retinol is a potent developmental toxicant.[28] Excessive oral intake during pregnancy is known to cause birth defects.[28] This teratogenicity is a primary limiting factor for high-dose systemic retinoid therapies. As previously noted, topical use is not associated with these effects due to minimal systemic absorption.[10]

Experimental Protocols

MTT Cytotoxicity Assay
  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular purple formazan is solubilized and quantified by spectrophotometry, giving a measure of cell viability.

  • Methodology (Summarized from[2]):

    • Cell Plating: Human tumor cells (e.g., MCF-7, HeLa) and normal cells (e.g., MRC-5) are seeded into 96-well microtiter plates and allowed to attach for 24 hours.

    • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control. Cells are incubated for a specified period (e.g., 72 hours).

    • MTT Addition: After incubation, 10 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

    • Solubilization: The medium is removed, and 100 μL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

    • Quantification: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of viable cells is calculated relative to the control, and the IC50 value is determined.

Mouse Lymphoma Assay (MLA) for Photomutagenicity
  • Principle: The MLA detects mutations in the thymidine kinase (Tk) gene in L5178Y/Tk+/- mouse lymphoma cells. Tk-deficient mutants are resistant to the cytotoxic effects of pyrimidine analogues like trifluorothymidine (TFT), allowing for their selection and quantification.

  • Methodology (Summarized from[5]):

    • Cell Culture: L5178Y/Tk+/- mouse lymphoma cells are cultured in suspension.

    • Treatment and Irradiation: Cells are treated with various concentrations of the test compound (e.g., retinol) and concurrently exposed to a non-cytotoxic dose of UVA light. Control groups include untreated cells, cells treated with retinol alone, and cells exposed to UVA alone.

    • Expression Period: After treatment, cells are washed and cultured for a period (e.g., 2 days) to allow for the expression of any induced mutations.

    • Mutant Selection: Cells are plated in 96-well plates in both non-selective medium (to determine plating efficiency) and selective medium containing TFT (to select for Tk mutants).

    • Scoring: After an incubation period (e.g., 10-12 days), colonies are counted. The mutation frequency (MF) is calculated by dividing the number of mutant colonies by the total number of surviving cells. A positive response is determined by a dose-dependent increase in MF above a certain threshold.

Signaling Pathways and Experimental Workflows

Cytotoxicity_Workflow cluster_prep 1. Preparation cluster_treat 2. Treatment cluster_assay 3. MTT Assay cluster_analysis 4. Data Analysis A Seed Cells in 96-Well Plate B 24h Incubation (Cell Adhesion) A->B C Add Compound (this compound or Retinol) at various concentrations B->C D 72h Incubation C->D E Add MTT Solution D->E F 4h Incubation (Formazan Formation) E->F G Add Solubilizer (e.g., DMSO) F->G H Measure Absorbance G->H I Calculate % Viability vs. Control H->I J Determine IC50 Value I->J

Caption: Experimental workflow for the MTT cytotoxicity assay.

SREBP_Pathway This compound This compound SREBP1 SREBP-1 Expression This compound->SREBP1 down-regulates FAS Fatty Acid Synthase (FAS) Expression This compound->FAS down-regulates CellViability Glioblastoma Cell Viability This compound->CellViability reduces Retinol Retinol Retinol->FAS down-regulates Retinol->CellViability reduces SREBP1->FAS regulates Cholesterol Cholesterol Biosynthesis SREBP1->Cholesterol regulates FattyAcid Fatty Acid Biosynthesis FAS->FattyAcid required for Cholesterol->CellViability supports FattyAcid->CellViability supports

Caption: Pathway modulation by this compound and Retinol in glioblastoma cells.

References

Validating Phytol as a Dietary Biomarker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of dietary intake is paramount. Self-reported dietary data is often fraught with inaccuracies, necessitating the use of objective biomarkers. Phytol, a branched-chain alcohol found in chlorophyll-rich foods, and its metabolites have emerged as promising biomarkers for the consumption of certain foods, particularly nuts, dairy, and ruminant fats. This guide provides a comprehensive comparison of this compound as a dietary biomarker against other alternatives, supported by experimental data and detailed methodologies.

The Role of this compound and Its Metabolites as Dietary Biomarkers

This compound is a constituent of the chlorophyll molecule and is primarily obtained from the diet through the consumption of green vegetables, nuts, and vegetable oils. In humans, this compound is metabolized to phytanic acid and subsequently to pristanic acid. These metabolites can be detected and quantified in various biological matrices, such as plasma and adipose tissue, reflecting dietary intake over different timeframes.

The primary food sources of this compound in a typical Western diet include the skins of nuts, while its metabolites, phytanic and pristanic acid, are mainly derived from the lipids in dairy products, beef, and fish.[1] The estimated daily intake of this compound in a Western diet is around 10 mg/day.[1]

Comparative Analysis of Analytical Methods for this compound Quantification

The accurate quantification of this compound and its metabolites is crucial for their validation as dietary biomarkers. Several analytical techniques are available, each with its own set of advantages and limitations. The most common methods include High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Validation Parameter HPTLC HPLC GC-MS
Linearity (r²) 0.993≥ 0.998> 0.998
Linearity Range 100 - 600 ng/spot0.20 - 50.00 µg/mL1 - 100 ng injected
Limit of Detection (LOD) ~15 - 35 ng/spot (for similar terpenes)0.09 - 5 µg/mL0.19 - 1 ng/mL
Limit of Quantification (LOQ) Not available for this compound0.30 - 7 µg/mL0.56 - 3 ng/mL
Accuracy (% Recovery) Not available for this compound97 - 103%> 99%
Precision (%RSD) Not available for this compound< 3%1.39 - 10.5%

Key Observations:

  • GC-MS consistently demonstrates the highest sensitivity and specificity, making it the gold standard for quantifying this compound and its metabolites at trace levels in complex biological matrices.[2]

  • HPLC offers good versatility and is widely applicable, particularly when coupled with a UV or PDA detector.[2]

  • HPTLC is a cost-effective and high-throughput method suitable for routine screening of a large number of samples.[2]

Comparison with Alternative Dietary Biomarkers

This compound and its metabolites are not the only biomarkers for the food groups they represent. A comparative analysis with alternative biomarkers is essential for selecting the most appropriate tool for a given research question.

Food Group This compound/Metabolite Biomarker Alternative Biomarkers Comments
Dairy & Ruminant Fat Phytanic Acid, Pristanic AcidPentadecanoic acid (C15:0), Heptadecanoic acid (C17:0), trans-vaccenic acidC15:0 and C17:0 are well-established biomarkers for dairy fat intake and show strong correlations with consumption. trans-vaccenic acid is another specific ruminant fatty acid.
Nuts This compoundα-linolenic acid (for walnuts), α-tocopherol (for almonds), Selenium (for Brazil nuts), Urolithins (polyphenol metabolites)The choice of biomarker depends on the specific type of nut being investigated. A panel of biomarkers may provide a more comprehensive assessment of total nut consumption.

Experimental Protocols

Protocol 1: Extraction and Quantification of Phytanic Acid from Human Plasma by GC-MS

This protocol describes a robust method for the analysis of phytanic acid in human plasma.

1. Sample Preparation:

  • To 200 µL of plasma, add a known amount of a deuterated internal standard (e.g., d3-phytanic acid).
  • Add 1 mL of 1M methanolic HCl and incubate at 80°C for 1 hour to achieve simultaneous extraction and methylation of fatty acids.
  • After cooling, add 1 mL of hexane and vortex for 1 minute.
  • Centrifuge at 2000 x g for 5 minutes to separate the phases.
  • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial.
  • Repeat the hexane extraction and combine the extracts.
  • Evaporate the solvent under a gentle stream of nitrogen.

2. Derivatization (if not methylated during extraction):

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
  • Heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
  • Mass Spectrometer: Operate in electron impact (EI) mode at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of phytanic acid methyl ester (or TMS derivative) and the internal standard.

4. Quantification:

  • Generate a calibration curve using standard solutions of phytanic acid.
  • Calculate the concentration of phytanic acid in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: General Protocol for Fatty Acid Analysis from Adipose Tissue by GC-MS

This protocol can be adapted for the analysis of this compound and its metabolites from adipose tissue.

1. Sample Preparation:

  • Homogenize a known weight of adipose tissue (e.g., 50-100 mg) in a chloroform:methanol (2:1, v/v) mixture.
  • Add a known amount of an appropriate internal standard.
  • Vortex vigorously and allow the lipids to extract for at least 1 hour at room temperature.
  • Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
  • Carefully collect the lower chloroform layer containing the lipids.
  • Evaporate the solvent under nitrogen.

2. Saponification and Methylation:

  • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
  • Heat at 100°C for 10 minutes to saponify the lipids.
  • After cooling, add 1 mL of 14% boron trifluoride in methanol and heat at 100°C for 5 minutes to methylate the fatty acids.
  • Add 1 mL of hexane and 1 mL of saturated NaCl solution, vortex, and centrifuge.
  • Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis:

  • Follow the GC-MS conditions as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_plasma Plasma Sample Preparation cluster_adipose Adipose Tissue Sample Preparation p1 Plasma Aliquot p2 Add Internal Standard p1->p2 p3 Extraction & Methylation (Methanolic HCl) p2->p3 p4 Hexane Extraction p3->p4 p5 Evaporation p4->p5 gcms GC-MS Analysis p5->gcms a1 Adipose Tissue Homogenization a2 Lipid Extraction (Chloroform:Methanol) a1->a2 a3 Saponification & Methylation a2->a3 a4 Hexane Extraction a3->a4 a5 Evaporation a4->a5 a5->gcms data Data Analysis & Quantification gcms->data

Caption: A typical workflow for the analysis of this compound and its metabolites.

signaling_pathway cluster_ligands Dietary Intake & Metabolism cluster_effects Cellular Effects This compound This compound pa Phytanic Acid (PA) This compound->pa Metabolism pra Pristanic Acid (PrA) pa->pra α-oxidation ppara PPARα pa->ppara Activates rxr RXR pa->rxr Activates pra->ppara Activates gene_expression Target Gene Expression (Lipid & Glucose Metabolism) ppara->gene_expression rxr->gene_expression

Caption: Signaling pathway of this compound metabolites.

Conclusion

This compound and its metabolites, particularly phytanic acid, serve as valuable dietary biomarkers. Their concentrations in biological samples, when measured accurately, can provide objective insights into the intake of specific food groups like dairy, ruminant fats, and nuts. The choice of analytical methodology should be guided by the specific research question, required sensitivity, and available resources, with GC-MS being the most sensitive and specific method. When validating this compound's role as a dietary biomarker, it is crucial to consider and potentially measure alternative biomarkers to gain a more comprehensive understanding of dietary patterns. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers to effectively utilize this compound and its metabolites in their studies.

References

A Comparative Guide to Phytol Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of phytol metabolism across different biological kingdoms, supported by experimental data and detailed methodologies. This compound, a branched-chain isoprenoid alcohol, is most abundantly found as an ester in chlorophyll molecules.[1][2] Its metabolic fate varies significantly across plants, animals, and bacteria, with implications for vitamin synthesis, lipid metabolism, and human disease.

Cross-Species Overview of this compound Metabolism

This compound released from chlorophyll degradation serves as a crucial precursor for the biosynthesis of essential compounds. In plants , it is a key component for the production of tocopherols (Vitamin E) and phylloquinone (Vitamin K1).[2][3][4][5] In animals , dietary this compound is converted to phytanic acid, the metabolism of which is critical for preventing neurological disorders.[6][7][8] Bacteria , particularly in the gut of ruminants and in marine sediments, play a significant role in converting this compound to phytanic acid, which then enters the food chain.[9][10][11][12]

Metabolic Pathways Across Kingdoms

This compound Metabolism in Plants

In plants, particularly during leaf senescence, the degradation of chlorophyll releases large amounts of this compound.[1][13] This free this compound can enter several competing metabolic pathways:

  • Tocopherol (Vitamin E) and Phylloquinone (Vitamin K) Synthesis: The primary fate of this compound in plants is its phosphorylation to phytyl-diphosphate, which is a direct precursor for the synthesis of tocopherols and phylloquinones.[2][3][14] This process involves two key kinase enzymes, VITAMIN E PATHWAY GENE5 (VTE5) and VTE6.[2][15]

  • Esterification: this compound can be esterified to fatty acids, forming fatty acid phytyl esters (FAPEs). This is thought to be a detoxification and storage mechanism.[1][13]

  • Degradation via Phytenal: this compound can be oxidized to the long-chain aldehyde phytenal.[1][13][16] This is considered a catabolic pathway, and the accumulation of phytenal is controlled by the competing phosphorylation and esterification pathways to prevent cellular toxicity.[1][13]

This compound Metabolism in Animals (Humans)

Humans and other animals primarily acquire this compound and its metabolite, phytanic acid, through their diet, especially from dairy products, meat from ruminant animals, and fish.[7][17][18][19] Due to a methyl group on its β-carbon, phytanic acid cannot be degraded by the standard β-oxidation pathway.[8][20] Instead, it undergoes α-oxidation in the peroxisomes.[20][21]

The key steps of α-oxidation are:

  • Activation: Phytanic acid is converted to phytanoyl-CoA.[22][20]

  • Hydroxylation: Phytanoyl-CoA is hydroxylated by the enzyme phytanoyl-CoA hydroxylase (PHYH) to form 2-hydroxyphytanoyl-CoA.[23][24][25]

  • Cleavage: 2-hydroxyphytanoyl-CoA is cleaved into pristanal and formyl-CoA.[20]

  • Oxidation: Pristanal is oxidized to pristanic acid.[20]

Pristanic acid, now lacking the blocking β-methyl group, can be further metabolized through peroxisomal β-oxidation.[26] A deficiency in the PHYH enzyme, due to mutations in the PHYH gene, leads to the accumulation of phytanic acid, causing the rare neurological disorder Refsum disease .[17][18][19][20][27][28][29][30][31]

This compound Metabolism in Bacteria

Bacteria in the gut of ruminants are capable of cleaving this compound from chlorophyll and converting it into phytanic acid, which is then absorbed by the animal and incorporated into its tissues.[9][11] Aerobic bacteria in marine sediments also metabolize this compound through various pathways, including the formation of phytenic acid and 6,10,14-trimethylpentadecan-2-one.[10] Some bacteria possess pathways that can lead to the complete degradation of this compound. Recent studies also suggest that this compound exhibits antibacterial properties by inducing oxidative stress in bacteria like Pseudomonas aeruginosa.[32]

Comparative Data of Key Metabolic Enzymes

FeaturePlantsAnimals (Humans)Bacteria
Primary Pathway Phosphorylation for Vitamin Synthesis, Degradation via Phytenalα-oxidation of Phytanic AcidConversion to Phytanic Acid, Degradation
Key Enzyme(s) VTE5 (this compound Kinase), VTE6 (Phytyl-phosphate Kinase)Phytanoyl-CoA Hydroxylase (PHYH)Various, including Alcohol Dehydrogenases
Subcellular Location ChloroplastsPeroxisomes, MitochondriaCytosol
Initial Substrate This compoundPhytanic AcidThis compound
Key Intermediate(s) Phytyl-diphosphate, Phytenal2-hydroxyphytanoyl-CoA, PristanalPhytanic Acid, Phytenic Acid
Primary Product(s) Tocopherols (Vitamin E), Phylloquinone (Vitamin K1)Pristanic AcidPhytanic Acid
Associated Pathology -Refsum Disease-

Experimental Protocols

Quantification of Phytanic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for diagnosing Refsum disease by quantifying phytanic acid in biological samples.[22]

Principle: Fatty acids are extracted from plasma, derivatized to volatile methyl esters, and then separated and quantified by GC-MS.[22]

Methodology:

  • Sample Preparation: Extract total lipids from a plasma sample using a chloroform/methanol mixture.

  • Saponification: Saponify the lipid extract using methanolic KOH to release free fatty acids.

  • Esterification: Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a suitable reagent like BF3-methanol.

  • Extraction: Extract the FAMEs into an organic solvent like hexane.

  • GC-MS Analysis: Inject the FAMEs onto a GC-MS system.

    • Gas Chromatograph (GC): Use a suitable capillary column (e.g., DB-23) to separate the FAMEs based on their boiling points and polarity.

    • Mass Spectrometer (MS): As the FAMEs elute from the GC column, they are ionized and fragmented. The mass spectrometer detects and quantifies the characteristic ions of phytanic acid methyl ester.

  • Quantification: Use a stable isotope-labeled internal standard of phytanic acid for accurate quantification.

Assay for Phytanoyl-CoA Hydroxylase (PHYH) Activity

This assay is used to confirm a diagnosis of Refsum disease by measuring the activity of the deficient enzyme.

Principle: The activity of PHYH is determined by measuring the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA. The product can be quantified using HPLC or by measuring the release of a labeled co-substrate.

Methodology:

  • Sample Preparation: Prepare a cell lysate from cultured fibroblasts or a tissue homogenate.

  • Reaction Mixture: Prepare a reaction buffer containing the cell lysate, phytanoyl-CoA (substrate), Fe(II), 2-oxoglutarate, and ascorbate (co-factors).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding an acid or organic solvent.

  • Product Analysis (HPLC-based):

    • Extract the acyl-CoAs from the reaction mixture.

    • Separate the substrate (phytanoyl-CoA) and product (2-hydroxyphytanoyl-CoA) using reverse-phase HPLC.

    • Detect the acyl-CoAs using a UV detector.

  • Calculation: Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Visualizations

Cross_Species_Phytol_Metabolism cluster_plants Plants cluster_animals Animals (Humans) cluster_bacteria Bacteria Chlorophyll Chlorophyll Phytol_P This compound Chlorophyll->Phytol_P Degradation Vitamins Vitamin E & K1 Phytol_P->Vitamins Phosphorylation (VTE5, VTE6) FAPEs Fatty Acid Phytyl Esters Phytol_P->FAPEs Esterification Phytenal Phytenal Phytol_P->Phytenal Oxidation Diet Dietary Intake (this compound, Phytanic Acid) Phytanic_Acid Phytanic Acid Diet->Phytanic_Acid Pristanic_Acid Pristanic Acid Phytanic_Acid->Pristanic_Acid α-Oxidation (Peroxisome) Beta_Ox β-Oxidation Pristanic_Acid->Beta_Ox Phytol_B This compound Phytol_B->Diet Enters Food Chain Phytanic_Acid_B Phytanic Acid Phytol_B->Phytanic_Acid_B Conversion

Caption: Overview of this compound metabolism pathways in plants, animals, and bacteria.

Alpha_Oxidation_Pathway PhytanicAcid Phytanic Acid PhytanoylCoA Phytanoyl-CoA PhytanicAcid->PhytanoylCoA Acyl-CoA Synthetase HydroxyPhytanoylCoA 2-Hydroxyphytanoyl-CoA PhytanoylCoA->HydroxyPhytanoylCoA Phytanoyl-CoA Hydroxylase (PHYH) Refsum Refsum Disease PhytanoylCoA->Refsum Deficiency Pristanal Pristanal HydroxyPhytanoylCoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase PristanicAcid Pristanic Acid Pristanal->PristanicAcid Aldehyde Dehydrogenase BetaOxidation β-Oxidation PristanicAcid->BetaOxidation

Caption: The α-oxidation pathway for phytanic acid metabolism in animal peroxisomes.

Plant_Phytol_Fates cluster_pathways Competing Pathways Chlorophyll Chlorophyll This compound Free this compound Chlorophyll->this compound Hydrolysis Phosphorylation Phosphorylation (VTE5, VTE6) This compound->Phosphorylation Esterification Esterification (PES1, PES2) This compound->Esterification Degradation Degradation This compound->Degradation Phytyl_PP Phytyl-diphosphate Phosphorylation->Phytyl_PP FAPEs Fatty Acid Phytyl Esters Esterification->FAPEs Phytenal Phytenal Degradation->Phytenal Vitamins Tocopherols & Phylloquinone Phytyl_PP->Vitamins

Caption: Competing metabolic fates of free this compound in plant cells.

GCMS_Workflow Start Plasma Sample LipidExtract Lipid Extraction (Chloroform/Methanol) Start->LipidExtract Saponification Saponification (Methanolic KOH) LipidExtract->Saponification Esterification Esterification to FAMEs (BF3-Methanol) Saponification->Esterification FAME_Extract FAME Extraction (Hexane) Esterification->FAME_Extract GCMS GC-MS Analysis FAME_Extract->GCMS Quantification Quantification GCMS->Quantification

Caption: Experimental workflow for phytanic acid quantification using GC-MS.

References

A Comparative Guide to the Antioxidant Activity of Phytol: In Vitro Vigor and In Vivo Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo antioxidant activities of phytol, a branched-chain unsaturated alcohol. By presenting supporting experimental data in clearly structured tables, detailing methodologies for key experiments, and illustrating relevant biological pathways, this document aims to be a valuable resource for professionals engaged in antioxidant research and development.

In Vitro Antioxidant Activity of this compound

This compound has demonstrated significant radical scavenging and antioxidant properties in a variety of cell-free chemical assays. These assays are crucial for initial screening and for elucidating the direct antioxidant capacity of a compound. The following table summarizes the key quantitative data from various in vitro studies.

Table 1: In Vitro Antioxidant Activity of this compound

Assay TypeConcentration / DoseResultReference CompoundReference Compound Result
DPPH Radical Scavenging7.2 µg/mL59.89 ± 0.73% scavengingTrolox-
ABTS Radical Scavenging7.2 µg/mL62.79 ± 1.99% scavengingTrolox-
Hydroxyl Radical Scavenging0.9 - 7.2 ng/mLDemonstrated removal of hydroxyl radicals at all concentrationsTrolox78.06% removal
Nitric Oxide (Nitrite) Scavenging0.9 - 7.2 ng/mLReduction in nitrite production at all concentrationsTrolox59.76% reduction
Lipid Peroxidation (TBARS)0.9 - 7.2 ng/mLSignificant reduction in TBARS productionTrolox48.12% reduction

Note: '-' indicates that the specific comparative value was not provided in the cited literature.

The data clearly indicates that this compound is an effective scavenger of various free radicals in vitro. Its ability to inhibit lipid peroxidation is particularly noteworthy, suggesting a protective effect on cell membranes.

In Vivo Antioxidant Activity of this compound

To substantiate the promising in vitro results, the antioxidant activity of this compound has been evaluated in preclinical models. These in vivo studies provide a more comprehensive understanding of a compound's antioxidant potential within a complex biological system, taking into account factors like metabolism and bioavailability. The table below summarizes the effects of this compound on key biomarkers of oxidative stress and endogenous antioxidant defense systems.

Table 2: In Vivo Antioxidant Activity of this compound in Mice

BiomarkerThis compound Dosage (i.p.)Effect in HippocampusReference CompoundReference Compound Effect
Lipid Peroxidation (LP)25, 50, and 75 mg/kgReducedAscorbic Acid (250 mg/kg)-
Nitrite (NO2-) Content25, 50, and 75 mg/kgReducedAscorbic Acid (250 mg/kg)-
Reduced Glutathione (GSH)25, 50, and 75 mg/kgIncreasedAscorbic Acid (250 mg/kg)-
Superoxide Dismutase (SOD) Activity25, 50, and 75 mg/kgIncreasedAscorbic Acid (250 mg/kg)-
Catalase (CAT) Activity25, 50, and 75 mg/kgIncreasedAscorbic Acid (250 mg/kg)-

Note: '-' indicates that the specific comparative value was not provided in the cited literature. i.p. = intraperitoneal administration.

The in vivo data strongly correlates with the in vitro findings, demonstrating that this compound not only directly scavenges free radicals but also enhances the endogenous antioxidant defense system by increasing the levels and activities of crucial antioxidant enzymes like SOD, CAT, and GSH.[1][2] This dual action underscores its potential as a potent antioxidant agent.

Signaling Pathway: this compound's Activation of the Nrf2/HO-1 Pathway

A key mechanism underlying the in vivo antioxidant effects of this compound is its ability to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[3][4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Promotes transcription Antioxidant_Enzymes Other Antioxidant Enzymes (SOD, CAT) ARE->Antioxidant_Enzymes Promotes transcription Cellular_Protection Cellular Protection HO1->Cellular_Protection Antioxidant_Enzymes->Cellular_Protection

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

This diagram illustrates how this compound promotes the dissociation of Nrf2 from its inhibitor Keap1 in the cytoplasm, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the increased expression of antioxidant enzymes like HO-1, SOD, and CAT, which ultimately enhances cellular protection against oxidative stress.[3][4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key in vitro and in vivo antioxidant assays mentioned in this guide.

In Vitro Assay Workflow: DPPH Radical Scavenging Activity

DPPH_Workflow start Start prepare_this compound Prepare various concentrations of this compound in a suitable solvent (e.g., methanol) start->prepare_this compound add_this compound Add this compound solution to microplate wells prepare_this compound->add_this compound prepare_dpph Prepare a stock solution of DPPH in methanol add_dpph Add DPPH solution to all wells prepare_dpph->add_dpph add_this compound->add_dpph incubate Incubate in the dark at room temperature (e.g., 30 minutes) add_dpph->incubate measure_absorbance Measure absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader incubate->measure_absorbance calculate Calculate the percentage of scavenging activity measure_absorbance->calculate end End calculate->end

Caption: A generalized workflow for the DPPH radical scavenging assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare a series of dilutions of this compound in methanol to achieve the desired final concentrations.

    • A suitable positive control, such as Trolox or ascorbic acid, should also be prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 50 µL) of the this compound dilutions or the positive control to the wells.

    • Add a specific volume (e.g., 150 µL) of the DPPH solution to all wells.

    • The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement and Calculation:

    • The absorbance of the resulting solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ chromophore.

    • Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the this compound dilutions or a positive control to a 96-well microplate.

    • Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

In Vivo Assays: Measurement of Antioxidant Enzyme Activity

Superoxide Dismutase (SOD) Activity Assay

  • Tissue Preparation:

    • Homogenize the tissue sample (e.g., hippocampus) in a suitable cold buffer (e.g., potassium phosphate buffer with Triton X-100).

    • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C for a specified time (e.g., 15 minutes).

    • Collect the supernatant for the SOD activity assay.

  • Assay Principle:

    • This assay is often based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a system such as xanthine/xanthine oxidase. SOD in the sample competes for the superoxide radicals, thereby inhibiting the color development.

  • Assay Procedure:

    • The reaction mixture typically contains the tissue supernatant, the chromogen, the superoxide generating system, and a suitable buffer.

    • The rate of the color change is monitored spectrophotometrically at a specific wavelength (e.g., 560 nm).

  • Calculation:

    • The SOD activity is expressed as units per milligram of protein, where one unit of SOD is defined as the amount of enzyme required to inhibit the rate of the reaction by 50%.

Catalase (CAT) Activity Assay

  • Tissue Preparation:

    • Prepare the tissue supernatant as described for the SOD assay.

  • Assay Principle:

    • The assay measures the decomposition of hydrogen peroxide (H2O2) by catalase in the sample.

  • Assay Procedure:

    • The reaction is initiated by adding the tissue supernatant to a solution of H2O2 in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • The decrease in absorbance due to the consumption of H2O2 is monitored over time at a wavelength of 240 nm.

  • Calculation:

    • The CAT activity is calculated based on the rate of H2O2 decomposition and is typically expressed as units per milligram of protein.

Glutathione (GSH) Assay

  • Tissue Preparation:

    • Homogenize the tissue in a deproteinizing agent (e.g., metaphosphoric acid or trichloroacetic acid).

    • Centrifuge the homogenate and collect the supernatant.

  • Assay Principle:

    • This assay is commonly based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB) that can be measured spectrophotometrically.

  • Assay Procedure:

    • The supernatant is mixed with DTNB and a suitable buffer.

    • The absorbance of the resulting color is measured at a wavelength of around 412 nm.

  • Calculation:

    • The concentration of GSH is determined by comparing the absorbance to a standard curve prepared with known concentrations of GSH and is expressed as micrograms or nanomoles per milligram of protein.

Conclusion

The presented data provides a strong body of evidence for the potent antioxidant activity of this compound, both through direct radical scavenging mechanisms demonstrated in vitro and through the enhancement of endogenous antioxidant defenses observed in vivo. The correlation between these findings suggests that this compound is a promising candidate for further investigation as a natural antioxidant for therapeutic and preventative applications in conditions associated with oxidative stress. The elucidation of its activity via the Nrf2 signaling pathway provides a clear mechanistic basis for its in vivo efficacy. Researchers are encouraged to utilize the provided protocols to further explore the antioxidant potential of this compound and its derivatives.

References

Navigating the Delivery of Phytol: A Comparative Guide to Nanocarrier Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different delivery systems for the therapeutic diterpene, phytol. By examining key performance indicators and detailing experimental methodologies, this document aims to inform the selection of optimal delivery strategies to enhance the bioavailability and therapeutic potential of this compound.

This compound, a derivative of chlorophyll, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. However, its pronounced lipophilicity and poor water solubility present significant challenges for its effective delivery and bioavailability in conventional formulations. To overcome these hurdles, various nano-based delivery systems have been developed. This guide focuses on a comparative analysis of four prominent this compound delivery platforms: Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), Nanoemulsions, and Polymeric Nanoparticles (specifically Poly Lactic-co-Glycolic Acid - PLGA).

Comparative Efficacy of this compound Delivery Systems

The selection of an appropriate delivery system is contingent on the desired physicochemical properties and therapeutic application. The following table summarizes key quantitative data for different this compound-loaded nanocarriers, offering a direct comparison of their performance characteristics.

Delivery SystemParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)In Vitro Release Profile
Solid Lipid Nanoparticles (SLNs) ~ 250 - 300[1][2]< 0.2[1][2]~ -25 to -30[3]> 65 - 90[1][3]Not explicitly stated for this compoundProlonged/Sustained[3]
Nanostructured Lipid Carriers (NLCs) ~ 150 - 350[4]~ 0.2 - 0.4[4]~ -20 to -30[4]Generally higher than SLNsGenerally higher than SLNs*Sustained
Nanoemulsions ~ 200< 0.2Not explicitly stated for this compoundNot explicitly stated for this compound~1.55 (Maximum Loading)Rapid (within 1 hour)[5]
Polymeric Nanoparticles (PLGA) ~ 177[6]Not explicitly stated~ -33[6]~ 92[6]Not explicitly statedSustained[7][8]

*Data for NLCs are based on studies with other lipophilic molecules, as specific quantitative data for this compound-loaded NLCs is limited in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the preparation and characterization of the discussed this compound delivery systems.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the emulsification solvent evaporation method[1].

  • Materials: 1,3-distearyl-2-oleyl-glycerol (TG1) as the lipid matrix, this compound, polyvinyl alcohol (PVA) as a surfactant, and dichloromethane as the organic solvent.

  • Procedure:

    • Dissolve TG1 and this compound in dichloromethane to form the organic phase.

    • Dissolve PVA in distilled water to create the aqueous phase.

    • Inject the organic phase into the aqueous phase under continuous stirring at a controlled temperature.

    • Homogenize the resulting emulsion using a high-speed homogenizer.

    • Evaporate the organic solvent under reduced pressure to allow the formation of SLNs.

    • The resulting SLN dispersion can be further purified by centrifugation or dialysis.

Preparation of this compound-Loaded Nanoemulsions

This protocol utilizes the emulsion phase inversion method.

  • Materials: A suitable oil phase (e.g., medium-chain triglycerides), this compound, a surfactant or a combination of surfactants (e.g., lecithin, polysorbates), and an aqueous phase.

  • Procedure:

    • Mix the oil phase and this compound.

    • Add the surfactant to the oil phase and mix until a homogenous solution is formed.

    • Slowly titrate the aqueous phase into the oil-surfactant mixture under constant stirring.

    • Continue stirring until a transparent or translucent nanoemulsion is formed.

    • The formulation can be further processed by high-pressure homogenization to reduce droplet size and improve uniformity.

Preparation of this compound-Loaded Polymeric Nanoparticles (PLGA)

This protocol is based on the solvent evaporation method[6][7].

  • Materials: Poly(lactic-co-glycolic acid) (PLGA), this compound, a suitable organic solvent (e.g., acetone, dichloromethane), and a stabilizer (e.g., polyvinyl alcohol - PVA).

  • Procedure:

    • Dissolve PLGA and this compound in the organic solvent.

    • Prepare an aqueous solution of the stabilizer.

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

    • Evaporate the organic solvent from the emulsion under reduced pressure, leading to the precipitation of PLGA nanoparticles encapsulating this compound.

    • Collect and wash the nanoparticles by centrifugation.

    • Resuspend the nanoparticles in deionized water and lyophilize for long-term storage.

Characterization of Nanocarriers
  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). Samples are diluted in deionized water and measured at a fixed scattering angle.

  • Zeta Potential: Measured using Laser Doppler Velocimetry. Samples are diluted in a suitable medium (e.g., 10 mM NaCl) to ensure appropriate conductivity.

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%):

    • Separate the unencapsulated this compound from the nanocarrier dispersion by ultracentrifugation or filtration.

    • Quantify the amount of free this compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate EE% and DL% using the following formulas:

      • EE% = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

      • DL% = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100

  • In Vitro Drug Release: Typically performed using a dialysis bag method. The nanocarrier dispersion is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-buffered saline at pH 7.4) under constant stirring. Aliquots of the release medium are withdrawn at predetermined time intervals and the concentration of released this compound is quantified.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound's Anti-inflammatory Action

This compound has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways, such as the NF-κB and p38 MAPK pathways, which are crucial in the production of pro-inflammatory cytokines[9].

anti_inflammatory_pathway stimulus Inflammatory Stimulus receptor Cell Surface Receptor stimulus->receptor p38 p38 MAPK receptor->p38 nfkb NF-κB receptor->nfkb nucleus Nucleus p38->nucleus nfkb->nucleus This compound This compound This compound->p38 This compound->nfkb cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nucleus->cytokines

Caption: this compound's inhibition of the NF-κB and p38 MAPK signaling pathways.

General Experimental Workflow for Comparing this compound Delivery Systems

The systematic evaluation of different this compound delivery systems follows a logical progression from formulation to in vitro and in vivo characterization.

experimental_workflow cluster_char Characterization cluster_invitro Efficacy & Release formulation Formulation of this compound Delivery Systems (SLN, NLC, Nanoemulsion, PLGA) physicochem Physicochemical Characterization formulation->physicochem invitro In Vitro Studies physicochem->invitro data Data Analysis & Comparison physicochem->data size Particle Size (DLS) pdi PDI (DLS) zeta Zeta Potential ee_dl EE% & DL% invivo In Vivo Studies (Optional) invitro->invivo invitro->data release In Vitro Release Profile stability Stability Studies cell Cellular Uptake/ Cytotoxicity invivo->data

Caption: A generalized workflow for the comparative evaluation of this compound nanocarriers.

References

Validating Phytol's Interaction with Protein Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of phytol's interaction with specific protein targets against other alternatives, supported by experimental data and detailed methodologies.

This compound, a diterpene alcohol component of chlorophyll, and its metabolites have garnered significant interest for their diverse biological activities, including anti-inflammatory, metabolic-modulating, and anti-cancer effects. These effects are largely attributed to their interaction with specific protein targets, primarily the nuclear receptors Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor alpha (PPARα). This guide delves into the experimental validation of these interactions, offering a comparative analysis with other known ligands and detailed protocols for key validation assays.

Comparative Analysis of this compound's Interaction with Nuclear Receptors

The interaction of this compound and its primary metabolite, phytanic acid, with RXR and PPARα has been a key area of investigation. The following tables summarize the quantitative data comparing the binding affinity and activation potency of this compound and its derivatives with well-established synthetic and natural ligands for these receptors.

Retinoid X Receptor (RXR) Interaction

Phytanic acid has been identified as a natural ligand for RXR, a nuclear receptor that plays a crucial role in various signaling pathways by forming heterodimers with other nuclear receptors.

LigandReceptorAssay TypeParameterValueReference
Phytanic Acid RXRαRadioligand DisplacementKi4 µM[1]
9-cis-Retinoic AcidRXRαPhotoaffinity Labeling CompetitionHigh Affinity-[1]

Table 1: Comparative binding affinities of phytanic acid and 9-cis-retinoic acid for RXRα.

Peroxisome Proliferator-Activated Receptor alpha (PPARα) Interaction

This compound and phytanic acid have been shown to activate PPARα, a key regulator of lipid metabolism. Their efficacy is often compared to synthetic agonists like fenofibrate and WY-14643.

LigandReceptorAssay TypeParameterValueReference
This compound PPARαLuciferase Reporter AssayActivationSpecific Activator[2]
Phytanic Acid PPARαLuciferase Reporter AssayActivationPotent Activator[3]
Fenofibric AcidPPARαLuciferase Reporter AssayEC509.47 µM[4]
WY-14,643PPARαGene Expression AnalysisActivation-[5][6]

Table 2: Comparative activation of PPARα by this compound, phytanic acid, and synthetic agonists.

Signaling Pathways Modulated by this compound

This compound's interaction with its protein targets initiates downstream signaling cascades that mediate its physiological effects. The two primary pathways influenced by this compound are the NF-κB and PI3K/Akt signaling pathways.

NF-κB Signaling Pathway

This compound has been demonstrated to exert anti-inflammatory effects by downregulating the NF-κB signaling pathway.[7] This pathway is a central regulator of inflammation, and its inhibition by this compound leads to a reduction in the expression of pro-inflammatory cytokines.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Ubiquitin-Proteasome\nDegradation Ubiquitin-Proteasome Degradation IkB->Ubiquitin-Proteasome\nDegradation Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

This compound's inhibition of the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway

This compound has been shown to activate the PI3K/Akt signaling pathway, which is involved in regulating cell growth, proliferation, and metabolism.[8] Activation of this pathway contributes to this compound's beneficial effects on glucose tolerance and adipogenesis.

PI3K_Akt_Pathway This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Activates PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits and Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Cellular_Responses Cell Growth, Proliferation, Metabolism Downstream_Effectors->Cellular_Responses

Activation of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols for Validating this compound-Protein Interactions

Validating the direct interaction between this compound and its protein targets is crucial for understanding its mechanism of action. The following are detailed protocols for key experimental assays used for this purpose.

Luciferase Reporter Assay

This assay is used to quantify the ability of a compound to activate a specific nuclear receptor.

Experimental Workflow:

Luciferase_Assay_Workflow start Start step1 Co-transfect cells with: 1. Nuclear Receptor Expression Vector 2. Luciferase Reporter Vector start->step1 step2 Incubate cells for 24-48 hours step1->step2 step3 Treat cells with this compound or control compounds step2->step3 step4 Incubate for 18-24 hours step3->step4 step5 Lyse cells and add luciferase substrate step4->step5 step6 Measure luminescence step5->step6 end End step6->end

Workflow for a Luciferase Reporter Assay.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T or HepG2) in a 96-well plate at a suitable density.

    • Co-transfect the cells with two plasmids: one expressing the full-length nuclear receptor or its ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene downstream of a promoter with response elements for the nuclear receptor (or GAL4).[9][10]

    • Use a transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24-48 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, a positive control (e.g., 9-cis-retinoic acid for RXR, fenofibrate for PPARα), and a vehicle control (e.g., DMSO).

  • Incubation and Lysis:

    • Incubate the treated cells for 18-24 hours.

    • Wash the cells with PBS and then add a passive lysis buffer.

  • Luminescence Measurement:

    • Transfer the cell lysate to a white-walled 96-well plate.

    • Add the luciferase assay reagent containing the substrate (luciferin).

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to a protein.

Experimental Workflow:

SPR_Workflow start Start step1 Immobilize purified protein (e.g., RXR, PPARα) onto a sensor chip start->step1 step2 Inject a series of concentrations of this compound over the sensor surface step1->step2 step3 Monitor the change in refractive index in real-time (Sensorgram) step2->step3 step4 Regenerate the sensor surface step3->step4 step5 Analyze the sensorgram data to determine kon, koff, and Kd step4->step5 end End step5->end

Workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Methodology:

  • Protein Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5) using a mixture of EDC and NHS.

    • Inject the purified protein target (e.g., RXRα or PPARα) over the activated surface to allow for covalent immobilization via amine coupling.[11]

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the this compound solutions over the immobilized protein surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units, RU).

  • Surface Regeneration:

    • After each this compound injection, regenerate the sensor surface by injecting a solution that disrupts the protein-ligand interaction (e.g., a low pH buffer or a high salt concentration) to remove the bound this compound.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[12]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Workflow:

ITC_Workflow start Start step1 Load purified protein into the sample cell and this compound into the syringe start->step1 step2 Inject small aliquots of this compound into the protein solution step1->step2 step3 Measure the heat released or absorbed after each injection step2->step3 step4 Plot the heat change per injection against the molar ratio of ligand to protein step3->step4 step5 Fit the binding isotherm to determine Kd, ΔH, and stoichiometry (n) step4->step5 end End step5->end

Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Detailed Methodology:

  • Sample Preparation:

    • Prepare solutions of the purified protein target and this compound in the same buffer to minimize heats of dilution.[13]

    • The concentration of the ligand in the syringe should typically be 10-20 times higher than the protein concentration in the cell.[14]

  • ITC Experiment:

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.

    • Perform a series of small, sequential injections of the this compound solution into the protein solution while maintaining a constant temperature.

    • Measure the heat change (power required to maintain zero temperature difference between the sample and reference cells) after each injection.

  • Data Analysis:

    • Integrate the heat flow signal for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change per injection against the molar ratio of this compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), the enthalpy change (ΔH), and the stoichiometry of binding (n).[15]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Experimental Workflow:

CETSA_Workflow start Start step1 Treat intact cells with this compound or vehicle control start->step1 step2 Heat the cell suspensions to a range of temperatures step1->step2 step3 Lyse the cells and separate soluble and aggregated proteins step2->step3 step4 Quantify the amount of soluble target protein (e.g., by Western Blot) step3->step4 step5 Plot the fraction of soluble protein against temperature to generate a melt curve step4->step5 step6 Compare the melt curves to determine the thermal shift (ΔTm) step5->step6 end End step6->end

Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

  • Cell Treatment:

    • Treat cultured cells with this compound or a vehicle control for a defined period.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.[16]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification:

    • Quantify the amount of the soluble target protein in the supernatant using a method such as Western blotting, ELISA, or mass spectrometry.[17]

  • Data Analysis:

    • For each treatment condition, plot the normalized amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore target engagement. The difference in the melting temperature (Tm) between the treated and control samples is the thermal shift (ΔTm).[18]

This guide provides a framework for understanding and validating the interaction of this compound with its protein targets. By employing the described experimental protocols and comparative data, researchers can further elucidate the molecular mechanisms underlying the therapeutic potential of this natural compound.

References

Safety Operating Guide

Proper Disposal of Phytol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of phytol, a hazardous substance commonly used in research and development. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel and protecting the environment. This compound is classified as a hazardous waste and must be handled accordingly.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is known to cause skin and eye irritation.[1][2]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a laboratory coat.[1]

  • Ventilation: Use this compound only in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][3]

  • Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material, such as vermiculite, dry sand, or clay, and place it into a suitable, labeled container for disposal.[1][2][4] Avoid allowing the chemical to enter drains.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in strict accordance with local, regional, national, and international regulations.[1][2][4]

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, empty containers) in a designated, properly labeled hazardous waste container.[1] The container must be securely sealed to prevent leaks.[1] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."[1] Include any other information required by your institution's EHS department.

  • Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[5] The recommended storage temperature is 2-8°C.[5]

  • Professional Disposal: Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[4] Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.[1][4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing essential information for risk assessment and proper handling.

ParameterValue
CAS Number 150-86-7, 7541-49-3[2][4]
Molecular Formula C20H40O[6]
Molecular Weight 296.53 g/mol [7]
Flash Point > 200.0 °F (> 93.3 °C) Closed Cup[2]
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)[7]
Acute Toxicity (Aquatic) Category 1 (Very toxic to aquatic life)[7][8]
Chronic Toxicity (Aquatic) Category 1 (Very toxic to aquatic life with long lasting effects)[7][8]

Experimental Protocols

While this document focuses on disposal, it is important to note that the handling of this compound in experimental settings should always be conducted with the same level of caution. All transfers and aliquoting of this compound should be performed within a certified chemical fume hood to prevent vapor release.[3] After handling, the work area and any equipment used should be thoroughly decontaminated with an appropriate solvent.[3]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Immediate Actions cluster_2 Waste Segregation & Collection cluster_3 Storage & Disposal start This compound Waste Generated ppe Wear Appropriate PPE start->ppe spill Spill Occurs spill->ppe contain_spill Contain Spill with Inert Absorbent spill->contain_spill unused Unused Product unused->ppe contaminated Contaminated Materials contaminated->ppe collect_waste Collect in Designated Hazardous Waste Container ppe->collect_waste contain_spill->collect_waste label_container Label Container 'Hazardous Waste - this compound' collect_waste->label_container seal_container Securely Seal Container label_container->seal_container store_waste Store in Cool, Dry, Ventilated Area seal_container->store_waste contact_disposal Contact Licensed Waste Disposal Service store_waste->contact_disposal provide_sds Provide SDS to Disposal Service contact_disposal->provide_sds end_disposal Professional Disposal provide_sds->end_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.